Technical Documentation Center

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
  • CAS: 1221288-29-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Foreword: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resembla...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to the endogenous purine bases, adenine and guanine.[1][2] This structural mimicry allows pyrazolo[3,4-b]pyridine derivatives to function as antagonists in various biological pathways, leading to a broad spectrum of pharmacological activities.[3] These compounds have garnered significant interest from researchers, evidenced by the vast number of publications and patents surrounding their synthesis and application.[1][2] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.[1][2]

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a remarkable range of biological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6] Notably, they have emerged as promising inhibitors of various protein kinases, a class of enzymes often dysregulated in cancer and other diseases.[5][7] The ability to modulate kinase activity has positioned pyrazolo[3,4-b]pyridines as a focal point in the development of targeted therapies.[5][7]

This technical guide provides an in-depth exploration of a specific derivative, 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine . We will delve into a proposed synthetic pathway for this molecule, detail the necessary characterization techniques for structural elucidation and purity assessment, and discuss its potential applications in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Part 1: A Proposed Synthetic Route to 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

The synthesis of the pyrazolo[3,4-b]pyridine core can be approached in two primary ways: by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring on a pre-formed pyridine.[1][2] For the synthesis of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine, a plausible and efficient strategy involves the initial construction of the pyrazolo[3,4-b]pyridin-4-one core, followed by functional group transformations to yield the desired imine.

Synthetic Strategy Overview

The proposed synthesis is a multi-step process commencing with the cyclization of a substituted aminopyrazole with a β-ketoester to form the pyrazolo[3,4-b]pyridin-4-one. This intermediate is then converted to a 4-chloro derivative, which subsequently undergoes nucleophilic substitution with an amine source to yield a 4-amino-pyrazolo[3,4-b]pyridine. The final step involves the formation of the imine at the 4-position.

Synthetic Workflow A 5-Amino-1-methylpyrazole C 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one A->C Cyclocondensation B Ethyl Acetoacetate B->C D 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine C->D Chlorination (e.g., POCl3) E 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine D->E Amination (e.g., NH3/Ammonia source) F 1-Methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine E->F Imine Formation (e.g., with an aldehyde/ketone followed by tautomerization or direct oxidation)

Caption: Proposed synthetic workflow for 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one

This step involves the cyclocondensation of 5-amino-1-methylpyrazole with ethyl acetoacetate. This reaction is a variation of the Gould-Jacobs reaction.[1]

  • Reagents and Solvents:

    • 5-Amino-1-methylpyrazole

    • Ethyl acetoacetate

    • Dowtherm A (or other high-boiling solvent)

    • Ethanol

    • Hydrochloric acid

  • Procedure:

    • A mixture of 5-amino-1-methylpyrazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling solvent such as Dowtherm A is heated to reflux (approximately 250-260 °C) for 1-2 hours.

    • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The solid is washed with a suitable solvent like ethanol or ether to remove impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one.

Step 2: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

The 4-oxo group is converted to a more reactive 4-chloro group, which is a better leaving group for subsequent nucleophilic substitution.

  • Reagents and Solvents:

    • 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene (or other inert solvent)

    • Ice-water

    • Sodium bicarbonate solution

  • Procedure:

    • A mixture of 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated to reflux for 2-4 hours. A catalytic amount of DMF can be added to facilitate the reaction.

    • After cooling to room temperature, the excess phosphorus oxychloride is carefully removed under reduced pressure.

    • The residue is cautiously poured onto crushed ice with vigorous stirring.

    • The acidic solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate forms.

    • The solid is collected by filtration, washed with water, and dried to give 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Step 3: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

The 4-chloro substituent is displaced by an amino group through nucleophilic aromatic substitution.

  • Reagents and Solvents:

    • 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

    • Ammonia (in a suitable form, e.g., aqueous ammonia, ammonia in methanol, or ammonium hydroxide)

    • Ethanol (or other suitable solvent)

  • Procedure:

    • A solution of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a suitable solvent like ethanol is placed in a sealed pressure vessel.

    • An excess of an ammonia source (e.g., concentrated aqueous ammonia) is added.

    • The mixture is heated to 120-150 °C for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the solvent is evaporated.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

Step 4: Synthesis of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

The final step involves the conversion of the 4-amino group to the desired 4-imine. This can be achieved through a condensation reaction with an appropriate carbonyl compound followed by tautomerization, or potentially through a controlled oxidation. For the parent imine, a direct dehydrogenation or oxidation of a partially saturated precursor might be considered, though a more controlled approach is outlined here. A more plausible route to the parent imine would involve the tautomerization of the 4-amino compound, which exists in equilibrium with the imine form. The isolation of the pure imine tautomer can be challenging.

  • Hypothetical Procedure for Imine Stabilization/Formation:

    • The synthesized 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine is dissolved in a suitable aprotic solvent.

    • The equilibrium between the amine and imine tautomers can be influenced by solvent and temperature.

    • Isolation of the imine form may require specific crystallization conditions or derivatization to trap the imine. Given the likely predominance of the amine tautomer, this guide will focus on the characterization of the synthesized 4-amino compound, which is a stable and isolable precursor to the desired imine and likely exists in equilibrium with it.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds at each step. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Characterization Workflow

Characterization Workflow cluster_synthesis Synthesized Compound cluster_analysis Analytical Techniques Final Product 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine/ imine NMR NMR Spectroscopy (¹H, ¹³C) Final Product->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Final Product->MS Molecular Weight Confirmation IR IR Spectroscopy Final Product->IR Functional Group Identification EA Elemental Analysis Final Product->EA Purity Assessment

Caption: Workflow for the characterization of the synthesized pyrazolopyridine derivative.

Expected Analytical Data for 1-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

The following table summarizes the expected (hypothetical) spectroscopic data for the key intermediate, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, based on known data for similar pyrazolo[3,4-b]pyridine structures.[4][8][9]

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole and pyridine ring protons, the N-methyl group, and the amino group protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic system.
¹³C NMR Resonances for all carbon atoms in the molecule, including the heterocyclic rings and the N-methyl group.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=N and C=C stretching of the aromatic rings, and C-N stretching.
Detailed Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the detailed molecular structure by observing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

  • Protocol:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental composition of the synthesized compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum and determine the accurate mass of the molecular ion.

    • Compare the experimental mass with the calculated mass for the expected molecular formula to confirm the elemental composition.

Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Place the sample in the IR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, C=N, C=C).

Part 3: Potential Applications and Future Directions

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives showing promise as therapeutic agents.[3][6] The target molecule of this guide, 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine, and its stable precursor, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, are expected to share in this potential.

Potential as Kinase Inhibitors

A significant body of research has highlighted the potential of pyrazolo[3,4-b]pyridines as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[5][7] The structural similarity to ATP, the natural substrate for kinases, allows these compounds to bind to the ATP-binding site of the enzyme, thereby inhibiting its activity. The 1-methyl-4-imino/amino pyrazolopyridine core could serve as a foundational scaffold for the design of novel kinase inhibitors for cancer therapy.

Anticancer and Antimicrobial Activity

Numerous studies have reported the antiproliferative activity of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.[5][8][10] Additionally, some derivatives have shown promising antimicrobial and antifungal activity.[10] The synthesized 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine should be evaluated for its potential in these therapeutic areas.

Future Research Directions
  • Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays, including kinase inhibition assays and cytotoxicity screening against a variety of cancer cell lines.

  • Structural Biology: Co-crystallization studies of the compound with relevant protein targets (e.g., kinases) could provide valuable insights into its binding mode and facilitate structure-based drug design.

  • Analogue Synthesis: The 4-imino/amino group serves as a versatile handle for further chemical modifications. The synthesis of a library of analogues with diverse substituents could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link]

  • Papastathopoulos, P.; et al. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules2021 , 26(15), 4684. [Link]

  • Ezzat, M.; et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry2023 , 38(1), 2198888. [Link]

  • Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link]

  • Wang, X.; et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27(19), 6403. [Link]

  • Duan, Y.; et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry2022 , 13(11), 1361-1373. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Advances2025 . [Link]

  • Komarova, E. S.; Makarov, V.; Párkányi, C. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry2012 , 49(5), 969-983. [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform2015 , 46(32). [Link]

  • Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate2017 . [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules2018 , 23(11), 2785. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules2023 , 28(13), 5085. [Link]

  • Pyrazolopyridines. Wikipedia. [Link]

  • Gu, X.; Ma, S. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry2022 , 22(9), 1643-1657. [Link]

  • Lynch, B. M.; Khan, M. A.; Teo, H. C.; Pedrotti, F. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry1988 , 66(3), 420-429. [Link]

  • Al-Abdullah, E. S.; et al. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules2020 , 25(21), 5036. [Link]

Sources

Exploratory

Novel Synthetic Routes for Pyrazolo[3,4-b]pyridine Imines: A Guide for Medicinal Chemists and Synthetic Researchers

An In-Depth Technical Guide: Foreword: The Strategic Importance of Pyrazolo[3,4-b]pyridine Imines The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern drug discovery. Its rigid, planar struc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: The Strategic Importance of Pyrazolo[3,4-b]pyridine Imines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern drug discovery. Its rigid, planar structure and versatile substitution patterns have made it a cornerstone in the development of potent kinase inhibitors, anticancer agents, and antienterovirals.[1][2] When this core is functionalized with an imine (Schiff base) moiety, a new dimension of chemical and biological potential is unlocked. Imines are not merely static functional groups; they are dynamic intermediates in biosynthesis, crucial pharmacophores for receptor binding, and versatile handles for further synthetic elaboration.

However, the synthesis of specifically imine-functionalized pyrazolo[3,4-b]pyridines presents unique challenges. Traditional multi-step routes often suffer from low overall yields, harsh reaction conditions, and limited substrate scope. This guide moves beyond listing established protocols to provide a deeper, mechanistically-driven exploration of novel, efficient, and elegant synthetic strategies. We will dissect the causality behind experimental choices, focusing on convergent, one-pot, and cascade reactions that represent the forefront of heterocyclic synthesis. This document is designed for the discerning researcher who seeks not just to make molecules, but to understand and innovate the process of their creation.

Section 1: Foundational Strategies for Constructing the Core Heterocycle

A robust synthesis of the target imines is predicated on an efficient assembly of the underlying pyrazolo[3,4-b]pyridine framework. Understanding the logic of these core syntheses is crucial for designing integrated routes.

The Classic Approach: Cyclocondensation with 1,3-Biselectrophiles

The most traditional route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][4] The reaction proceeds via a sequential condensation-cyclization-dehydration cascade.

Causality of Reagent Choice: The choice of the 1,3-biselectrophile is critical for controlling regioselectivity. When a nonsymmetrical ketone like acetylacetone is used, a mixture of regioisomers can form, depending on which carbonyl group undergoes the initial nucleophilic attack by the exocyclic amino group of the pyrazole.[4] To overcome this, researchers employ biselectrophiles with distinct electronic properties. For instance, using 1,1,1-trifluoropentane-2,4-dione ensures that the initial attack occurs preferentially at the more electrophilic carbonyl adjacent to the CF₃ group, leading to a single major regioisomer.[3][4] This demonstrates a fundamental principle: leveraging electronic bias to direct reactivity and avoid costly isomeric separations.

A Modern Paradigm: Cascade Cyclization via In Situ Imine Formation and Alkyne Activation

A significant leap forward involves the reaction of 5-aminopyrazoles with alkynyl aldehydes.[1] This strategy is exceptionally elegant as it forms the target heterocyclic system through a cascade of reactions, where an imine is a key reactive intermediate.

Mechanistic Insight: The reaction is initiated by the rapid and reversible condensation of the 5-aminopyrazole with the alkynyl aldehyde to form an N-alkenylidene-1H-pyrazol-5-amine intermediate—an imine.[1] This is not a side reaction but a deliberate first step that positions the alkyne for the subsequent key cyclization. A catalyst, typically a silver or other π-acidic metal salt, then activates the alkyne C≡C bond, making it susceptible to intramolecular nucleophilic attack by the pyrazole ring nitrogen. This 6-endo-dig cyclization is the crucial ring-forming step, leading directly to the aromatic pyrazolo[3,4-b]pyridine core.[1] This approach is powerful because it constructs the entire scaffold in a single, orchestrated sequence from simple starting materials.

G reactants 5-Aminopyrazole + Alkynyl Aldehyde imine Imine Intermediate (N-alkenylidene-1H-pyrazol-5-amine) reactants->imine Condensation (-H₂O) activated Alkyne Activation (e.g., Ag+ Catalyst) imine->activated cyclization 6-endo-dig Intramolecular Cyclization activated->cyclization product Pyrazolo[3,4-b]pyridine Core cyclization->product Aromatization

Caption: Cascade synthesis of the pyrazolo[3,4-b]pyridine core.

Section 2: Convergent Synthesis via a Two-Step, Single-Pot Sequence

Building on the principles of modern catalysis, one of the most effective strategies for generating pyrazolo[3,4-b]pyridine imines is a sequential process involving the initial formation of an amino-substituted core, followed by in situ condensation. The copper(II)-catalyzed [3+3] cycloaddition is exemplary of this approach.[5]

Step 1: Cu(II)-Catalyzed [3+3] Cycloaddition for Amine Synthesis

This method constructs a highly functionalized 4-aminopyrazolo[3,4-b]pyridine derivative in a formal [3+3] cycloaddition.[5] This amine is the direct precursor to our target imine.

Expertise in Action: The choice of a copper(II) acetylacetonate catalyst is deliberate; it is mild, efficient, and promotes the reaction with high yield under relatively benign conditions.[5] Solvent choice is also critical. While polar aprotic solvents like acetonitrile give some product, non-polar aromatic solvents such as chloroform or toluene dramatically increase the yield, highlighting the importance of optimizing the reaction environment to favor the desired transition state.[5] This reaction is a testament to the power of transition metal catalysis in forging complex heterocyclic systems with strategically placed functional groups ready for diversification.

Step 2: In Situ Condensation to Form the Imine

Once the 4-aminopyrazolo[3,4-b]pyridine is formed, it can be directly converted to the target imine without isolation. By simply adding a desired aldehyde or ketone to the reaction mixture, often with a catalytic amount of acid (like acetic acid) and conditions to remove water (e.g., a Dean-Stark apparatus or molecular sieves), the corresponding imine is formed in high yield. This two-step, one-pot sequence is highly efficient and minimizes waste and purification steps.

G start Aminopyrazole + β-Keto Compound amine_core 4-Amino-Pyrazolo[3,4-b]pyridine start->amine_core Step 1: Cu(II)-Catalyzed [3+3] Cycloaddition imine_product Target Imine Product amine_core->imine_product Step 2: Condensation (-H₂O) carbonyl Aldehyde / Ketone (R-CHO / R-CO-R') carbonyl->imine_product pot One-Pot Process

Caption: Two-step, one-pot workflow for imine synthesis.

Experimental Protocols

Protocol 2.3.1: Synthesis of 4-Amino-Pyrazolo[3,4-b]pyridine Core [5]

  • To a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in chloroform (10 mL), add copper(II) acetylacetonate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.

  • Upon completion, the reaction mixture containing the amine precursor is used directly in the next step. A small aliquot can be worked up for characterization by washing with water, drying the organic layer over Na₂SO₄, and concentrating in vacuo.

Protocol 2.3.2: One-Pot Imine Formation

  • To the crude reaction mixture from Protocol 2.3.1, add the desired aromatic or aliphatic aldehyde (1.1 mmol).

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours. For less reactive ketones, a Dean-Stark trap may be beneficial.

  • After cooling to room temperature, wash the mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexane gradient) to yield the pure pyrazolo[3,4-b]pyridine imine.

Section 3: Multi-Component Reactions (MCRs) and Green Catalysis

Multi-component reactions, which combine three or more starting materials in a single operation, represent the pinnacle of synthetic efficiency.[2][6] Recent advances have leveraged novel catalysts to drive these complex transformations under environmentally benign conditions.

ZrCl₄-Catalyzed Condensation

Zirconium(IV) chloride (ZrCl₄) has emerged as a highly effective, water-tolerant, and low-cost Lewis acid catalyst for heterocyclic synthesis.[7] In a notable application, 5-amino-1-phenylpyrazole is condensed with an α,β-unsaturated ketone in the presence of ZrCl₄ to afford the pyrazolo[3,4-b]pyridine core.[7]

Trustworthiness of Protocol: The reliability of this method stems from the robust nature of the ZrCl₄ catalyst. It is easy to handle and effectively promotes the necessary cyclization and dehydration steps. While this route directly produces a substituted pyrazolo[3,4-b]pyridine rather than an imine, it is invaluable for creating scaffolds that can be functionalized to introduce a carbonyl group, which is then converted to an imine in a subsequent step (see Section 4).

Solid Acid Catalysis: A Green Alternative

A truly innovative route utilizes an amorphous carbon-supported sulfonic acid (AC-SO₃H) as a recyclable, solid acid catalyst.[8] This strategy involves a sequential ring-opening/ring-closing cascade, starting from 1,4-dihydropyrano[2,3-c]pyrazoles and reacting them with anilines.[8]

Mechanistic Advantage: The solid acid catalyst protonates the pyran oxygen, initiating a ring-opening that forms a reactive intermediate. This intermediate then undergoes intramolecular cyclization and aromatization to yield the pyrazolo[3,4-b]pyridine scaffold. The key advantage is the catalyst's heterogeneity, allowing for simple filtration and reuse, which aligns with the principles of green chemistry. This route provides access to 6-aminopyrazolo[3,4-b]pyridines, which are ideal precursors for imine synthesis via condensation with carbonyl compounds, as described in Protocol 2.3.2.

Table 1: Comparison of Catalytic Methods for Core Synthesis

MethodCatalystKey PrecursorsTypical ConditionsAdvantagesReference
Cascade CyclizationAg₂CO₃ / AgOAc5-Aminopyrazole, Alkynyl aldehydeDioxane, 90 °CHigh atom economy, forms imine in situ[1]
[3+3] CycloadditionCu(II) acetylacetonate5-Aminopyrazole, β-Keto compoundChloroform, RTMild conditions, high yield, amine product[5]
Lewis Acid MCRZrCl₄5-Aminopyrazole, α,β-Unsaturated ketoneEtOH/DMF, 95 °CRobust, low-cost catalyst[7]
Solid Acid CascadeAC-SO₃HPyrano[2,3-c]pyrazole, AnilineEthanol, RTGreen, recyclable catalyst, mild conditions[8]

Section 4: Post-Functionalization Strategy: The "Core-First" Approach

An alternative to convergent synthesis is a linear approach where a simple pyrazolo[3,4-b]pyridine core is first synthesized and then functionalized to introduce the necessary handle for imine formation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems.[9] By treating a pyrazolo[3,4-b]pyridine with a Vilsmeier reagent (generated from POCl₃ and DMF), an aldehyde can be installed at an activated position on the pyridine ring. This aldehyde is the perfect electrophile for subsequent condensation with a primary amine to form the target imine.

Authoritative Grounding: This method is well-established in heterocyclic chemistry and provides a predictable way to create pyrazolo[3,4-b]pyridine-carbaldehydes. The regioselectivity will depend on the substitution pattern of the starting heterocycle, with the reaction favoring the most nucleophilic carbon atom. Once the aldehyde is in hand, standard imine formation (as in Protocol 2.3.2) can be readily applied.

Conclusion and Future Outlook

The synthesis of pyrazolo[3,4-b]pyridine imines has evolved significantly from traditional linear approaches to highly sophisticated and efficient strategies. The most impactful innovations hinge on two core principles: (1) Cascade reactions that proceed through in situ-generated imine intermediates, and (2) Catalytic multi-component reactions that assemble amine precursors ripe for one-pot conversion to the final imine product.

Looking ahead, the field will likely move towards even greener and more automated methodologies. The use of recyclable solid acid catalysts is a promising step.[8] Furthermore, the application of flow chemistry could enable safer, more scalable, and highly optimized production of these valuable compounds, accelerating their journey from the research laboratory to clinical development. The continued exploration of novel catalytic systems will undoubtedly uncover even more elegant and powerful routes to this important class of molecules.

References

  • Title: Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches Source: PubMed Central (Molecules, 2022) URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI (Molecules, 2022) URL: [Link]

  • Title: Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Source: ResearchGate (Molecular Diversity, 2025) URL: [Link]

  • Title: Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo Source: ResearchGate (Journal of Chemical Research, 2010) URL: [Link]

  • Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: MDPI (Molbank, 2022) URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Institutes of Health (PMC, Molecules, 2022) URL: [Link]

  • Title: Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity Source: PubMed (Molecular Diversity, 2025) URL: [Link]

  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: National Institutes of Health (PMC, Molecules, 2023) URL: [Link]

  • Title: Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega (2024) URL: [Link]

  • Title: Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 Source: PubMed (European Journal of Medicinal Chemistry, 2012) URL: [Link]

  • Title: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities Source: PubMed (2024) URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Digital.CSIC (Molecules, 2022) URL: [Link]

  • Title: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles Source: RSC Publishing (RSC Advances, 2023) URL: [Link]

  • Title: SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY Source: Moroccan Journal of Heterocyclic Chemistry (2021) URL: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology.[1][2][3] The physicochemical properties of derivatives based on this scaffold are critical determinants of their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide focuses on the essential physicochemical characterization of a representative member of this class, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine. While specific experimental data for this exact molecule is not extensively published, this guide provides a comprehensive overview of the principles and detailed experimental protocols for determining its key physicochemical parameters: acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. Understanding these properties is paramount for researchers and scientists in the field of drug development for optimizing drug-like characteristics, from absorption and distribution to target engagement.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, which allows molecules incorporating this scaffold to interact with a variety of biological targets.[4] This has led to their exploration as antiviral, anti-inflammatory, and anticancer agents.[1][2] The substitution pattern on the pyrazolo[3,4-b]pyridine ring system significantly influences the biological activity and the physicochemical properties of the resulting compounds.[3] The focus of this guide, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, possesses key functional groups that will dictate its behavior in biological systems. The methyl group at the 1-position and the amino group at the 4-position are critical for its acid-base properties, hydrogen bonding capacity, and overall polarity.

Molecular Structure and Tautomerism

The nominal structure of the topic is 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine. However, it is critical to recognize that this imine form is a tautomer of the more stable aromatic amine form, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine. Computational studies on the parent pyrazolo[3,4-b]pyridine system have shown the 1H-tautomer to be significantly more stable.[4] For the purposes of this guide, we will consider the amine tautomer as the predominant species in solution.

Caption: Tautomeric relationship between the amine and imine forms.

Acid Dissociation Constant (pKa): A Measure of Ionization

The pKa is a fundamental parameter that describes the extent of ionization of a compound at a given pH. For 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, the basic nitrogen atoms on the pyridine and pyrazole rings, as well as the exocyclic amino group, can be protonated. The pKa values will govern the charge state of the molecule in different physiological environments, which in turn affects its solubility, permeability, and target binding.

Importance in Drug Discovery
  • Solubility: The ionized form of a drug is generally more water-soluble.

  • Absorption: The charge state influences a drug's ability to cross biological membranes.

  • Target Binding: The ionization state of a drug can be critical for its interaction with the active site of a protein.

Experimental Determination of pKa

While several methods exist, UV-spectrophotometry and potentiometric titration are commonly employed and highly reliable.

Protocol 1: pKa Determination by UV-Vis Spectrophotometry

This method relies on the principle that the protonated and neutral forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.

Workflow:

pka_workflow prep Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). samples Add a small aliquot of the stock solution to each buffer to create a series of solutions with varying pH. prep->samples buffers Prepare a series of buffers with known pH values (e.g., universal buffer). buffers->samples measure Measure the UV-Vis absorbance spectrum for each solution. samples->measure plot Plot absorbance at a chosen wavelength vs. pH. measure->plot analyze Determine the inflection point of the resulting sigmoidal curve to find the pKa. plot->analyze

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine in a co-solvent like DMSO.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to ensure the final concentration of the compound is the same across all samples.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample. Identify a wavelength where the absorbance changes significantly with pH.

  • Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffers. Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.

Expected Results

For 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, we can anticipate at least one pKa value corresponding to the protonation of the pyridine ring nitrogen, which is generally the most basic site in such systems. The exact value would depend on the electronic effects of the fused pyrazole ring and the amino substituent.

PropertyPredicted/Analog ValueSignificance
pKa Not availableWill determine the charge state at physiological pH (7.4).

Lipophilicity (logP/logD): Gauging Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.

Importance in Drug Discovery
  • Membrane Permeability: A key factor for oral absorption and distribution into tissues.

  • Aqueous Solubility: Higher lipophilicity often correlates with lower aqueous solubility.

  • Protein Binding: Lipophilic compounds tend to bind more extensively to plasma proteins.

  • Metabolism: Increased lipophilicity can lead to greater metabolic clearance.

Experimental Determination of logP

The shake-flask method is the traditional and most direct way to measure logP.

Protocol 2: logP Determination by Shake-Flask Method

This "gold standard" method involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Workflow:

logp_workflow prep Prepare a solution of the compound in the aqueous phase (water or buffer). partition Add an equal volume of n-octanol and shake vigorously to allow for partitioning. prep->partition equilibrate Allow the mixture to stand until the two phases have clearly separated. partition->equilibrate sample Carefully collect samples from both the aqueous and n-octanol layers. equilibrate->sample quantify Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). sample->quantify calculate Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous). quantify->calculate

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the compound in the aqueous phase (for logD, use a buffer of the desired pH).

  • Partitioning: Add an equal volume of n-octanol (pre-saturated with the aqueous phase) to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a set period to ensure equilibrium is reached, then allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Expected Results

The PubChem database provides a computed XLogP3 value of -0.2 for the related compound 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[5] This suggests that our target compound is likely to be relatively hydrophilic. A slightly negative or low positive logP value is often desirable for oral drug candidates.

PropertyPredicted/Analog ValueSignificance
XLogP3 -0.2 (for pyrazolopyrimidine analog)[5]Indicates good hydrophilicity, which may aid solubility.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature. It is a critical property, as a drug must be in solution to be absorbed and exert its therapeutic effect.

Importance in Drug Discovery
  • Bioavailability: Poor solubility is a major cause of low oral bioavailability.

  • Formulation: Solubility dictates the types of formulations that can be developed.

  • In Vitro Assays: Low solubility can lead to inaccurate results in biological assays.

Experimental Determination of Aqueous Solubility

Thermodynamic solubility is the most accurate measure and is determined at equilibrium.

Protocol 3: Thermodynamic Solubility Determination

This method involves creating a saturated solution of the compound and measuring its concentration after reaching equilibrium.

Workflow:

solubility_workflow add_excess Add an excess amount of the solid compound to an aqueous buffer (e.g., PBS, pH 7.4). equilibrate Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. add_excess->equilibrate separate Separate the undissolved solid from the solution by filtration or centrifugation. equilibrate->separate quantify Determine the concentration of the dissolved compound in the supernatant/filtrate using a calibrated analytical method (e.g., HPLC-UV). separate->quantify result The measured concentration is the thermodynamic solubility. quantify->result

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Suspension Preparation: Add an excess of solid 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature for 24 to 48 hours to ensure that equilibrium is reached.

  • Phase Separation: Filter the suspension through a low-binding filter or centrifuge it to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound, typically by HPLC-UV against a standard curve.

Expected Results

Given the predicted hydrophilic nature (low logP) and the presence of hydrogen bond donors and acceptors in 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine, it is expected to have moderate to good aqueous solubility, particularly at pH values where it is protonated.

PropertyPredicted/Analog ValueSignificance
Aqueous Solubility Not availableA value >10 µM is generally considered acceptable for early drug discovery.

Summary and Conclusion

The physicochemical properties of 1-methyl-1H-pyrazolo[3,4-b]pyridin-4-amine are fundamental to its potential as a drug candidate. This guide has outlined the principles and detailed experimental protocols for determining its pKa, logP, and aqueous solubility. While specific experimental values for this molecule are not readily found in the literature, the provided methodologies offer a robust framework for their determination. The predicted hydrophilicity of this scaffold suggests a favorable starting point for drug development. The systematic characterization of these properties is an indispensable step in the journey of transforming a promising chemical scaffold into a viable therapeutic agent.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]

  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C6H7N5 | CID 94753. PubChem. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. Available at: [Link]

  • 1-methyl-1h-pyrazolo[4,3-c]pyridin-3-amine. PubChemLite. Available at: [Link]

  • 4-Aminopyrazolo[3,4-d]pyrimidine | CAS#:2380-63-4. Chemsrc. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • pKa Data Compiled by R. Williams. [Source not further specified]. Available at: [Link]

Sources

Exploratory

Exploring the Tautomerism of Pyrazolo[3,4-b]pyridin-4-imines: A Guide to Structural Elucidation and Equilibrium Dynamics

An In-Depth Technical Guide for Researchers Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purine bases and its role in the development of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purine bases and its role in the development of potent kinase inhibitors and other therapeutic agents.[1][2] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, which can significantly influence molecular properties such as receptor binding affinity, solubility, and membrane permeability. This guide provides an in-depth exploration of the tautomeric equilibria in 4-substituted pyrazolo[3,4-b]pyridines, with a specific focus on the amino-imino tautomerism of pyrazolo[3,4-b]pyridin-4-imines. We will dissect the underlying principles, detail robust experimental and computational workflows for characterization, and discuss the factors that govern the position of this dynamic equilibrium.

The Foundational Chemistry: Understanding Tautomeric Possibilities

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3] For the pyrazolo[3,4-b]pyridine core, two primary forms of prototropic tautomerism must be considered: annular tautomerism and side-chain tautomerism.

Annular Tautomerism: The 1H- vs. 2H-Pyrazolo Forms

The unsubstituted pyrazolo[3,4-b]pyridine ring system can exist in two tautomeric forms depending on the position of the proton on the pyrazole nitrogen atoms: the 1H- and 2H-isomers.[4][5] Computational studies, such as those using the AM1 method, have demonstrated that the 1H-tautomer is significantly more stable, with a calculated energy difference of nearly 9 kcal/mol.[1][4] This pronounced stability means that for most applications and in most environments, the pyrazolo[3,4-b]pyridine core will overwhelmingly exist as the 1H-tautomer. Consequently, our subsequent discussion of side-chain tautomerism will assume the foundational stability of the 1H-pyrazolo ring.

Side-Chain Tautomerism: The 4-Amino vs. 4-Imino Equilibrium

When a 4-imino group is present on the 1H-pyrazolo[3,4-b]pyridine scaffold, a dynamic equilibrium is established between the 4-amino form (a) and the 4-imino form (b). This is analogous to the well-studied tautomerism of other N-heteroaromatic amines.[6] The amino form retains the aromaticity of the pyridine ring, while the imino form adopts a quinonoid-like structure, which typically incurs an energetic penalty due to the loss of resonance energy.[6]

Figure 1: Tautomeric forms of pyrazolo[3,4-b]pyridin-4-imine.

The central challenge for researchers is to determine which tautomer, (a) or (b), predominates under specific conditions, as this has profound implications for the molecule's behavior.

Experimental Characterization: A Multi-Technique Approach

Experimental_Workflow synthesis Synthesis & Purification of Target Compound nmr NMR Spectroscopy (¹H, ¹³C, Variable Temp) synthesis->nmr Primary Structural Confirmation uvvis UV-Vis Spectroscopy (Solvatochromic Study) synthesis->uvvis Electronic Transitions xray Single Crystal X-ray Diffraction (if possible) synthesis->xray Definitive Solid-State Structure data Data Integration & Equilibrium Assessment nmr->data uvvis->data xray->data Computational_Workflow struct Build Input Structures (Amino & Imino Tautomers) geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G**) struct->geom_opt solvent Incorporate Solvent Effects (e.g., PCM, SMD models) geom_opt->solvent Gas Phase Results energy Single-Point Energy Calculation (Higher Accuracy) solvent->energy Solution Phase Geometries analysis Calculate ΔG & Predict Tautomer Population energy->analysis

Sources

Foundational

A Comprehensive Guide to the Structural Elucidation of Novel Pyrazolo[3,4-b]pyridine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its preva...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, including anticancer, anti-leukemic, and kinase inhibitory activities.[1][3][4][5] The successful development of these compounds from laboratory curiosities to clinical candidates hinges on the unambiguous determination of their chemical structure. This is particularly critical given that common synthetic routes can yield multiple isomers, each with potentially distinct biological and physical properties. This guide provides an in-depth, field-proven framework for the structural elucidation of novel pyrazolo[3,4-b]pyridine derivatives, integrating a suite of modern analytical techniques to ensure scientific rigor and absolute certainty.

The Synthetic Conundrum: Why Rigorous Elucidation is Non-Negotiable

The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent 1,3-CCC-biselectrophile.[2][6] A significant challenge arises when using an unsymmetrical biselectrophile, as the reaction can proceed via two different pathways, leading to the formation of distinct regioisomers.[2][6] For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole with an unsymmetrical β-diketone can yield two different products depending on which carbonyl group undergoes the initial nucleophilic attack.

This inherent ambiguity necessitates a robust analytical strategy. Relying on a single piece of data is insufficient; a multi-faceted approach is required to definitively assign the correct structure, a critical step for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream research. Furthermore, while the 1H-tautomer of the pyrazolo[3,4-b]pyridine ring is known to be significantly more stable than the 2H-form, this must also be confirmed experimentally.[6]

The Analytical Workflow: An Integrated Strategy

The conclusive determination of a novel structure is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation builds an unshakeable structural hypothesis. The workflow below illustrates a best-practice approach, moving from initial confirmation to definitive proof.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Spectroscopic Analysis cluster_confirmation Unambiguous Confirmation cluster_final Final Output synthesis Synthesis of Novel Derivative purification Chromatographic Purification (Column, HPLC) synthesis->purification tlc TLC / LC-MS purification->tlc hrms High-Resolution Mass Spectrometry (HRMS) tlc->hrms Confirm Purity & Approx. MW nmr_1d 1D NMR (¹H, ¹³C) hrms->nmr_1d Provides Molecular Formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Establish Connectivity xray Single-Crystal X-ray Crystallography nmr_2d->xray If Ambiguous or Crystal Available structure Final, Confirmed Structure nmr_2d->structure Proposes Structure ftir FTIR Spectroscopy xray->structure Provides Absolute Proof

Caption: A typical workflow for the structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone

NMR spectroscopy is the most powerful and informative technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR: The First Look at the Skeleton
  • ¹H NMR: Provides the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). For a pyrazolo[3,4-b]pyridine, the disappearance of signals from starting material protons (e.g., active methylene protons) and the appearance of new signals in the aromatic region are the first indicators of a successful reaction.[1] The protons on the pyridine (H-5) and pyrazole (H-3) rings often appear as characteristic singlets, providing valuable diagnostic handles.[7]

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon type (alkane, alkene, aromatic, carbonyl, etc.). Complete conversion is often verified by the disappearance of starting material carbonyl or nitrile signals.[1]

Atom/Group Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Pyrazole H-37.20 - 8.50 (singlet)130 - 150
Pyridine H-56.80 - 8.50 (singlet or doublet)105 - 125
Pyridine CH₃2.40 - 2.90 (singlet)14 - 25
Pyrazole N-H4.0 - 4.2 (broad, if present)N/A
Aromatic C-H6.0 - 8.30110 - 135
Pyrazole C=NN/A140 - 155
Table 1: Generalized ¹H and ¹³C NMR chemical shift ranges for pyrazolo[3,4-b]pyridine derivatives. Actual values are highly dependent on substituents.
2D NMR: Assembling the Puzzle

When 1D spectra are complex or isomers are possible, 2D NMR experiments are essential to establish atomic connectivity.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, identifying which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, assigning carbon signals based on known proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for differentiating regioisomers. It reveals correlations between protons and carbons that are two or three bonds away. By identifying a long-range correlation from a specific proton (e.g., H-5 on the pyridine ring) to a specific carbon in a substituent, one can definitively piece the molecular framework together and rule out other isomeric possibilities.[6][8]

Caption: Differentiating regioisomers using a key HMBC correlation. (Note: Images are placeholders for chemical structures).

Protocol 1: Standard NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: If necessary, perform COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment to detect long-range couplings of ~8 Hz.

  • Data Processing & Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Analyze all spectra in conjunction to assign all proton and carbon signals and establish connectivity.

Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a novel compound.

  • High-Resolution Mass Spectrometry (HRMS): Unlike unit-resolution MS, HRMS (often using ESI-TOF or Orbitrap analyzers) measures the mass-to-charge ratio (m/z) to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula, providing powerful confirmation that the synthesized molecule is the one intended.[9]

  • Fragmentation Analysis: Under the energetic conditions of MS, molecules often break apart in predictable ways. Analyzing these fragmentation patterns can provide structural clues that corroborate NMR data. For pyrazolo[3,4-b]pyridines, common fragmentation pathways include the loss of small neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).[10][11]

MS Fragmentation M Molecular Ion [M]⁺˙ M_minus_CO [M - CO]⁺˙ M->M_minus_CO - CO (28 Da) M_minus_CO_minus_HCN [M - CO - HCN]⁺˙ M_minus_CO->M_minus_CO_minus_HCN - HCN (27 Da) Final_Fragment Further Fragments M_minus_CO_minus_HCN->Final_Fragment

Caption: A representative fragmentation pathway for a pyrazolo[3,4-b]pyridine derivative.

Protocol 2: HRMS Analysis via ESI-TOF
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. Use an internal calibrant to ensure high mass accuracy.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula.

Single-Crystal X-ray Crystallography: The Definitive Answer

While NMR and MS can build a very strong case for a particular structure, single-crystal X-ray crystallography is the "gold standard" that provides absolute, unambiguous proof.[12][13] It determines the precise three-dimensional arrangement of every atom in the molecule in the solid state, resolving any lingering questions about regiochemistry, stereochemistry, or tautomeric form.

The primary challenge is often not the analysis itself, but obtaining a high-quality, single crystal suitable for diffraction.

Protocol 3: Preparing a Sample for X-ray Crystallography
  • Purification: The compound must be of the highest possible purity (>99%).

  • Crystal Growth: The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly and undisturbed over several days.

    • Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent and a "poor" solvent (in which it is less soluble) carefully layered on top. Crystals may form at the interface.

    • Vapor Diffusion: Place a vial with a concentrated solution of the compound inside a sealed jar containing a larger volume of a poor solvent. The vapor of the poor solvent slowly diffuses into the vial, inducing crystallization.

  • Crystal Selection: Once crystals have formed, select a well-formed, clear, single crystal under a microscope for mounting and analysis.

Conclusion: A Symphony of Techniques

The structural elucidation of novel pyrazolo[3,4-b]pyridine derivatives is a critical task that demands a rigorous, multi-technique approach. A single spectrum tells only part of the story. The process begins with HRMS to establish the correct molecular formula. It is followed by a comprehensive NMR analysis (1D and 2D) to piece together the molecular connectivity and solve isomeric ambiguities. Finally, whenever possible, single-crystal X-ray crystallography provides the ultimate, irrefutable confirmation. By harmonizing the data from these powerful analytical tools, researchers can proceed with confidence, knowing their structures are built on a foundation of solid, verifiable evidence.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link][2][6][14]

  • Gomha, S. M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link][15]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6492. [Link][3]

  • Abdel-Aziz, A. A.-M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link][1]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1493. [Link][4]

  • Fotouhi, L., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2772. [Link][7]

  • Tan, Y. S., & Basirun, W. J. (2026). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Research Square. [Link][12]

  • ResearchGate. (n.d.). The X-ray crystallographic structure determined for 3v. [Link][13]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(9), 2041-2044. [https://www.researchgate.net/publication/324227914_Mass_Spectrometry_of_Pyrazolo34-bpyrido2'3'-b-16-naphthyridines_and_Dipyrazolo34-b3'4'-h]-16-naphthyridines]([Link]10]

  • Singh, A., & Singh, R. K. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link][5]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link][11]

  • Polo-Cuadrado, E., et al. (2024). Unexpected discovery: “A new 3,3'-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Heliyon, 10(11), e32573. [Link][9]

  • Liu, K., et al. (2007). Structure Elucidation of a Pyrazolo[1][3]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1056-1064. [Link][8]

  • ResearchGate. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. [Link][16]

Sources

Exploratory

Preliminary Biological Screening of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine: A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological act...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide outlines a comprehensive strategy for the preliminary biological screening of a novel derivative, 1-methyl-pyrazolo[3,4-b]pyridin-4-imine. We present a tiered approach, commencing with foundational cytotoxicity assessments, followed by targeted antimicrobial and kinase inhibition assays. This document provides detailed, field-proven protocols, explains the causal logic behind experimental choices, and includes templates for data presentation and visualization to guide researchers in the early-stage evaluation of this promising compound class.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system, an isostere of purine bases like adenine and guanine, has garnered significant attention from medicinal chemists.[1][2] This structural similarity allows these compounds to interact with a variety of biological targets, leading to a broad range of therapeutic applications.[3][4] Derivatives of this scaffold have been reported to possess anticancer, antiviral, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][5] Specifically, their role as kinase inhibitors has been a major focus of research, with derivatives showing potent activity against targets like Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[6][7][8]

The subject of this guide, 1-methyl-pyrazolo[3,4-b]pyridin-4-imine, is a novel analogue designed to explore new chemical space within this pharmacologically active class. The introduction of a methyl group at the N1 position and an imine at the C4 position may modulate the compound's electronic and steric properties, potentially leading to novel or enhanced biological activities. This guide provides a systematic and efficient workflow for the initial biological evaluation of this compound to uncover its therapeutic potential.

Foundational Screening: Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile.[9][10][11] This provides an initial therapeutic window and informs the concentration ranges for subsequent, more specific assays. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

    • Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of media in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a clear and concise table.

Cell LineCompoundIC50 (µM)
MCF-7 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
Doxorubicin (Positive Control)Known Value
A549 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
Doxorubicin (Positive Control)Known Value
HCT-116 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
Doxorubicin (Positive Control)Known Value
HEK293 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
Doxorubicin (Positive Control)Known Value

Exploratory Screening: Antimicrobial Activity

Given that many heterocyclic compounds, including pyrazole derivatives, exhibit antimicrobial properties, it is prudent to screen 1-methyl-pyrazolo[3,4-b]pyridin-4-imine for antibacterial and antifungal activity.[12][13][14] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid nutrient medium. The MIC is the lowest concentration of the compound that inhibits visible growth.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation:

    • Prepare a stock solution of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine in DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well plate containing the appropriate broth.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Include a positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi), a negative control (no compound), and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Data Presentation: Antimicrobial Profile

Present the MIC values in a structured table.

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
Gentamicin (Positive Control)Known Value
Escherichia coli 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
Gentamicin (Positive Control)Known Value
Candida albicans 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
Amphotericin B (Positive Control)Known Value

Targeted Screening: Kinase Inhibition Assays

The pyrazolo[3,4-b]pyridine scaffold is a well-established kinase inhibitor pharmacophore.[2][7] Therefore, a targeted screening against a panel of relevant kinases is a logical next step. Enzyme assays are fundamental to drug discovery for identifying and characterizing how molecules modulate enzyme activity.[16]

Experimental Workflow: Kinase Inhibition Screening

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound 1-methyl-pyrazolo[3,4-b]pyridin-4-imine (Test Compound) Assay_Plate Prepare Assay Plate (Compound + Kinase + Substrate) Compound->Assay_Plate Kinase_Panel Kinase Panel (e.g., TRKA, TBK1, CDK2) Kinase_Panel->Assay_Plate Assay_Components Assay Components (ATP, Substrate, Buffer) Assay_Components->Assay_Plate Initiate_Reaction Initiate Reaction (Add ATP) Assay_Plate->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add Detection Reagent) Incubate->Stop_Reaction Read_Signal Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Signal Data_Analysis Data Analysis (% Inhibition, IC50) Read_Signal->Data_Analysis

Caption: Workflow for in vitro kinase inhibition screening.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the amount of phosphorylated substrate produced, typically through luminescence or fluorescence-based detection methods.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine in DMSO.

    • Prepare serial dilutions of the compound.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound, the specific kinase, and its substrate.

    • Allow the compound and kinase to pre-incubate for a defined period (e.g., 15 minutes at room temperature).

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for a specific time (e.g., 60 minutes at room temperature).

    • Stop the reaction and detect the signal according to the manufacturer's protocol of the chosen assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Data Presentation: Kinase Inhibition Profile
KinaseCompoundIC50 (nM)
TRKA 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
Entrectinib (Positive Control)Known Value
TBK1 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
GSK8612 (Positive Control)Known Value
CDK2 1-methyl-pyrazolo[3,4-b]pyridin-4-imineHypothetical Value
Dinaciclib (Positive Control)Known Value

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded framework for the preliminary biological screening of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine. The proposed workflow, from broad cytotoxicity assessment to targeted antimicrobial and kinase inhibition assays, allows for an efficient and comprehensive initial evaluation of the compound's therapeutic potential. The results from these assays will be crucial in guiding subsequent lead optimization efforts and more in-depth mechanistic studies. Promising results in any of these areas would warrant further investigation, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling.

References

  • Al-dujaili, L. H., & Al-azzawi, A. M. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(23), 5738. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1464-1481. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746. [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Abdu-Allah, H. H. M., & El-Emary, T. I. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Der Pharma Chemica, 8(16), 9-16. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Kumar, A., et al. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][2][7] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 203–208. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • El-Emary, T. I. (2007). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Chinese Chemical Society, 54(2), 457-465. [Link]

  • Journal of Pharmaceutical Negative Results. (2023). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Hasan, M., et al. (2015). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(32). [Link]

  • ResearchGate. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Assiut University. (2016). Synthesis and Preliminary Biological Screening of 6-Aminopyrazolo[3,4-b]pyridine Derivatives. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]

  • Dąbrowska, M., et al. (1987). Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. Die Pharmazie, 42(4), 236-238. [Link]

  • Yadav, U. M., et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry, 23(3), 855-860. [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

Sources

Foundational

A Senior Application Scientist’s Guide to the Discovery of Novel Pyrazolo[3,4-b]pyridine-Based Scaffolds

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Core in Modern Drug Discovery The 1H-pyrazolo[3,4-b]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Core in Modern Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] Its fused heterocyclic system, a bioisostere of the endogenous purine bases adenine and guanine, grants it inherent molecular recognition capabilities within the active sites of numerous enzymes, particularly kinases.[3] This structural advantage has rendered the scaffold a cornerstone for the development of therapeutics across a remarkable spectrum of diseases.

Derivatives have demonstrated potent activities including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][4] They function by modulating a diverse array of biological targets, such as:

  • Kinases: Including Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), and Monopolar spindle kinase 1 (Mps1).[5][6][7][8]

  • Topoisomerase IIα: Exerting cytotoxic effects by interfering with DNA replication.[1]

  • Glycogen Synthase Kinase-3 (GSK-3): Implicated in neurological and metabolic disorders.[1]

The clinical and preclinical success of molecules like Riociguat (for hypertension) and numerous kinase inhibitors in oncology trials underscores the scaffold's therapeutic potential.[9] This guide provides a comprehensive, field-proven framework for the rational design, synthesis, and biological evaluation of novel pyrazolo[3,4-b]pyridine-based scaffolds, intended for researchers and scientists in drug development.

Chapter 1: The Discovery Engine: Rational Design and Workflow

The inception of a new scaffold series is not a matter of chance but of deliberate, rational design. The process integrates computational predictions with established medicinal chemistry principles to maximize the probability of success.

Foundational Design Strategies
  • Scaffold Hopping and Bioisosterism: A common starting point is a known inhibitor for a target of interest. The "scaffold hopping" strategy involves replacing the core of the known drug with the pyrazolo[3,4-b]pyridine ring system while retaining key pharmacophoric features that dictate target binding.[6][8][10] This allows for the exploration of novel intellectual property space and potentially improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Structure-Based Design (SBDD): When a high-resolution crystal structure of the target protein is available, molecular docking can be employed to predict the binding orientation of virtual pyrazolo[3,4-b]pyridine derivatives.[5][9] This is particularly effective for kinase inhibitors, where the N1-H of the pyrazole ring often forms a critical hydrogen bond with the "hinge" region of the ATP-binding pocket.[8]

  • Hybridization Strategy: This approach involves the covalent linkage of the pyrazolo[3,4-b]pyridine core with another known pharmacophore to create a hybrid molecule with potentially synergistic or dual-mode activity. For instance, attaching an indole moiety, known for its DNA intercalating properties, can produce compounds with potent Topoisomerase II inhibition.[1]

The Integrated Discovery Workflow

The discovery process is an iterative cycle of design, synthesis, and evaluation. A robust workflow ensures that resources are directed toward the most promising chemical matter.

cluster_0 Design & Synthesis cluster_1 Screening & Evaluation Target_ID Target Identification & Validation SBDD Structure-Based Design (Docking, Virtual Screening) Target_ID->SBDD Scaffold_Hop Scaffold Hopping & Bioisosteric Design Target_ID->Scaffold_Hop Synth Synthesis of Core Scaffold SBDD->Synth Scaffold_Hop->Synth Library Library Generation (Vectorial Functionalization) Synth->Library Primary_Screen Primary Screening (Enzymatic & Cell-Based) Library->Primary_Screen SAR SAR Analysis Primary_Screen->SAR Secondary_Screen Secondary Assays (Selectivity, MoA) SAR->Secondary_Screen Lead_Opt Lead Optimization (ADME, PK/PD) Secondary_Screen->Lead_Opt Lead_Opt->SBDD Iterative Design

Caption: The iterative drug discovery workflow for novel pyrazolo[3,4-b]pyridine scaffolds.

Chapter 2: Constructing the Core: Foundational Synthetic Methodologies

The versatility of the pyrazolo[3,4-b]pyridine system is matched by the diversity of its synthetic approaches. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. The most prevalent and robust strategies involve constructing the pyridine ring onto a pre-existing, functionalized pyrazole.[3][11]

Retrosynthetic Analysis: Two Primary Disconnections

The core can be disconnected in two primary ways, providing two convergent synthetic strategies.

Scaffold Pyrazolo[3,4-b]pyridine Core Retro_A Strategy A: (Form Pyridine Ring) Scaffold->Retro_A Retro_B Strategy B: (Form Pyrazole Ring) Scaffold->Retro_B Pyrazole_SM Aminopyrazole Precursor Retro_A->Pyrazole_SM Pyridine_SM Substituted Pyridine Precursor Retro_B->Pyridine_SM

Caption: Primary retrosynthetic strategies for the pyrazolo[3,4-b]pyridine scaffold.

Strategy A: Pyridine Ring Annulation (The Workhorse Approach)

This involves the cyclocondensation of a 5-aminopyrazole with a three-carbon biselectrophile.

  • From 1,3-Dicarbonyls (Friedländer-type Synthesis): The reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is a classic and highly effective method.[3] The causality behind this reaction lies in the nucleophilicity of the C4 carbon of the pyrazole and the exocyclic amino group, which attack the two electrophilic carbonyl carbons. If the dicarbonyl is unsymmetrical, a mixture of regioisomers can be formed, with the outcome depending on the relative electrophilicity of the two carbonyls.[11]

  • From α,β-Unsaturated Ketones: This variation offers excellent regiocontrol. The reaction proceeds via an initial Michael addition of the pyrazole C4-position to the unsaturated system, followed by intramolecular cyclization and dehydration.[2][3]

  • Multicomponent Reactions (MCRs): For efficiency and diversity, MCRs are unparalleled. A one-pot reaction combining a 5-aminopyrazole, an aldehyde, and a ketone (or another active methylene compound) can rapidly generate complex pyrazolo[3,4-b]pyridines in high yields.[11] This approach is particularly valuable for building libraries for high-throughput screening.

Strategy B: Pyrazole Ring Formation

Less common but useful for specific substitution patterns, this strategy involves building the pyrazole ring onto a pre-functionalized pyridine. A typical route involves the reaction of a 2-chloro-3-cyanopyridine derivative with hydrazine hydrate or its substituted analogs.[12] The chlorine acts as a leaving group for the initial nucleophilic attack, and the cyano group participates in the subsequent cyclization.

Experimental Protocol: ZrCl₄-Catalyzed Synthesis from an α,β-Unsaturated Ketone

This protocol is adapted from a reported synthesis of pyrazolo[3,4-b]pyridines with affinity for β-amyloid plaques, demonstrating a modern, catalyzed approach.[2]

Objective: To synthesize a 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • α,β-Unsaturated Ketone (e.g., 4-phenylbut-3-en-2-one) (1.0 eq)

  • 5-Amino-1-phenyl-pyrazole (1.0 eq)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Deionized Water

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol, 1.0 eq) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes. Causality: This removes dissolved oxygen, which can cause side reactions and degradation, especially at elevated temperatures.

  • Add ZrCl₄ (0.15 mmol, 0.3 eq) to the mixture. Causality: ZrCl₄ acts as a Lewis acid catalyst, activating the carbonyl group of the ketone towards nucleophilic attack and facilitating the dehydration step.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Partition the residue between CHCl₃ and water. Separate the organic layer.

  • Extract the aqueous phase twice more with CHCl₃.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.

Validation: The structure of the final product must be rigorously confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The appearance of characteristic singlets for the H-3 and H-5 protons in the ¹H NMR spectrum is a key diagnostic indicator of successful ring formation.[2]

Chapter 3: Exploring Chemical Space: Vectorial Functionalization

With a robust synthesis for the core scaffold established, the next critical phase is diversification. This involves the selective functionalization of the different positions, or "vectors," of the ring system to build a library of analogs for SAR studies.

Core N1 N-Alkylation (Mitsunobu, Sₙ2) N1_node N1->N1_node C3 Halogenation (NIS, NBS) Cross-Coupling (Suzuki) C3_node C3->C3_node C4 Cross-Coupling (Suzuki) C-H Activation C4_node C4->C4_node C5 Buchwald-Hartwig Amination Cross-Coupling (Sonogashira) C5_node C5->C5_node C6 Condensation Reactions (from methyl group) C6_node C6->C6_node

Caption: Key functionalization vectors on the 1H-pyrazolo[3,4-b]pyridine scaffold.

Key Diversification Reactions
  • N1-Position: The pyrazole nitrogen can be functionalized via standard N-alkylation or N-arylation reactions. It is crucial to note that for many kinase inhibitors, the unsubstituted N1-H is a critical hydrogen bond donor, and its modification can lead to a complete loss of activity.[8]

  • C3/C5-Positions (Halogen Intermediates): Halogenation (e.g., with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS)) of the core scaffold provides powerful synthetic handles.[6] These halo-derivatives are versatile precursors for a suite of palladium-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: To install various amine substituents.[13]

    • Sonogashira Coupling: To append alkyne functionalities.[14]

  • C4/C6-Positions: Functionalization at these pyridine carbons often starts from precursors incorporating the desired groups before the ring-closing reaction. For example, using a substituted 1,3-dicarbonyl will dictate the C4 and C6 substituents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for installing an aryl group at a halogenated position, a cornerstone of modern library synthesis.

Objective: To couple an arylboronic acid with a bromo-pyrazolo[3,4-b]pyridine intermediate.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the bromo-pyrazolo[3,4-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Causality: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. Removing oxygen is critical to prevent catalyst degradation and ensure a high-yielding reaction.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product via column chromatography or recrystallization.

Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with a higher molecular weight in MS analysis. NMR spectroscopy will show signals corresponding to the newly introduced aryl group.

Chapter 4: From Molecule to Mechanism: Biological Evaluation

A structured screening funnel is essential to efficiently identify promising compounds and elucidate their mechanism of action (MoA).

The Screening Funnel

The process moves from broad, high-throughput methods to more focused, resource-intensive assays.

A Level 1: Primary Screening (10 µM single-dose) - In vitro enzymatic assay (e.g., KinaseGlo®) - Cell proliferation assay (e.g., NCI-60, MTT) B Level 2: Dose-Response & Potency - IC₅₀/GI₅₀ determination for active hits - Initial cytotoxicity assessment in normal cells A->B Hits C Level 3: Selectivity & MoA - Kinase selectivity panel (e.g., 400+ kinases) - Target engagement (Western Blot for p-target) - Cell cycle analysis (FACS) - Apoptosis assays (Caspase-Glo®, Annexin V) B->C Potent Compounds D Level 4: In Vivo & Preclinical - Pharmacokinetic (PK) studies - Xenograft tumor models - Efficacy and toxicology studies C->D Selective Leads

Caption: A typical screening funnel for evaluating novel pyrazolo[3,4-b]pyridine inhibitors.

Key Assay Methodologies
  • Primary Antiproliferative Screening: An initial screen at a single high concentration (e.g., 10 µM) against a panel of cancer cell lines, such as the NCI-60 panel, is a powerful and unbiased way to identify compounds with broad-spectrum or selective activity.[1]

  • Kinase Inhibition Assays: For kinase targets, in vitro assays measuring the inhibition of ATP consumption or substrate phosphorylation are the gold standard for determining direct enzymatic potency (IC₅₀).

  • Mechanism of Action (MoA) Studies: For hits from primary screens, it is critical to confirm their MoA. For a compound designed to inhibit Topoisomerase II, assays can measure DNA damage and S-phase cell cycle arrest.[1] For a kinase inhibitor, a Western blot showing reduced phosphorylation of a downstream substrate confirms target engagement in a cellular context.[8]

Data Presentation for SAR Analysis

Quantitative data should be organized systematically to facilitate the identification of structure-activity relationships.

Compound IDC4-SubstituentC6-SubstituentTarget IC₅₀ (nM) [e.g., TRKA]Off-Target IC₅₀ (nM) [e.g., VEGFR2]Km-12 Cell GI₅₀ (µM)
A01 PhenylMethyl293>10005.6
C03 3-(3-hydroxypiperidinyl)phenylMethyl56>10000.304
C09 3-((R)-3-hydroxypiperidinyl)phenylMethyl57>10000.315
C10 3-((S)-3-hydroxypiperidinyl)phenylMethyl26>10000.188
Data derived from a study on TRK inhibitors to illustrate SAR trends.[6][10]

Chapter 5: The Optimization Cycle: Refining Potency and Properties

The data generated from the screening funnel fuels the iterative optimization cycle. This is where initial hits are matured into lead compounds with drug-like properties.

Dissecting Structure-Activity Relationships (SAR)

By analyzing the data table above, clear SAR trends emerge:

  • Key Interaction: The introduction of a 3-hydroxypiperidinyl group at the C4-phenyl position dramatically improves potency against both the enzyme and the target-driven cell line (A01 vs. C03).[10] This suggests a key favorable interaction in a specific pocket of the active site.

  • Stereochemistry Matters: The (S)-enantiomer (C10) is approximately twice as potent as the (R)-enantiomer (C09), highlighting a specific stereochemical preference for binding.[10] This is a critical insight for focusing synthetic efforts on the more active isomer.

  • Selectivity: The high off-target IC₅₀ values indicate good selectivity, a highly desirable trait for minimizing side effects.

The Iterative Optimization Loop

The SAR insights guide the design of the next generation of compounds. This "design-synthesize-test-analyze" loop is the core engine of lead optimization.

Design Design Analogs (Based on SAR/Docking) Synthesize Synthesize New Compounds Design->Synthesize Test Test in Assays (Potency, Selectivity, ADME) Synthesize->Test Analyze Analyze Data (Generate New SAR) Test->Analyze Analyze->Design New Hypothesis

Caption: The iterative cycle of lead optimization.

In addition to potency, this cycle must also incorporate the evaluation of pharmacokinetic properties, such as plasma stability and cytochrome P450 (CYP) inhibition, to ensure the resulting lead has the potential to be a viable drug candidate.[6][7]

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine scaffold remains a remarkably fertile ground for the discovery of novel therapeutics. Its privileged structure, combined with well-established and flexible synthetic routes, allows for the systematic exploration of chemical space around a multitude of biological targets. The future of discovery in this area will likely be driven by the integration of modern synthetic methodologies—such as multicomponent reactions, C-H activation, and flow chemistry—with advanced computational design and a deeper understanding of target biology.[4][12] By adhering to the principles of rational design, robust synthesis, and systematic biological evaluation outlined in this guide, researchers can continue to unlock the immense therapeutic potential of this exceptional scaffold.

References

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Latorre, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Latorre, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed.
  • S. S. Sharn, et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
  • Wang, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [https://vertexaisearch.cloud.g.cloud.g

Sources

Exploratory

The Pyrazolopyridine Core: A Technical Guide to Unlocking Structure-Activity Relationships in Drug Discovery

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry The pyrazolopyridine scaffold, a bicyclic heterocycle formed by the fusion of pyrazole and pyridine rings, has emerged as a "privileged scaffold" in dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The pyrazolopyridine scaffold, a bicyclic heterocycle formed by the fusion of pyrazole and pyridine rings, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics.[2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazolopyridines, offering researchers and drug development professionals a comprehensive understanding of how to rationally design and optimize these potent molecules. We will delve into the critical structural features, key chemical modifications, and the causal relationships that govern their biological activity, with a particular focus on their role as kinase inhibitors in oncology.

The Architectural Landscape of Pyrazolopyridines: Isomers and Synthetic Foundations

The versatility of the pyrazolopyridine scaffold begins with its isomeric diversity. The fusion of the pyrazole and pyridine rings can occur in several orientations, leading to five main congeners: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a].[4] Each isomer presents a unique three-dimensional arrangement of nitrogen atoms and substitution vectors, profoundly influencing its ability to interact with biological targets. The 1H-pyrazolo[3,4-b]pyridine isomer is one of the most extensively studied, with over 300,000 compounds reported.[4][5]

The synthetic accessibility of these scaffolds is a cornerstone of their utility in medicinal chemistry. A common and effective strategy for synthesizing the pyrazolopyridine core involves the construction of the pyridine ring onto a pre-existing pyrazole.[4] This is often achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[4]

cluster_synthesis General Synthetic Scheme for 1H-Pyrazolo[3,4-b]pyridines 5-Aminopyrazole 5-Aminopyrazole Pyrazolopyridine_Core Pyrazolopyridine Core 5-Aminopyrazole->Pyrazolopyridine_Core Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolopyridine_Core Condensation

Caption: A simplified workflow for the synthesis of the pyrazolopyridine core.

This synthetic flexibility allows for the systematic introduction of various substituents at different positions of the bicyclic system, which is the fundamental basis for exploring the SAR.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of a pyrazolopyridine derivative is intricately linked to the nature and position of its substituents. Understanding the impact of modifications at each position is critical for optimizing potency, selectivity, and pharmacokinetic properties.

The N1 Position: Modulating Solubility and Interactions

The substituent at the N1 position of the pyrazole ring often extends into the solvent-exposed region of a binding pocket.[6] As such, modifications at this position can significantly influence the compound's solubility and pharmacokinetic profile.

  • Alkyl and Aryl Groups: Small alkyl groups, such as methyl, and aryl groups, like phenyl, are common substituents at N1.[5] These groups can engage in hydrophobic interactions within the target protein.

  • Polar Groups: The introduction of polar groups, such as hydroxyethyl, can enhance aqueous solubility.[6] However, care must be taken as large, polar residues may negatively impact binding affinity.[6]

The C3 Position: A Key Anchor for Target Engagement

The C3 position often plays a crucial role in anchoring the molecule within the active site of the target protein.

  • Hydrogen and Methyl Groups: A significant portion of known pyrazolopyridines bear a hydrogen or a methyl group at the C3 position.[4]

  • Heterocyclic Rings: In many kinase inhibitors, the C3 position is substituted with a heterocyclic ring that can form key hydrogen bonds with the hinge region of the kinase.[7]

The Pyridine Ring (C4, C5, and C6 Positions): Fine-Tuning Potency and Selectivity

Substituents on the pyridine moiety are instrumental in fine-tuning the biological activity and selectivity of pyrazolopyridine derivatives.

  • C4 Position: Modifications at C4 can influence the orientation of the molecule in the binding pocket. For instance, in a series of enterovirus inhibitors, variations at the C4 position were crucial for optimizing antiviral activity.[8]

  • C6 Position: The C6 position is another key site for modification. In some kinase inhibitors, substitution at this position can lead to additional hydrogen bond interactions, thereby enhancing potency.[1]

Pyrazolopyridines as Kinase Inhibitors: A Case Study in SAR-Driven Design

The application of pyrazolopyridines as kinase inhibitors in oncology provides a compelling case study for the power of SAR-driven drug design.[1][2][9] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7]

The pyrazolopyridine scaffold is an excellent ATP-competitive kinase inhibitor due to its ability to form hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[7]

cluster_kinase_inhibition Pyrazolopyridine Interaction with Kinase Hinge Region Pyrazolopyridine Pyrazolopyridine Hinge_Region Kinase Hinge Region Pyrazolopyridine->Hinge_Region Hydrogen Bonds ATP_Binding_Pocket ATP Binding Pocket Pyrazolopyridine->ATP_Binding_Pocket Occupies Hinge_Region->ATP_Binding_Pocket

Caption: Diagram illustrating the binding of a pyrazolopyridine inhibitor to the kinase hinge region.

A notable example is the development of pyrazolopyridine-based inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[10] SAR studies on a series of pyrazolopyridine derivatives led to the discovery of potent and selective HPK1 inhibitors with promising pharmacokinetic profiles.[10]

CompoundR1R2R3HPK1 IC50 (nM)
1 H2,6-difluoro-3,5-dimethoxyphenylH1151
16 Varied SubstituentsOptimized Aryl GroupVaried SubstituentsPotent Inhibition

Data adapted from a study on HPK1 inhibitors.[10]

The optimization process involved systematic modifications at various positions of the pyrazolopyridine core to enhance potency and selectivity against other kinases.[10]

Experimental Protocols for SAR Determination

A robust SAR study relies on a combination of chemical synthesis and biological evaluation. The following outlines a general workflow for elucidating the SAR of a novel series of pyrazolopyridine derivatives.

Step 1: Synthesis of an Analog Library

A library of analogs is synthesized with systematic variations at the positions of interest on the pyrazolopyridine scaffold.[8] This often involves parallel synthesis techniques to efficiently generate a diverse set of compounds.

Step 2: In Vitro Biological Screening

The synthesized compounds are screened in vitro to assess their biological activity. For kinase inhibitors, this typically involves:

  • Enzymatic Assays: To determine the half-maximal inhibitory concentration (IC50) against the target kinase.[10]

  • Cell-Based Assays: To evaluate the compound's activity in a cellular context, such as inhibiting cancer cell proliferation.[11]

Step 3: Iterative Design and Optimization

The data from the initial screen is used to inform the design of the next generation of analogs. This iterative process of design, synthesis, and testing is the core of an SAR-driven optimization campaign.[12]

cluster_sar_workflow Iterative SAR Workflow Design Design Synthesis Synthesis Design->Synthesis Hypothesis Testing Testing Synthesis->Testing Compound Library Analysis Analysis Testing->Analysis Biological Data Analysis->Design SAR Insights

Caption: The iterative cycle of a structure-activity relationship study.

Future Perspectives and Conclusion

The pyrazolopyridine scaffold continues to be a fertile ground for the discovery of new medicines.[13] Future research will likely focus on exploring novel isomeric scaffolds, developing more efficient and versatile synthetic methodologies, and applying advanced computational techniques to accelerate the design and optimization of pyrazolopyridine-based drug candidates.[13]

References

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]

  • Narender, P., & Georg, G. I. (2022). From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry, 65(2), 1363-1376. [Link]

  • Patel, H., & Tantry, S. J. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 269, 116263. [Link]

  • Wille, U., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry, 62(24), 11171-11191. [Link]

  • Ceballos-Torres, J., et al. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 27(19), 6296. [Link]

  • Wille, U., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11171-11191. [Link]

  • Anonymous. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 43(32). [Link]

  • Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 47(3), 627-643. [Link]

  • De Clercq, E., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(5), 1688-1703. [Link]

  • Yevich, J. P., et al. (1992). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. Journal of Medicinal Chemistry, 35(24), 4516-4523. [Link]

  • Zhang, Y., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(2), 256-263. [Link]

  • Titov, A. A., et al. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

  • El-Sayed, N. N. E., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 14(5), 957-975. [Link]

  • Hernandez-Vazquez, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5035. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-13. [Link]

  • Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022(2), 22-29. [Link]

  • Johns, B. A., et al. (2005). Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents. Bioorganic & Medicinal Chemistry, 13(7), 2397-2411. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. [Link]

  • Anonymous. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. BioChem Adda, 24(1), 625. [Link]

  • Pal, A., et al. (2020). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 25(1), 213. [Link]

  • Wang, Y., & He, Y. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3295. [Link]

  • Anonymous. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 27(7), 2195. [Link]

  • da Silva, A. B., et al. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. Bioorganic & Medicinal Chemistry, 22(21), 6095-6104. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 9(4), 51. [Link]

  • Mugnaini, C., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Request PDF. [Link]

  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31637-31651. [Link]

  • Alam, M. J., & Akhter, M. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-756. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • Roncal, N. E., et al. (2016). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Bioorganic & Medicinal Chemistry, 24(3), 447-454. [Link]

  • Sharma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3464. [Link]

  • Alam, M. J., & Akhter, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 735-756. [Link]

  • Maleki, A., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10833-10843. [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. BioChem Adda, 24(1), 625. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(9), 1643–1657. [Link]

Sources

Foundational

In Silico Characterization of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine: A Technical Guide for Drug Discovery Professionals

Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive, in-depth me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive, in-depth methodology for the in silico modeling of a specific derivative, 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine. This document is intended for researchers, computational chemists, and drug development professionals, offering a rationale-driven approach to computational analysis. We will delve into quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET profiling, explaining the causality behind each step and its significance in elucidating the therapeutic potential of this novel compound. Our protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with over 85% of bioactive compounds containing at least one nitrogen atom in their structure.[1][2] The pyrazolo[3,4-b]pyridine nucleus, a fusion of pyrazole and pyridine rings, is of particular interest due to its structural similarity to purine bases, making it a versatile scaffold for targeting a range of biological macromolecules.[3][4] Derivatives of this core have shown promise as inhibitors of key enzymes in pathophysiology, including Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX2), highlighting their potential in oncology and anti-inflammatory therapies.[5][6] The subject of this guide, 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine, represents a novel variation within this chemical class. An in silico approach provides a rapid, cost-effective, and powerful means to predict its physicochemical properties, biological activity, and potential liabilities before committing to extensive preclinical studies.[1][2]

Foundational Analysis: Molecular Structure and Quantum Chemical Calculations

Before assessing the interaction of our molecule with biological systems, we must first understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for this purpose.[7][8]

Rationale for DFT Calculations

DFT allows us to model the electron distribution within the molecule, from which we can derive a host of crucial physicochemical parameters. This foundational knowledge is critical for interpreting more complex simulations like molecular docking and dynamics. Key parameters include the optimization of the 3D geometry, calculation of the electrostatic potential surface, and determination of frontier molecular orbitals (HOMO and LUMO).

Step-by-Step Protocol for DFT Calculations
  • Structure Preparation:

    • Draw the 2D structure of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine.

    • Convert the 2D structure to a 3D conformation using a molecular builder.

    • Perform an initial geometry optimization using a computationally less expensive method like the semi-empirical PM7 method.

  • DFT for Geometry Optimization:

    • Employ a functional such as B3LYP, which is known for its accuracy in describing organic molecules.[7]

    • Use a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost.[7]

    • Perform the calculation in a vacuum or with an implicit solvent model to simulate a more biologically relevant environment.

  • Calculation of Molecular Properties:

    • From the optimized geometry, calculate the electrostatic potential (ESP) surface to identify regions of positive and negative charge.

    • Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Data Presentation: Predicted Quantum Chemical Properties
ParameterPredicted ValueSignificance
Final Optimized Energy (Hartrees)ValueThe ground state energy of the molecule.
Dipole Moment (Debye)ValueIndicates the overall polarity of the molecule.
HOMO Energy (eV)ValueRelates to the electron-donating ability.
LUMO Energy (eV)ValueRelates to the electron-accepting ability.
HOMO-LUMO Gap (eV)ValueAn indicator of kinetic stability.

Target Identification and Molecular Docking

Given the known activities of the pyrazolopyridine scaffold, we can hypothesize potential biological targets. For this guide, we will consider CDK2 as a primary hypothetical target due to its established relevance for this class of compounds.[5][6] Molecular docking will allow us to predict the binding affinity and pose of our molecule within the CDK2 active site.

Rationale for Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This method is crucial for virtual screening and for understanding the molecular basis of a ligand's activity.

Step-by-Step Protocol for Molecular Docking
  • Preparation of the Receptor:

    • Obtain the crystal structure of CDK2 from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for the amino acid residues.

  • Preparation of the Ligand:

    • Use the DFT-optimized structure of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine.

    • Assign partial charges to the atoms.

  • Docking Simulation:

    • Define the binding site on CDK2, typically based on the location of the co-crystallized ligand.

    • Use a docking program such as AutoDock Vina or Glide to perform the docking calculations.

    • Generate multiple binding poses and rank them based on their docking scores.

  • Analysis of Results:

    • Visualize the top-ranked docking pose and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

    • Compare the binding mode with that of known CDK2 inhibitors.[6]

Visualization of the Docking Workflow

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Obtain PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens Clean->Hydrogens Define_Site Define Binding Site Hydrogens->Define_Site DFT_opt DFT Optimized Structure Charges Assign Charges DFT_opt->Charges Charges->Define_Site Run_Docking Run Docking Simulation Define_Site->Run_Docking Analyze Analyze Poses & Interactions Run_Docking->Analyze

Caption: A streamlined workflow for molecular docking studies.

Assessing Complex Stability: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time. This is crucial for assessing the stability of the predicted binding mode.

Rationale for Molecular Dynamics

MD simulations provide insights into the flexibility of the protein and the ligand, the role of solvent, and the long-range electrostatic interactions that contribute to binding affinity. A stable binding pose in an MD simulation adds confidence to the docking results.

Step-by-Step Protocol for MD Simulations
  • System Setup:

    • Take the best-ranked docked complex from the previous step.

    • Place the complex in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to physiological temperature (310 K).

    • Equilibrate the system under constant pressure and temperature.

    • Run a production simulation for an appropriate length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability.

    • Analyze the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Monitor the key intermolecular interactions (e.g., hydrogen bonds) over time.

Data Presentation: Key MD Simulation Metrics
MetricInterpretation
Ligand RMSDA stable, low RMSD value indicates a stable binding pose.
Protein RMSDShows the overall stability of the protein structure during the simulation.
Interaction OccupancyThe percentage of simulation time a specific interaction (e.g., a hydrogen bond) is present.

Predicting Drug-Likeness: ADMET Profiling

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction is an essential step in early-stage drug discovery.[1][2]

Rationale for ADMET Prediction

Early assessment of ADMET properties helps to identify potential liabilities that could lead to failure in later stages of drug development. This allows for early-stage optimization of the molecule to improve its pharmacokinetic and safety profiles.

Step-by-Step Protocol for ADMET Prediction
  • Input Structure:

    • Use the 2D or 3D structure of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine.

  • Utilize Prediction Software:

    • Employ online tools or commercial software packages (e.g., SwissADME, QikProp) to predict a range of ADMET properties.

  • Analyze Key Parameters:

    • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

    • Distribution: Plasma protein binding and blood-brain barrier penetration.

    • Metabolism: Prediction of cytochrome P450 (CYP) inhibition.

    • Excretion: Not typically well-predicted by in silico methods.

    • Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAcceptable Range
LogPValue< 5
Water SolubilityValueSoluble
Human Intestinal AbsorptionValueHigh
Blood-Brain Barrier PermeationValueYes/No
CYP2D6 InhibitionValueNo
hERG InhibitionValueNo
Ames MutagenicityValueNo

Conclusion: Synthesizing the In Silico Evidence

This guide has outlined a comprehensive in silico workflow for the characterization of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine. By systematically applying quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET profiling, we can build a detailed profile of this novel compound. The data generated from these computational studies provide a strong foundation for making informed decisions about its potential as a therapeutic agent and guide further experimental validation.

References

  • Kassem, Z., Bou Merhi, R., & Issa, D. (2021). DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES: IN-SILICO DRUG DESIGN APPROACH. BAU Journal - Health and Wellbeing, 4(1), Article 4. Available at: [Link]

  • Pérez-Lemus, G. R., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Molecules, 26(11), 3334. Available at: [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development, 8(6). Available at: [Link]

  • El-Adl, K., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(16), 4945. Available at: [Link]

  • Umar, A. B., & Srivastava, P. N. (2023). In-silico design of some pyrazolopyridine analogs as breast cancer inhibitors: QSAR modeling, molecular docking, MD simulation, and pharmacological features profiling. Journal of the Indian Chemical Society, 100(1), 101053. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 28(13), 5085. Available at: [Link]

  • Barreca, M. L., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1193321. Available at: [Link]

  • Singh, V., et al. (2022). Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1269, 133827. Available at: [Link]

  • Barreca, M. L., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. Retrieved from [Link]

  • Raut, S. S., et al. (2022). Some examples of bioactive natural and synthetic heterocyclic compounds. In ResearchGate. Available at: [Link]

  • Nowak, M., & Tomasik, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 27. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2169. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]

  • Nguyen, Y., et al. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. In ResearchGate. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7). Available at: [Link]

  • Bakulina, O., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4474. Available at: [Link]

  • Dar'in, D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 856. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Utilizing 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine in Kinase Inhibitor Assays

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them premier targets for therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them premier targets for therapeutic intervention.[2] The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting enzymes such as Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs).[3][4][5] These compounds typically function by competing with ATP for the enzyme's active site, forming key hydrogen-bonding interactions.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine (hereafter referred to as PZP-Imine ) in various kinase inhibitor assay formats. For the purpose of these protocols, PZP-Imine is presented as a representative compound from this well-validated inhibitor class to illustrate robust methodologies for characterizing kinase inhibitors. We will detail the principles, step-by-step protocols, and data analysis for three industry-standard assay platforms:

  • Luminescence-Based ATP Depletion Assays

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

  • Fluorescence Polarization (FP) Competitive Binding Assays

Section 1: Foundational Concepts for Kinase Assay Design

The successful characterization of a kinase inhibitor relies on selecting the appropriate assay technology and understanding the underlying principles of the inhibitor-enzyme interaction.[6]

The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is an analog of purine, the parent structure of adenine in ATP. This structural mimicry is fundamental to its mechanism of action. X-ray crystallography studies of compounds with this scaffold bound to kinases like CDK2 reveal that the pyrazole and pyridine nitrogens act as key hydrogen bond donors and acceptors, anchoring the molecule within the ATP-binding pocket and preventing the kinase from binding its natural substrate, ATP.[5] PZP-Imine, as a derivative, is hypothesized to engage in similar interactions.

Overview of Assay Technologies

Choosing an assay technology depends on the specific research question, available instrumentation, and desired throughput.[7] Radiometric assays are considered a gold standard for their direct measurement of phosphate incorporation, but non-radioactive methods are often preferred for safety and simplicity.[8] This guide focuses on three such robust, high-throughput compatible methods.

  • Luminescence (e.g., Kinase-Glo®): Measures enzyme activity indirectly by quantifying the amount of ATP remaining after the kinase reaction. The signal is inversely proportional to kinase activity.[9] This method is universal for any ATP-dependent kinase.[10]

  • TR-FRET (e.g., LanthaScreen™): Measures the formation of the phosphorylated product directly using an antibody-based detection system. It is a highly sensitive method with a low background due to time-resolved fluorescence detection.[11][12]

  • Fluorescence Polarization (FP): Directly measures the binding of the inhibitor to the kinase in a competitive format. This assay confirms physical interaction and is independent of enzyme activity, making it a valuable orthogonal approach.[13][14]

Section 2: Luminescence-Based Kinase Activity Assay (ATP Depletion)

This assay format is a homogeneous "add-mix-read" method ideal for high-throughput screening (HTS).[1] It relies on the principle that active kinases consume ATP. The remaining ATP is used by luciferase to generate a luminescent signal.[9] Therefore, potent inhibitors prevent ATP consumption, resulting in a high luminescence signal.

Workflow for Luminescence-Based Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor 1. Prepare PZP-Imine Serial Dilution dispense_inhibitor 3. Dispense PZP-Imine into 384-well Plate prep_kinase 2. Prepare Kinase, Substrate, and ATP Solution dispense_kinase 4. Add Kinase/Substrate/ATP Mix to Initiate Reaction dispense_inhibitor->dispense_kinase incubate_kinase 5. Incubate at RT dispense_kinase->incubate_kinase add_reagent 6. Add Kinase-Glo® Reagent (Stops Reaction & Initiates Luminescence) incubate_kinase->add_reagent incubate_detect 7. Incubate at RT (Dark) add_reagent->incubate_detect read_plate 8. Read Luminescence incubate_detect->read_plate

Caption: Workflow for IC50 determination using an ATP depletion luminescence assay.

Detailed Protocol: IC₅₀ Determination for PZP-Imine

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP, as well as incubation times, must be optimized for each specific kinase system.[15]

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[15]
  • PZP-Imine Stock: Prepare a 10 mM stock solution of PZP-Imine in 100% DMSO.
  • PZP-Imine Dilution Series: Perform a serial dilution (e.g., 11-point, 1:3) of the stock solution in DMSO to create a concentration range for IC₅₀ determination.
  • Kinase Solution: Prepare a 2X working solution of the target kinase and its substrate in Kinase Buffer.
  • ATP Solution: Prepare a 2X working solution of ATP in Kinase Buffer. The final concentration should ideally be at or near the Kₘ for ATP of the target kinase.[6]
  • Detection Reagent: Prepare the Kinase-Glo® Luminescent Kinase Assay Reagent according to the manufacturer's protocol.[16]

2. Assay Procedure (384-well plate format):

  • Dispense 1 µL of each PZP-Imine dilution (or DMSO for controls) into the wells of a solid white 384-well plate.
  • Prepare the final 2X Kinase/Substrate/ATP reaction mix by combining the 2X Kinase/Substrate solution and the 2X ATP solution.
  • To initiate the kinase reaction, add 10 µL of the reaction mix to each well.
  • Include control wells:
  • 0% Inhibition (High Activity): Reaction mix + DMSO (low signal).
  • 100% Inhibition (No Activity): Kinase Buffer + DMSO (high signal).
  • Mix the plate gently on a plate shaker for 1 minute.
  • Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).
  • Add 10 µL of prepared Kinase-Glo® Reagent to all wells to stop the reaction and initiate the luminescent signal.
  • Mix on a plate shaker for 2 minutes.
  • Incubate at room temperature for 10 minutes, protected from light.
  • Read the luminescence on a compatible plate reader.
Data Analysis and Expected Results

The raw data will be in Relative Luminescence Units (RLU). The percent inhibition is calculated as follows:

% Inhibition = 100 * (Signal_Inhibitor - Signal_HighActivity) / (Signal_NoActivity - Signal_HighActivity)

Plot the % Inhibition against the logarithm of PZP-Imine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

PZP-Imine [µM]RLU (Example)% Inhibition
10.00098,50098.2%
3.33395,20094.7%
1.11186,10085.1%
0.37055,40052.8%
0.12321,30016.9%
0.0418,9004.0%
0.0145,8000.7%
0.000 (DMSO)5,2000.0%
No Enzyme100,200100.0%

Section 3: Time-Resolved FRET (TR-FRET) Assay

TR-FRET assays offer high sensitivity by combining Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which minimizes background from scattered light and autofluorescent compounds.[11] The assay measures the accumulation of phosphorylated product. A terbium (Tb)-labeled antibody serves as the donor, and a fluorescently labeled substrate (e.g., fluorescein) acts as the acceptor. Phosphorylation brings the donor and acceptor into close proximity, generating a FRET signal.[12]

Workflow for TR-FRET Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor 1. Prepare PZP-Imine Serial Dilution dispense_inhibitor 3. Dispense PZP-Imine into 384-well Plate prep_reagents 2. Prepare Kinase, Fluorescent Substrate, and ATP dispense_kinase 4. Add Kinase/Substrate/ATP Mix to Initiate Reaction dispense_inhibitor->dispense_kinase incubate_kinase 5. Incubate at RT dispense_kinase->incubate_kinase add_reagent 6. Add Stop/Detection Mix (EDTA + Tb-Antibody) incubate_kinase->add_reagent incubate_detect 7. Incubate at RT (Dark) add_reagent->incubate_detect read_plate 8. Read TR-FRET Signal incubate_detect->read_plate

Caption: Workflow for IC50 determination using a TR-FRET based kinase assay.

Detailed Protocol: IC₅₀ Determination for PZP-Imine

This protocol is based on the LanthaScreen™ TR-FRET platform.[12]

1. Reagent Preparation:

  • Kinase Buffer: As described in Section 2.2.
  • PZP-Imine Dilution Series: Prepare as described in Section 2.2.
  • Reaction Mix (4X): Prepare a 4X solution containing the target kinase and ATP in Kinase Buffer.
  • Substrate Mix (4X): Prepare a 4X solution of the fluorescein-labeled peptide substrate in Kinase Buffer.
  • Stop/Detection Mix: Prepare a solution containing EDTA (to stop the kinase reaction) and the Tb-labeled phospho-specific antibody in TR-FRET Dilution Buffer as per the manufacturer's guidelines.

2. Assay Procedure (384-well plate format):

  • Dispense 2.5 µL of each PZP-Imine dilution (or DMSO for controls) into the wells of a black, low-volume 384-well plate.
  • Add 2.5 µL of the 4X Substrate Mix to each well.
  • To initiate the reaction, add 5 µL of the 2X Kinase/ATP mix (prepared by mixing equal volumes of 4X Kinase and 4X ATP solutions).
  • Incubate at room temperature for the optimized reaction time.
  • Add 10 µL of the Stop/Detection Mix to each well.
  • Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein acceptor, 495 nm for terbium donor) after a delay time (e.g., 100 µs).
Data Analysis and Expected Results

The TR-FRET signal is a ratiometric value calculated to normalize for well-to-well variations.[11]

TR-FRET Ratio = (Acceptor Emission at 520 nm) / (Donor Emission at 495 nm)

Calculate % Inhibition using the TR-FRET ratios and plot against the logarithm of PZP-Imine concentration to determine the IC₅₀.

PZP-Imine [µM]TR-FRET Ratio (Example)% Inhibition
10.0000.1598.1%
3.3330.2196.3%
1.1110.5587.0%
0.3701.9854.1%
0.1233.5417.7%
0.0414.124.2%
0.0144.280.5%
0.000 (DMSO)4.300.0%

Section 4: Fluorescence Polarization (FP) Competitive Binding Assay

FP assays directly measure the binding of an inhibitor to a kinase, providing a powerful orthogonal validation of activity-based results. The principle relies on the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light (low FP).[13] When bound to a large protein like a kinase, its tumbling slows, and the emitted light remains polarized (high FP). A competing inhibitor like PZP-Imine will displace the tracer, causing a drop in FP.[17]

Workflow for FP Competitive Binding Assay

cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection prep_inhibitor 1. Prepare PZP-Imine Serial Dilution dispense_inhibitor 3. Dispense PZP-Imine into 384-well Plate prep_reagents 2. Prepare Kinase and Fluorescent Tracer dispense_kinase 4. Add Kinase and Tracer Mix dispense_inhibitor->dispense_kinase incubate_binding 5. Incubate at RT (Dark) (Allow to Reach Equilibrium) dispense_kinase->incubate_binding read_plate 6. Read Fluorescence Polarization (mP) incubate_binding->read_plate

Caption: Workflow for Ki determination using a fluorescence polarization competitive binding assay.

Detailed Protocol: Kᵢ Determination for PZP-Imine

1. Reagent Preparation:

  • FP Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20.
  • PZP-Imine Dilution Series: Prepare as described in Section 2.2.
  • Kinase Stock: Prepare a 2X working solution of the target kinase in FP Buffer.
  • Tracer Stock: Prepare a 2X working solution of a suitable fluorescently-labeled tracer (a known binder of the target kinase) in FP Buffer.

2. Assay Procedure (384-well plate format):

  • Dispense 5 µL of each PZP-Imine dilution (or DMSO for controls) into the wells of a black, round-bottom, non-treated 384-well plate.[18]
  • Prepare the 2X Kinase/Tracer mix by combining the stock solutions.
  • Add 5 µL of the Kinase/Tracer mix to all wells.
  • Include controls:
  • 0% Displacement (High mP): Kinase/Tracer mix + DMSO.
  • 100% Displacement (Low mP): Tracer only (no kinase) + DMSO.
  • Mix the plate gently.
  • Incubate for the optimized time (e.g., 60-120 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.
  • Read fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for both parallel and perpendicular planes.[18]
Data Analysis and Expected Results

The instrument reports polarization in millipolarization (mP) units. Plot the mP values against the logarithm of PZP-Imine concentration. Fit the data to determine the IC₅₀, which can then be used to calculate the inhibitor's binding affinity (Kᵢ) using the Cheng-Prusoff equation if the tracer's Kᴅ is known.

PZP-Imine [µM]mP Value (Example)% Displacement
10.0009597.5%
3.33310294.0%
1.11112881.0%
0.37020542.5%
0.12326811.0%
0.0412890.5%
0.0142900.0%
0.000 (DMSO)2900.0%
Tracer Only90100.0%

Section 5: Assay Validation and Troubleshooting

Robust and reproducible data is paramount in drug discovery. Proper assay validation and proactive troubleshooting are essential.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput assay. It reflects the dynamic range and data variation. An assay with a Z'-factor > 0.5 is considered excellent and robust for screening.[1]

Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Where "high" and "low" refer to the high and low signal controls (e.g., 0% and 100% inhibition).

Common Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates Pipetting errors; Inadequate mixing; Plate edge effects.[15]Calibrate pipettes; Ensure thorough mixing after each addition; Avoid using outer wells or fill them with buffer.[15]
Low Signal-to-Background Ratio Suboptimal enzyme/substrate concentration; Insufficient incubation time; Incorrect buffer conditions (pH, salt).Titrate enzyme, substrate, and ATP to find optimal concentrations; Perform a time-course experiment to determine the linear range of the reaction.[6]
PZP-Imine Interference (False Positives/Negatives) Autofluorescence: Compound emits light at assay wavelengths.[19]Pre-read the plate after compound addition but before adding detection reagents to quantify interference.
Luciferase Inhibition: Compound directly inhibits the reporter enzyme in luminescence assays.[19]Perform a counter-screen against luciferase using a constant ATP concentration to check for direct inhibition.
Light Scattering/Quenching: Compound aggregates or absorbs excitation/emission light.[19]Visually inspect wells for precipitation; Measure absorbance spectrum of the compound. Consider using TR-FRET, which is less susceptible to these effects.[11]

References

  • ResearchGate. (2016, October 20). Fluorescence detection techniques for protein kinase assay. [Link]

  • DCReport.org. (n.d.). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. [Link]

  • National Center for Biotechnology Information. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • PubChem. (n.d.). 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. (n.d.). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • PubMed. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Semantic Scholar. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • PubMed. (2003, March 24). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • PubMed. (2009, August 15). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubMed. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

Sources

Application

Application of Pyrazolo[3,4-b]pyridin-4-imines in Cancer Cell Line Studies: A Technical Guide

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of pyrazolo[3,4-b]pyridin-4-imines in cancer cell line studies. This guide offers in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of pyrazolo[3,4-b]pyridin-4-imines in cancer cell line studies. This guide offers in-depth technical insights, field-proven protocols, and a comprehensive analysis of the current understanding of this promising class of compounds.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines. This has led to the development of numerous derivatives with a wide range of biological activities, including potent anticancer properties. These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and topoisomerase II, making them attractive candidates for novel cancer therapeutics.[1][2][3][4]

A particularly interesting subclass of this family is the pyrazolo[3,4-b]pyridin-4-imines, also known as Schiff bases derived from 3-amino-1H-pyrazolo[3,4-b]pyridines. The introduction of the imine functionality offers a versatile point for synthetic modification, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide will focus on the practical application of these imine derivatives in cancer cell line-based research.

Mechanism of Action: Targeting the Engines of Cancer Proliferation

While research into the specific molecular targets of pyrazolo[3,4-b]pyridin-4-imines is an evolving field, evidence from studies on the broader pyrazolo[3,4-b]pyridine class suggests several key mechanisms of action. It is hypothesized that the imine derivatives may share some of these mechanisms, which include the disruption of cell cycle progression and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease, driven by dysregulation of the cell cycle. Pyrazolo[3,4-b]pyridine derivatives have been shown to induce cell cycle arrest, particularly at the G1 and G2/M phases.[5][6] This is often achieved through the inhibition of CDKs, which are key regulators of cell cycle progression.[2] The inhibition of CDKs prevents the phosphorylation of their substrates, leading to a halt in the cell cycle and preventing the cancer cells from dividing.

cell_cycle_arrest Pyrazolo[3,4-b]pyridin-4-imine Pyrazolo[3,4-b]pyridin-4-imine CDK Inhibition CDK Inhibition Pyrazolo[3,4-b]pyridin-4-imine->CDK Inhibition G1/S Checkpoint G1 Phase pRb Phosphorylation Blocked CDK Inhibition->G1/S Checkpoint G2/M Checkpoint G2 Phase Mitotic Entry Prevented CDK Inhibition->G2/M Checkpoint Cell Cycle Arrest Cell Cycle Arrest G1/S Checkpoint->Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest

Figure 1: Proposed mechanism of pyrazolo[3,4-b]pyridin-4-imine-induced cell cycle arrest.

Induction of Apoptosis

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many chemotherapeutic agents, including pyrazolo[3,4-b]pyridine derivatives, exert their anticancer effects by inducing apoptosis. This can be triggered through various signaling pathways, often involving the modulation of pro- and anti-apoptotic proteins.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription.[4] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. Some pyrazolopyridine derivatives have been identified as topoisomerase II inhibitors, suggesting a potential mechanism of action for the 4-imine subclass.[5][7][8]

Experimental Applications in Cancer Cell Lines

The following section provides detailed protocols for the initial assessment of pyrazolo[3,4-b]pyridin-4-imines in cancer cell line studies.

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxic activity of representative pyrazolo[3,4-b]pyridine derivatives, including Schiff bases (imines), against various human cancer cell lines.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
8b A-549Lung Carcinoma2.9[9]
HEPG2Liver Carcinoma2.6[9]
HCT-116Colon Carcinoma2.3[9]
Imine-Pyrazolopyrimidinone 9d PC3Prostate CancerLow micromolar[5]
MCF7Breast CancerLow micromolar[5]
Imine-Pyrazolopyrimidinone 9n PC3Prostate CancerLow micromolar[5]
MCF7Breast CancerLow micromolar[5]
Imine-Pyrazolopyrimidinone 9o PC3Prostate CancerLow micromolar[5]
MCF7Breast CancerLow micromolar[5]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., A-549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pyrazolo[3,4-b]pyridin-4-imine compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridin-4-imine compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compounds Prepare Compounds Prepare Compounds->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (3-4h) Incubate (3-4h) Add MTT->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide for the In Vitro Evaluation of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purine bases. This has led to its extensive investigation as a source of potent bioactive agents.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Notably, a significant number of pyrazolo[3,4-b]pyridine derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and immunology.[6][7][8]

This document provides a comprehensive, field-proven guide for the in vitro characterization of a novel compound, 1-methyl-pyrazolo[3,4-b]pyridin-4-imine . The protocols outlined here are designed as a logical cascade, moving from broad phenotypic screening to specific target engagement and mechanistic validation. This workflow is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the biological activity of this and related small molecules.

Strategic Workflow for In Vitro Characterization

A tiered approach is essential for the efficient and logical characterization of a novel compound. This strategy ensures that resources are directed toward the most promising activities and allows for early, data-driven decision-making. Our proposed workflow begins with a broad assessment of cellular impact, followed by identification of the molecular target class, and concludes with detailed mechanistic validation.

G A Phase 1: Phenotypic Screening General Cytotoxicity Assessment B Phase 2: Target Identification Biochemical Kinase Profiling A->B Compound shows potent cytotoxicity C Phase 3: Mechanistic Validation Cellular Target Engagement & Pathway Analysis B->C Specific kinase(s) identified as hit(s) D Phase 4: Advanced Characterization Selectivity & MoA Studies C->D Cellular activity matches biochemical profile E Data Interpretation & Go/No-Go Decision D->E Favorable selectivity & confirmed MoA G RTK Receptor Tyrosine Kinase (e.g., GPCR) PI3K PI3Kγ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pAkt p-Akt (Ser473) (Active) Akt->pAkt Phosphorylated by mTORC2 & PDK1 Downstream Cell Survival, Proliferation, Growth pAkt->Downstream Promotes Inhibitor 1-methyl-pyrazolo [3,4-b]pyridin-4-imine Inhibitor->PI3K INHIBITS

Sources

Application

Application Notes &amp; Protocols: A Guide to Developing Cell-Based Assays for Pyrazolo[3,4-b]pyridine Compounds

Introduction The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this scaffold have been ext...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases, topoisomerase IIα, and other critical cellular targets, demonstrating significant potential in oncology and other therapeutic areas.[1][3] Developing robust and physiologically relevant cell-based assays is paramount to accurately characterize the potency, mechanism of action, and selectivity of these compounds, bridging the gap between in vitro biochemical activity and clinical efficacy.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a logical sequence of cell-based assays to profile novel pyrazolo[3,4-b]pyridine derivatives. We will move from broad phenotypic screening to specific target engagement and downstream mechanistic studies, emphasizing the rationale behind each step and providing detailed, field-proven protocols.

The Assay Development Funnel

A successful compound characterization strategy follows a logical progression, often visualized as a funnel. This approach starts with high-throughput primary assays to identify general cytotoxic or anti-proliferative effects. Hits from these screens are then subjected to more complex, lower-throughput secondary assays to confirm on-target activity and elucidate the mechanism of action.

AssayFunnel cluster_0 Assay Development Workflow A Primary Screening (High-Throughput) Broad Phenotypic Effect B Secondary Screening (Medium-Throughput) Target Engagement & Potency A->B Identify 'Hits' C Tertiary/Mechanistic Studies (Low-Throughput) Downstream Pathway Analysis B->C Confirm On-Target Activity

Caption: A typical workflow for characterizing small molecule inhibitors.

Part 1: Primary Screening - Assessing Cellular Viability

The initial step is to determine whether a pyrazolo[3,4-b]pyridine compound has a general effect on cell proliferation or viability. A luminescent ATP-based assay is the industry standard for this purpose due to its high sensitivity, broad linear range, and simple "add-mix-measure" format.[6][7]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6] The luminescent signal generated is directly proportional to the number of viable cells in culture.

Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light is proportional to the concentration of ATP, which reflects the number of viable cells.

Materials:

  • Cell line of interest (e.g., Km-12 colorectal cancer cells, which harbor a TRK fusion and are sensitive to TRK inhibitors).[8][9]

  • Opaque-walled 96-well or 384-well microplates suitable for luminescence readings.

  • CellTiter-Glo® Reagent (Promega, Cat. No. G7570).[6][10]

  • Test compounds (pyrazolo[3,4-b]pyridines) dissolved in DMSO.

  • Positive control (e.g., Staurosporine or a known inhibitor for the target class).

  • Vehicle control (DMSO).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.

    • Seed cells in opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium.

    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazolo[3,4-b]pyridine compounds in culture medium. A typical starting range is 100 µM to 1 nM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Add the diluted compounds to the respective wells. Include vehicle-only (DMSO) wells and positive control wells.

    • Incubate for 48-72 hours (or a desired time point) at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7][10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate).[7]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

    • Record luminescence using a plate-reading luminometer.

Data Presentation and Analysis:

Treatment GroupCompound Conc. (µM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)
Vehicle Control0 (DMSO)1,500,0001,550,0001,525,000
Compound 'X'0.011,450,0001,480,0001,465,000
Compound 'X'0.11,100,0001,150,0001,125,000
Compound 'X'1750,000780,000765,000
Compound 'X'10150,000160,000155,000
Positive Control150,00055,00052,000
  • Analysis: Normalize the data by setting the average vehicle control signal to 100% viability and the background (no cells) to 0%. Plot the normalized viability against the logarithm of compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Part 2: Secondary Screening - Confirming Target Engagement

A primary screen hit demonstrates a cellular phenotype but does not prove the compound interacts with its intended target. Target engagement assays are crucial for confirming that the compound binds to its target protein within the complex environment of a living cell. NanoBRET™ is a proximity-based assay that allows for the real-time measurement of compound binding to a target protein in live cells.[12]

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol measures the displacement of a fluorescent tracer from a target protein tagged with NanoLuc® luciferase by a competitive test compound.

Principle: The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescently labeled ligand (tracer) that binds to the target's active site serves as the energy acceptor. In the absence of a competing compound, tracer binding leads to a high BRET signal. A test compound that binds to the target will displace the tracer, causing a decrease in the BRET signal.[12][13]

NanoBRET cluster_0 No Inhibitor: High BRET cluster_1 With Inhibitor: Low BRET NL NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) NL->Tracer BRET Signal Target Target Kinase NL->Target Target->Tracer Binding NL2 NanoLuc® (Donor) Target2 Target Kinase NL2->Target2 Inhibitor Pyrazolo[3,4-b]pyridine (Competitor) Target2->Inhibitor Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable host cell line).

  • Expression vector for Target Kinase-NanoLuc® fusion.

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).

  • White, opaque 96-well or 384-well assay plates.

  • Test compounds (pyrazolo[3,4-b]pyridines) dissolved in DMSO.

Step-by-Step Methodology:

  • Transfection:

    • Co-transfect HEK293 cells with the Target Kinase-NanoLuc® fusion vector.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating and Tracer Addition:

    • Harvest transfected cells and resuspend them in Opti-MEM™.

    • Add the NanoBRET™ Tracer at a pre-optimized concentration.

    • Dispense the cell/tracer suspension into the assay plate.

  • Compound Addition:

    • Add serial dilutions of the pyrazolo[3,4-b]pyridine compounds to the wells. Include vehicle (DMSO) controls.

    • Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow compound binding to reach equilibrium.

  • Luminescence Measurement:

    • Prepare the Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.

Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Normalize the data to the vehicle (DMSO) controls (0% inhibition) and a control with excess unlabeled ligand (100% inhibition).

  • Plot the percent inhibition versus the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value, which reflects the affinity of the compound for the target in live cells.

Part 3: Mechanistic Studies - Verifying Downstream Effects

Confirming target engagement is a critical step, but it is equally important to demonstrate that this engagement translates into a functional cellular outcome. For kinase inhibitors, this typically involves measuring the phosphorylation status of a known downstream substrate.[14][15]

Protocol 3: Western Blot for Phospho-Substrate Levels

Western blotting is a classic and robust technique to semi-quantitatively measure changes in protein phosphorylation levels following inhibitor treatment.[16]

Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific to the phosphorylated form of the target substrate and, separately, the total amount of that substrate protein. A decrease in the phospho-specific signal relative to the total protein signal indicates successful inhibition of the upstream kinase.[17][18]

SignalingPathway Compound Pyrazolo[3,4-b]pyridine Kinase Target Kinase (e.g., TRKA) Compound->Kinase Inhibits Substrate Substrate (e.g., PLCγ1) Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-PLCγ1) Response Cellular Response (Proliferation, Survival) pSubstrate->Response Activates

Sources

Method

Methodology for Assessing the Antimicrobial Activity of Pyrazolo[3,4-b]pyridines: Application Notes and Protocols

Introduction: The Growing Potential of Pyrazolo[3,4-b]pyridines in Antimicrobial Research The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. W...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Potential of Pyrazolo[3,4-b]pyridines in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the pyrazolo[3,4-b]pyridine scaffold has garnered significant attention due to its diverse and potent biological activities, including promising antimicrobial effects against a spectrum of pathogenic bacteria and fungi.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed methodologies and robust protocols for the systematic assessment of the antimicrobial activity of novel pyrazolo[3,4-b]pyridine derivatives.

The protocols outlined herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data critical for the advancement of new antimicrobial candidates from the bench to preclinical development.

Section 1: Foundational Assays for Primary Screening and Potency Determination

The initial evaluation of a novel compound's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC) and assessing its ability to inhibit microbial growth on a solid medium. These foundational assays provide a quantitative measure of potency and a qualitative indication of efficacy.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[4] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[4] This method is favored for its efficiency, scalability, and the quantitative nature of its results.

Causality Behind Experimental Choices:

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria as it is standardized to control for divalent cation concentrations, which can influence the activity of certain antimicrobial agents.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is crucial for the reproducibility of MIC results. A lower inoculum may lead to falsely low MICs, while a higher density can result in falsely high values.

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, allowing for a precise determination of the MIC value.

Protocol: Broth Microdilution Assay

  • Preparation of Pyrazolo[3,4-b]pyridine Stock Solution:

    • Accurately weigh the pyrazolo[3,4-b]pyridine derivative.

    • Dissolve the compound in a minimal amount of 100% dimethyl sulfoxide (DMSO). Pyrazolo[3,4-b]pyridines generally exhibit good solubility in DMSO.[5][6]

    • Further dilute the stock solution in CAMHB to the desired starting concentration, ensuring the final DMSO concentration does not exceed 1% (v/v) in the assay wells, as higher concentrations can inhibit microbial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies into a tube containing sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the starting pyrazolo[3,4-b]pyridine solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well in each row will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazolo[3,4-b]pyridine derivative in which there is no visible growth.

    • The growth control well should be turbid, and the sterility control well should be clear.

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format for easy comparison of the activity of different derivatives against various microbial strains.

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
PBP-001816>6432
PBP-002486416
PBP-0031632>64>64
Control (Ciprofloxacin)0.50.0150.5N/A
Control (Fluconazole)N/AN/AN/A2

This is example data and does not represent actual experimental results.

Experimental Workflow: Broth Microdilution

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare Compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Reading Visually Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading

Caption: Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[7][8][9] It is a valuable tool for primary screening of a large number of compounds.

Causality Behind Experimental Choices:

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its batch-to-batch reproducibility and its minimal inhibition of most common antimicrobial agents.

  • Disk Potency: The amount of compound impregnated onto the filter paper disk is a critical variable. A standardized amount must be used for reproducible results.

  • Zone of Inhibition: The diameter of the zone of no growth around the disk is proportional to the susceptibility of the organism to the compound.

Protocol: Agar Disk Diffusion

  • Preparation of Pyrazolo[3,4-b]pyridine Disks:

    • Prepare a stock solution of the pyrazolo[3,4-b]pyridine derivative in a suitable solvent (e.g., DMSO) at a known concentration.

    • Aseptically apply a precise volume (e.g., 10 µL) of the solution onto sterile blank filter paper disks (6 mm diameter) and allow them to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application and Incubation:

    • Aseptically place the prepared pyrazolo[3,4-b]pyridine disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The results are typically reported as the diameter of the zone of inhibition.[10][11]

Data Presentation: Zone of Inhibition Diameters

Compound IDS. aureus (ATCC 29213) Zone of Inhibition (mm)E. coli (ATCC 25922) Zone of Inhibition (mm)
PBP-0011410
PBP-0021815
PBP-00397
Control (Ciprofloxacin, 5 µg)2530
Control (DMSO)00

This is example data and does not represent actual experimental results.

Section 2: Advanced Assays for Characterizing Antimicrobial Dynamics

For promising lead compounds identified through primary screening, more in-depth characterization of their antimicrobial activity is warranted. Time-kill assays provide valuable information on the rate and extent of bacterial killing.

Time-Kill Kinetic Assay

The time-kill assay is a dynamic method that evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13][14] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is characterized by the inhibition of further growth.[12]

Causality Behind Experimental Choices:

  • Multiple Concentrations: Testing at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive understanding of the concentration-dependent killing effect of the compound.

  • Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kinetic profile of antimicrobial activity.

  • Viable Cell Counting: Serial dilution and plating is the gold standard for quantifying the number of viable bacteria at each time point.

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare a stock solution of the pyrazolo[3,4-b]pyridine derivative and a standardized bacterial inoculum as described for the broth microdilution assay.

    • In sterile flasks or tubes, prepare the test compound at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) in CAMHB. Include a growth control flask with no compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.

Data Presentation: Time-Kill Curve

The results of a time-kill assay are best represented graphically.

(A hypothetical time-kill curve graph would be presented here, showing log10 CFU/mL on the y-axis and time in hours on the x-axis. Different lines would represent the growth control and various concentrations of the test compound.)

Experimental Workflow: Time-Kill Assay

Time_Kill_Assay cluster_setup Experiment Setup cluster_sampling Time-course Sampling cluster_quantification Quantification cluster_analysis Data Analysis Prepare_Solutions Prepare Compound Solutions (multiples of MIC) Inoculate_Flasks Inoculate Flasks Prepare_Solutions->Inoculate_Flasks Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Inoculum->Inoculate_Flasks T0 T=0h Inoculate_Flasks->T0 T2 T=2h Serial_Dilute Serial Dilution T0->Serial_Dilute T4 T=4h T2->Serial_Dilute T8 T=8h T4->Serial_Dilute T24 T=24h T8->Serial_Dilute T24->Serial_Dilute Plate_Samples Plate on Agar Serial_Dilute->Plate_Samples Incubate_Plates Incubate Plates Plate_Samples->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Plot_Curves Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Curves

Caption: Workflow for the time-kill kinetic assay.

Section 3: Mechanistic Insights and Self-Validating Systems

A comprehensive assessment of a novel antimicrobial agent should include an exploration of its potential mechanism of action and the implementation of robust quality control measures to ensure the validity of the experimental data.

Hypothesized Mechanism of Action: DNA Gyrase Inhibition

Many pyrazole-containing compounds have been shown to exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[14][15][16] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process that is vital for relieving torsional stress during DNA unwinding. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.

Hypothesized Signaling Pathway: Inhibition of DNA Gyrase

DNA_Gyrase_Inhibition Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Pyrazolo_Pyridine->DNA_Gyrase Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to ATP ATP ATP->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication DNA_Replication->Supercoiled_DNA Torsional Stress

Caption: Hypothesized mechanism of pyrazolo[3,4-b]pyridine action.

Trustworthiness: A Self-Validating System through Quality Control

The integrity of antimicrobial susceptibility testing data relies on a stringent quality control (QC) program. The use of well-characterized reference strains with known susceptibility profiles is essential for validating the accuracy and precision of the testing methodology.

QC Strains and Expected Ranges:

Both CLSI and EUCAST provide comprehensive lists of recommended QC strains and their expected MIC and zone diameter ranges for various antimicrobial agents.[1][17] Laboratories should routinely test these strains in parallel with the experimental compounds.

QC StrainRationale for Use
Staphylococcus aureus ATCC 29213Gram-positive representative
Escherichia coli ATCC 25922Gram-negative representative
Pseudomonas aeruginosa ATCC 27853Non-fermenting Gram-negative representative, often intrinsically resistant
Enterococcus faecalis ATCC 29212Gram-positive coccus, important for testing activity against enterococci

Acceptance Criteria:

The obtained MIC or zone diameter values for the QC strains must fall within the acceptable ranges specified by CLSI or EUCAST. Any deviation from these ranges necessitates an investigation into the experimental procedure, reagents, and equipment.

Conclusion

The methodologies detailed in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of novel pyrazolo[3,4-b]pyridine derivatives. By adhering to standardized protocols, incorporating rigorous quality control measures, and exploring the potential mechanisms of action, researchers can generate high-quality, reliable data. This, in turn, will facilitate the identification and optimization of promising lead compounds, ultimately contributing to the development of new and effective treatments to combat the global threat of antimicrobial resistance.

References

  • National Institutes of Health. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118–124. Retrieved from [Link]

  • ResearchGate. (2018). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • Bandaru, N. R., Makam, P., Akshinthala, P., Katari, N. K., Banoth, V., Kolli, B., & Gundla, R. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(15), 4983. Retrieved from [Link]

  • ResearchGate. (2012). Time kill curves data analysis. Retrieved from [Link]

  • EUCAST. (2018). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • MDPI. (2020). Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • PubMed. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • DevTools daily. (n.d.). Free Graphviz / Dot online editor. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL PYRAZOLO[3,4-b]PYRIDINES AND THEIR SPIRO-HETEROCYCLIC DERIVATIVES. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • IJTSRD. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • Der Pharma Chemica. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]

  • Graphviz. (2022). Documentation. Retrieved from [Link]

  • Graphviz. (2023). Command Line. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Retrieved from [Link]

  • National Institutes of Health. (2021). Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1.. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of novel biologically active heterocyclic compounds from 2-oxo-2H-benzopyran-6-yl-imidazolidine. Retrieved from [Link]

Sources

Application

High-Throughput Screening of Pyrazolo[3,4-b]pyridine Libraries: Application Notes and Protocols

Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyridines The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and capacity for diverse substitutions have made it a focal point in the quest for novel therapeutics.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[1][3] Notable targets for pyrazolo[3,4-b]pyridine-based inhibitors include Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[4]

The exploration of vast chemical libraries based on the pyrazolo[3,4-b]pyridine core necessitates robust and efficient high-throughput screening (HTS) methodologies. This guide provides an in-depth overview of the principles, practical protocols, and data interpretation strategies for the successful screening of these libraries, with a focus on biochemical kinase assays.

Guiding Principle: Selecting the Right HTS Assay

The choice of an HTS assay is paramount and is dictated by the biological question being addressed. For pyrazolo[3,4-b]pyridine libraries, which are often designed as kinase inhibitors, biochemical assays are a common starting point. These assays directly measure the catalytic activity of a purified enzyme and its inhibition by test compounds.

Key considerations for assay selection include:

  • Robustness and Reproducibility: The assay must yield consistent results with low variability, typically quantified by a Z' factor between 0.5 and 1.0.[5]

  • Miniaturization and Automation Compatibility: To screen large libraries, assays must be adaptable to 384- or 1536-well plate formats and compatible with robotic liquid handling.[6]

  • Sensitivity and Dynamic Range: The assay should be sensitive enough to detect subtle inhibition and have a wide dynamic range to accurately quantify the potency of hits.

  • Susceptibility to Compound Interference: The physicochemical properties of the pyrazolo[3,4-b]pyridine scaffold should be considered, as some compounds may interfere with the assay technology (e.g., autofluorescence).

Two powerful and widely used HTS technologies for biochemical kinase assays are AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and Homogeneous Time-Resolved Fluorescence (HTRF) . Both are proximity-based assays that offer high sensitivity and a homogeneous "mix-and-read" format, eliminating the need for wash steps.

Experimental Workflow for HTS of Pyrazolo[3,4-b]pyridine Libraries

The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting kinase inhibitors.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization Assay_Dev Assay Development (Enzyme/Substrate Titration, ATP Km) Assay_Val Assay Validation (Z' Factor, Signal Window) Assay_Dev->Assay_Val Primary_Screen Single-Concentration Screen (e.g., 10 µM) Assay_Val->Primary_Screen Hit_ID Primary Hit Identification (% Inhibition Cutoff) Primary_Screen->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Alternative Technology) Counter_Screens->Orthogonal_Assays SAR Structure-Activity Relationship (SAR) Orthogonal_Assays->SAR Cell_Based Cell-Based Assays (Cellular Potency, Toxicity) SAR->Cell_Based

Caption: A generalized workflow for a kinase inhibitor HTS campaign.

Application Protocol 1: AlphaScreen Kinase Assay

Principle of the Assay:

AlphaScreen is a bead-based, non-radioactive, luminescent proximity assay.[7] In a kinase assay, Donor and Acceptor beads are brought into close proximity through a specific biomolecular interaction.[7] For example, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads, and a phospho-specific antibody recognizes the phosphorylated substrate, which is in turn captured by Protein A-coated Acceptor beads.[8] Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a cascade of energy transfer and resulting in light emission at 520-620 nm.[9] Inhibition of the kinase prevents substrate phosphorylation, thus no proximity of the beads and no signal.

AlphaScreen_Principle cluster_0 Kinase Activity cluster_1 No Proximity Signal OFF Donor_A Donor Bead (Streptavidin) Acceptor_A Acceptor Bead (Protein A) Donor_A->Acceptor_A Proximity (<200nm) Signal ON Substrate_A Biotinylated Substrate Donor_A->Substrate_A binds biotin pSubstrate_A Phosphorylated Substrate Antibody_A Phospho-specific Antibody pSubstrate_A->Antibody_A binds Antibody_A->Acceptor_A binds Kinase_A Active Kinase Kinase_A->pSubstrate_A phosphorylates ATP_A ATP ADP_A ADP Donor_B Donor Bead (Streptavidin) Substrate_B Biotinylated Substrate Donor_B->Substrate_B binds biotin Acceptor_B Acceptor Bead (Protein A) Antibody_B Phospho-specific Antibody Kinase_B Kinase Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase_B inhibits

Caption: Principle of the AlphaScreen kinase assay.

Materials:

  • Pyrazolo[3,4-b]pyridine library (e.g., 10 mM in 100% DMSO)

  • Purified kinase of interest

  • Biotinylated substrate peptide

  • Phospho-specific antibody

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen Protein A Acceptor Beads

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 2 mM DTT)

  • ATP solution

  • 384-well white opaque microplates (e.g., PerkinElmer ProxiPlate)

  • AlphaScreen-capable microplate reader (e.g., PerkinElmer EnVision)

Protocol (384-well format):

  • Compound Plating:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine library compounds.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the assay plate. This results in a final compound concentration of, for example, 10 µM in a 10 µL final assay volume.

    • Include positive controls (e.g., a known inhibitor) and negative controls (DMSO vehicle).

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and biotinylated substrate in assay buffer at 2X the final desired concentration. The optimal concentrations should be determined during assay development.

    • Add 5 µL of this mixture to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in assay buffer at 2X the final desired concentration (typically at the Kₘ for ATP).

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for 60 minutes at room temperature. The incubation time may need optimization based on the kinase activity.

  • Detection:

    • Prepare a detection mixture containing AlphaScreen Donor and Acceptor beads in the appropriate buffer, protected from light.

    • Add 10 µL of the detection mixture to each well to stop the reaction and initiate signal generation.

    • Incubate the plate in the dark for 60-120 minutes at room temperature.

    • Read the plate on an AlphaScreen-compatible reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_enzyme - Signal_background))

  • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Calculate the Z' factor to assess assay quality: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| where "max" refers to the uninhibited control and "min" refers to the fully inhibited control.

ParameterTypical Value
Final Assay Volume10 - 20 µL
Compound Concentration10 µM (single point)
Enzyme Concentration1 - 10 nM
Substrate Concentration50 - 200 nM
ATP ConcentrationKₘ value
Bead Concentration20 µg/mL
Incubation Times15-60 min (kinase), 60-120 min (detection)

Application Protocol 2: HTRF Kinase Assay

Principle of the Assay:

HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[10] It utilizes two fluorophores: a donor (Europium cryptate) and an acceptor (e.g., XL665). In a kinase assay, a biotinylated substrate is phosphorylated by the kinase.[11] A Europium cryptate-labeled anti-phospho antibody recognizes the phosphorylated substrate, and streptavidin-XL665 (acceptor) binds to the biotin moiety.[11] When the donor and acceptor are in close proximity, excitation of the donor at 337 nm leads to FRET to the acceptor, which then emits light at 665 nm.[10] The donor also emits at 620 nm. The ratio of the emissions at 665 nm and 620 nm is calculated, which minimizes well-to-well variations and interference from library compounds.

HTRF_Principle cluster_0 Kinase Activity cluster_1 No FRET Signal OFF Substrate Biotinylated Substrate pSubstrate Phosphorylated Substrate Donor Europium Cryptate (Anti-Phospho Ab) pSubstrate->Donor binds Acceptor Streptavidin-XL665 pSubstrate->Acceptor binds biotin Kinase Active Kinase Kinase->pSubstrate phosphorylates ATP ATP Donor->Acceptor FRET Signal ON Substrate_B Biotinylated Substrate Kinase_B Kinase Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase_B inhibits Donor_B Europium Cryptate (Anti-Phospho Ab) Acceptor_B Streptavidin-XL665

Caption: Principle of the HTRF kinase assay.

Materials:

  • Pyrazolo[3,4-b]pyridine library (e.g., 10 mM in 100% DMSO)

  • Purified kinase of interest

  • Biotinylated substrate peptide

  • HTRF KinEASE™ kit (or equivalent) containing:

    • Europium cryptate-labeled phospho-specific antibody

    • Streptavidin-XL665

    • Enzymatic buffer

    • Detection buffer

  • ATP solution

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Protocol (384-well format):

  • Compound Plating:

    • Dispense 50 nL of compound solutions or DMSO into the assay plate.

  • Enzymatic Reaction:

    • Prepare a 2X solution of the kinase and biotinylated substrate in the provided enzymatic buffer.

    • Add 5 µL of this solution to each well.

    • Prepare a 2X solution of ATP in enzymatic buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for the optimized time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Prepare the detection reagents by diluting the Europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer.

    • Add 10 µL of the detection reagent mix to each well. This will stop the enzymatic reaction due to the presence of EDTA in the detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm after excitation at 337 nm.

Data Analysis:

  • Calculate the HTRF ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate the percent inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_background) / (Ratio_no_enzyme - Ratio_background))

  • Determine IC₅₀ values from dose-response curves as described for the AlphaScreen assay.

Trustworthiness: A Self-Validating System

A robust HTS campaign for pyrazolo[3,4-b]pyridine libraries must incorporate a multi-tiered hit validation strategy to eliminate false positives and build confidence in the identified hits.

Workflow for Hit Validation:

Hit_Validation Primary_Hits Primary Hits from Single-Concentration Screen Dose_Response Dose-Response Confirmation (Determine IC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens (Assay Interference) Dose_Response->Counter_Screen SAR_Analysis SAR by Analogs (Test similar compounds) Orthogonal_Assay->SAR_Analysis Counter_Screen->SAR_Analysis Cell_Based_Assay Cell-Based Target Engagement & Phenotypic Assays SAR_Analysis->Cell_Based_Assay Confirmed_Hits Validated Hits for Lead Optimization Cell_Based_Assay->Confirmed_Hits

Caption: A multi-step process for validating HTS hits.

Key Validation Steps:

  • Dose-Response Confirmation: Primary hits are re-tested at multiple concentrations to confirm their activity and determine their potency (IC₅₀).[12]

  • Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[13] For example, if the primary screen was an AlphaScreen assay, a mobility shift assay or a fluorescence polarization assay could be used for confirmation. This helps to eliminate artifacts specific to the primary assay format.

  • Counter-Screens for Assay Interference: Pyrazolo[3,4-b]pyridine derivatives, like other small molecules, can interfere with the assay.[14]

    • Autofluorescence: Pre-reading the compound plate can identify compounds that fluoresce at the emission wavelength of the assay.

    • Signal Quenching: Compounds can be tested for their ability to quench the signal in the absence of the enzyme.

    • Aggregators: Non-specific inhibition due to compound aggregation can be assessed by including detergents like Triton X-100 in the assay buffer.[13]

  • Structure-Activity Relationship (SAR) by Analogs: Testing commercially available or rapidly synthesized analogs of the hit compounds can provide early SAR information and increase confidence that the observed activity is due to a specific chemical scaffold.[13]

  • Cell-Based Assays: Ultimately, the activity of the pyrazolo[3,4-b]pyridine hits must be confirmed in a cellular context. This can involve target engagement assays (e.g., NanoBRET™) to confirm that the compound binds to the target kinase in cells, and phenotypic assays to measure the desired biological effect (e.g., inhibition of cancer cell proliferation).[15]

By implementing this rigorous, multi-step validation process, researchers can confidently identify high-quality, on-target pyrazolo[3,4-b]pyridine hits for progression into lead optimization.

References

  • Cisbio. How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Available at: [Link].

  • Agilent Technologies. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Available at: [Link].

  • Cisbio. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 21-29. Available at: [Link].

  • PerkinElmer. (2009). Quick Guide to AlphaScreen® SureFire®Assay Optimization. Manuals.plus. Available at: [Link].

  • Springer Nature. HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link].

  • NIH National Center for Biotechnology Information. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(10), e48194. Available at: [Link].

  • Agilent Technologies. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Available at: [Link].

  • ResearchGate. (2015). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. Available at: [Link].

  • Journal of Cancer Science and Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future. J Cancer Sci Ther, 8(6), 156-160. Available at: [Link].

  • ResearchGate. HTS hit validation and inhibitor classification. Chemical structures of... Available at: [Link].

  • NIH National Center for Biotechnology Information. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 989-998. Available at: [Link].

  • NIH National Center for Biotechnology Information. (2015). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Expert Opinion on Drug Discovery, 10(4), 341-354. Available at: [Link].

  • NIH National Center for Biotechnology Information. (2004). The Use of AlphaScreen Technology in HTS: Current Status. Current Medicinal Chemistry, 11(6), 721-730. Available at: [Link].

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link].

  • Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 23(3), 584-593. Available at: [Link].

  • Cisbio. Cisbio Product Catalog. Available at: [Link].

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link].

  • Springer Nature Experiments. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available at: [Link].

  • ResearchGate. Principle of the AlphaScreen kinase assay. Available at: [Link].

  • NIH National Center for Biotechnology Information. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. Available at: [Link].

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link].

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Available at: [Link].

  • YouTube. (2023). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. Available at: [Link].

  • MDPI. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. Available at: [Link].

  • LabLogic Systems. 514-004 AlphaScreen.xlsx. Available at: [Link].

  • NIH National Center for Biotechnology Information. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6439. Available at: [Link].

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. Available at: [Link].

  • PubMed. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel), 18(11), 1770. Available at: [Link].

  • ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link].

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link].

Sources

Method

Application Notes and Protocols for the Characterization and Use of Novel 1H-Pyrazolo[3,4-b]pyridine-Based Chemical Probes

A Guide for Researchers in Kinase Biology and Drug Discovery Disclaimer: The specific chemical entity, "1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine," is not extensively characterized in publicly available scientific...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Kinase Biology and Drug Discovery

Disclaimer: The specific chemical entity, "1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine," is not extensively characterized in publicly available scientific literature. The following guide is presented as a comprehensive framework for the characterization and application of a novel chemical probe based on the well-established 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in kinase inhibitor design.[1][2] The protocols and principles outlined herein are based on established best practices for the development of chemical probes for protein kinases.[3][4][5]

I. Introduction: The Promise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold in Kinase Research

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][5] Chemical probes, which are potent, selective, and well-characterized small molecule inhibitors, are indispensable tools for dissecting the complex roles of individual kinases in these processes.[4][6]

The 1H-pyrazolo[3,4-b]pyridine core is a highly versatile and "privileged" scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows for effective competition at the kinase ATP-binding site.[2] Numerous derivatives of this scaffold have been developed as potent inhibitors of a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[7][8][9][10][11][12]

This document provides a detailed guide on how a novel compound, hypothetically "1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine," would be rigorously evaluated and utilized as a chemical probe for a target kinase. The principles and protocols described are broadly applicable to any new chemical entity from this promising class of compounds.

II. The Probe Characterization Workflow: From Molecule to Tool

A chemical probe is more than just an inhibitor; it is a tool that must be thoroughly validated to ensure that any observed biological effects are directly attributable to its interaction with the intended target. The following workflow outlines the critical steps for characterizing a novel 1H-pyrazolo[3,4-b]pyridine derivative.

G cluster_0 Probe Synthesis & Purity cluster_1 In Vitro Characterization cluster_2 Cellular Validation Synthesis Synthesis & Purification Purity Purity Assessment (>95% via LC-MS, NMR) Synthesis->Purity Target_Engagement Biochemical Target Engagement & Potency (IC50) Purity->Target_Engagement Selectivity Kinome-Wide Selectivity Profiling Target_Engagement->Selectivity MoA Mechanism of Action (e.g., ATP-competitive) Selectivity->MoA Cell_Perm Cellular Permeability MoA->Cell_Perm Cell_Target Cellular Target Engagement (e.g., CETSA, NanoBRET) Cell_Perm->Cell_Target Pathway_Mod Target Pathway Modulation (Western Blot) Cell_Target->Pathway_Mod Conclusion Conclusion Pathway_Mod->Conclusion Validated Probe

Caption: Workflow for the validation of a novel kinase chemical probe.

III. Core Protocols for Probe Validation and Application

The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

A. Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol determines the potency (IC50) of the chemical probe against its purified target kinase. The principle is based on measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) onto a substrate peptide.

Rationale: Establishing the biochemical potency of the probe is the foundational step in its characterization. A potent probe allows for its use at lower concentrations, minimizing off-target effects.

Materials:

  • Purified, active target kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • 10 mM stock solution of the chemical probe in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid (0.75%)

  • Scintillation counter and vials

Procedure:

  • Prepare Probe Dilutions: Create a serial dilution series of the chemical probe (e.g., from 100 µM to 1 nM) in kinase reaction buffer containing a fixed, low percentage of DMSO (e.g., 1%). Include a DMSO-only control (vehicle).

  • Reaction Setup: In a 96-well plate, combine:

    • 5 µL of diluted chemical probe or vehicle.

    • 10 µL of kinase solution (pre-diluted in reaction buffer to achieve linear reaction kinetics).

    • 10 µL of substrate peptide solution.

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the probe to bind to the kinase.

  • Initiate Reaction: Add 5 µL of [γ-³²P]ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for the kinase to accurately determine competitive inhibition.

  • Reaction Incubation: Incubate at 30°C for a predetermined time (e.g., 20 minutes) within the linear range of the assay.

  • Stop Reaction: Spot 20 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Wash Paper: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed paper spots into scintillation vials with scintillation fluid and measure the radioactive counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the data by setting the CPM of the DMSO control as 100% activity and a no-kinase control as 0% activity.

    • Plot the percent inhibition versus the log of the probe concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundTarget KinaseIC50 (nM)
Probe (1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine) Kinase X15.2
Staurosporine (Positive Control)Kinase X5.8
Inactive Analog (Negative Control)Kinase X>10,000
B. Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a chemical probe binds to its intended target within the complex environment of a live cell. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Rationale: Demonstrating target engagement in a cellular context is crucial to link the biochemical activity of the probe to a cellular phenotype.

CETSA_Workflow start Culture Cells treat Treat cells with Probe or Vehicle (DMSO) start->treat heat Heat cell lysates to a range of temperatures treat->heat separate Separate soluble vs. aggregated proteins (Centrifugation) heat->separate quantify Quantify soluble target protein via Western Blot or Mass Spectrometry separate->quantify plot Plot % soluble protein vs. Temperature quantify->plot result Thermal Shift Indicates Target Engagement plot->result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Chemical probe stock solution (in DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler with a gradient function

  • High-speed centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat the cells with the chemical probe at a relevant concentration (e.g., 10-100x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours.

  • Cell Harvest and Lysis: Harvest the cells, wash with cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Lyse the cells (e.g., via three freeze-thaw cycles) and clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Heat Challenge: Aliquot the clarified lysate into PCR tubes. Use a thermocycler to heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes. Include an unheated control.

  • Separate Aggregates: After heating, centrifuge the tubes at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble protein fraction) from each tube. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the probe-treated and vehicle-treated samples.

    • Normalize the data to the unheated control (100% soluble).

    • Plot the percentage of soluble protein versus temperature for both conditions.

    • A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and therefore, target engagement.

C. Protocol 3: Western Blotting for Pathway Analysis

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Rationale: A good chemical probe should produce a measurable effect on the signaling pathway in which its target is involved. This provides crucial evidence that the probe is biologically active in cells.

Signaling_Pathway Probe 1-methyl-1H,2H,4H- pyrazolo[3,4-b]pyridin-4-imine KinaseX Target Kinase X Probe->KinaseX Inhibits Substrate Substrate Y KinaseX->Substrate Phosphorylates pSubstrate Phospho-Substrate Y (pY) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Migration) pSubstrate->Response

Caption: Hypothetical signaling pathway modulated by the chemical probe.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary, to reduce basal signaling) by incubating in serum-free medium for 12-24 hours.

  • Probe Incubation: Pre-treat the cells with various concentrations of the chemical probe or vehicle (DMSO) for 1-2 hours.

  • Pathway Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein per lane for SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-pSubstrate).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and/or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate in the probe-treated samples indicates effective on-target pathway inhibition.

IV. Conclusion and Best Practices

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a fertile ground for the development of novel kinase inhibitors. For any new derivative, such as the hypothetical "1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine," to be considered a valuable chemical probe, it must undergo the rigorous validation described above. Researchers using such probes should always include appropriate controls in their experiments, including a structurally similar but biologically inactive analog, to ensure that the observed phenotypes are a direct result of on-target inhibition. By adhering to these principles, the scientific community can continue to develop and utilize high-quality chemical probes to unravel the complexities of kinase signaling in health and disease.[4]

V. References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM, Technical University of Munich. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. National Institutes of Health (NIH). [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. [Link]

  • Chemical probes of signal-transducing proteins. PubMed. [Link]

  • Chemical Probes for Kinases. Royal Society of Chemistry. [Link]

  • Chemical Probes of Signal-Transducing Proteins. ACS Publications. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Taylor & Francis Online. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • {1-methyl-1H-pyrazolo[3, 4-b]pyridin-5-yl}methanol, min 97%, 500 mg. LabAlley. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH). [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. [Link]

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). National Institutes of Health (NIH). [Link]

  • 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridin-4-imine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases has made it a focal point for the development of a wide array of therapeutic agents.[2][3] Derivatives of this scaffold have demonstrated significant pharmacological activities, including roles as anticancer, antiviral, antimalarial, and potent kinase inhibitors.[1][2] The continuous exploration of novel synthetic routes to access diverse derivatives of this scaffold is crucial for advancing drug development programs.[4]

This guide provides detailed protocols and insights into the synthesis of pyrazolo[3,4-b]pyridin-4-imine derivatives. It is important to note that the 4-imine tautomer is in equilibrium with the more stable 4-amino form. Most synthetic protocols lead to the isolation of the 4-amino tautomer, which serves as the direct precursor and chemical equivalent of the 4-imine for further reactions and biological assays.

Core Synthetic Strategies

The synthesis of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main retrosynthetic approaches:

  • Annulation of a pyridine ring onto a pre-formed pyrazole: This is the most common and versatile approach, often starting from readily available 5-aminopyrazole derivatives.

  • Construction of a pyrazole ring onto an existing pyridine: This strategy is also utilized, though it is less frequently reported for the specific substitution pattern of interest.

This guide will focus on the first and more prevalent strategy, detailing specific protocols for the synthesis of 4-aminopyrazolo[3,4-b]pyridines, the stable tautomer of the target 4-imine derivatives.

Protocol I: One-Pot, Three-Component Domino Reaction for 4-Aminopyrazolo[3,4-b]pyridine Derivatives

This protocol outlines an efficient one-pot, three-component domino reaction for the synthesis of 4-aminopyrazolo[3,4-b]pyridine derivatives from phenylhydrazine and two different β-ketonitriles.[5] This method is advantageous due to its operational simplicity and the direct formation of the desired 4-amino functionality.

Reaction Principle

This synthesis proceeds through a sequence of condensation and cyclization reactions. Phenylhydrazine first reacts with a β-ketonitrile to form a 5-aminopyrazole intermediate in situ. This intermediate then undergoes a domino reaction with a second β-ketonitrile, leading to the formation of the fused pyridine ring and the final 4-aminopyrazolo[3,4-b]pyridine product.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine phenylhydrazine and two different β-ketonitriles in DMSO B Heat the reaction mixture A->B One-pot C Cool the reaction mixture B->C D Pour into ice water C->D E Collect the precipitate by filtration D->E F Wash the solid with water E->F G Dry the product F->G

Caption: Workflow for the one-pot synthesis of 4-aminopyrazolo[3,4-b]pyridines.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (1.0 mmol), the first β-ketonitrile (1.0 mmol), and the second β-ketonitrile (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol. Dry the purified product under vacuum to yield the 4-aminopyrazolo[3,4-b]pyridine derivative.

Data Summary
EntryPhenylhydrazineβ-Ketonitrile 1β-Ketonitrile 2SolventTemp (°C)Time (h)Yield (%)
1PhenylhydrazineMalononitrileEthyl benzoylacetateDMSO120575
24-ChlorophenylhydrazineMalononitrileEthyl cyanoacetateDMSO120672
3PhenylhydrazineBenzoylacetonitrileEthyl cyanoacetateDMSO120481

Note: The yields are representative and may vary depending on the specific substrates used.

Protocol II: Synthesis via Nucleophilic Substitution of a 4-Chloro Precursor

A versatile and widely applicable method for synthesizing 4-aminopyrazolo[3,4-b]pyridines involves the nucleophilic aromatic substitution of a 4-chloro-pyrazolo[3,4-b]pyridine precursor. This two-step approach first requires the synthesis of the 4-chloro intermediate, which is then converted to the desired 4-amino derivative.

Part A: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a reliable method for constructing the pyrazolo[3,4-b]pyridine scaffold with a hydroxyl group at the 4-position, which can then be converted to the 4-chloro derivative.[2][3]

A 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate. The initial reaction is a Michael-type addition followed by cyclization and elimination of ethanol to form a 4-hydroxy-pyrazolo[3,4-b]pyridine. This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative.

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A React 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate B Heat to form 4-hydroxy intermediate A->B C Treat with POCl₃ B->C Intermediate D Heat to reflux C->D E Isolate 4-chloro product D->E

Caption: Two-step synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine.

  • Cyclization: Combine 3-amino-5-methylpyrazole (1.0 mmol) and diethyl 2-(ethoxymethylene)malonate (1.1 mmol) in a suitable high-boiling solvent like Dowtherm A. Heat the mixture to 240-250 °C for 30 minutes. Cool the reaction mixture and isolate the precipitated 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate.

  • Hydrolysis & Decarboxylation: Hydrolyze the ester by heating with aqueous sodium hydroxide. Neutralize with acid to precipitate the 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Chlorination: Suspend the dried 4-hydroxy intermediate (1.0 mmol) in phosphorus oxychloride (POCl₃, 5 mL). Heat the mixture to reflux for 2-4 hours. Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the 4-chloro-1H-pyrazolo[3,4-b]pyridine.

Part B: Amination of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

The 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution.

The 4-chloro-1H-pyrazolo[3,4-b]pyridine is treated with a source of ammonia, such as ammonium hydroxide or a solution of ammonia in an alcohol, to displace the chloride and form the 4-amino product.

  • Reaction Setup: Dissolve the 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a sealed pressure vessel.

  • Amination: Add an excess of ammonium hydroxide (e.g., 28-30% aqueous solution, 10 mL) or a saturated solution of ammonia in methanol.

  • Reaction: Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Summary: Amination Reaction

| Entry | 4-Chloro Substrate | Amine Source | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | NH₄OH | THF | 100 | 18 | 85 | | 2 | 4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | NH₃ in MeOH | MeOH | 80 | 24 | 90 |

Troubleshooting and Key Considerations

  • Regioisomers: In syntheses involving unsymmetrical reagents, such as the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is possible.[3] Careful control of reaction conditions and purification by chromatography may be necessary to isolate the desired isomer.

  • Tautomerism: As mentioned, the 4-imino and 4-amino forms are tautomers. The 4-amino form is generally more stable and is the one typically isolated and characterized. Spectroscopic analysis (NMR, IR) will confirm the structure as the 4-amino tautomer.

  • Safety: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving heating in sealed vessels should be conducted behind a blast shield.

Conclusion

The synthesis of pyrazolo[3,4-b]pyridin-4-imine derivatives, accessed through their stable 4-amino tautomers, is achievable through robust and versatile synthetic strategies. The one-pot multicomponent reaction offers an efficient route for rapid library synthesis, while the nucleophilic substitution of a 4-chloro precursor provides a reliable and adaptable method for accessing these valuable compounds. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final molecule. These protocols provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.

References

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Synthetic route of 4-aminopyrazolo[3,4-b]pyridine derivatives 11b–i. ResearchGate. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC - NIH. [Link]

  • An efficient one-pot, four-component synthesis of a series of pyrazolo [3,4- b] pyridines in the presence of magnetic LDH as a nanocatalyst. [Link]

Sources

Method

Application Notes and Protocols: Preclinical Experimental Design for Pyrazolo[3,4-b]pyridine Inhibitors

Introduction: The Rationale for a Structured Preclinical Evaluation of Pyrazolo[3,4-b]pyridine Inhibitors The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Structured Preclinical Evaluation of Pyrazolo[3,4-b]pyridine Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting a variety of protein kinases.[1][2] Derivatives of this heterocyclic system have shown potent inhibitory activity against critical mediators of cell signaling pathways implicated in cancer and other diseases.[3][4][5] Notably, pyrazolo[3,4-b]pyridines have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), Topoisomerase IIα, and TANK-binding kinase 1 (TBK1), highlighting their therapeutic potential.[1][3][4][6]

The successful translation of a promising pyrazolo[3,4-b]pyridine inhibitor from the bench to the clinic hinges on a meticulously designed and rigorously executed preclinical development program. This guide provides a comprehensive framework for the preclinical evaluation of this important class of inhibitors, with a focus on establishing a clear line of sight from in vitro potency to in vivo efficacy and safety. The protocols and experimental designs detailed herein are intended to provide a robust data package to support informed decision-making for lead candidate selection and subsequent clinical development.

Part 1: Foundational In Vitro Characterization

The initial phase of preclinical assessment focuses on defining the inhibitor's biochemical potency, selectivity, and mechanism of action. These cell-free assays are fundamental to understanding the intrinsic properties of the compound before moving into more complex biological systems.[7]

Primary Target Engagement and Potency

The first step is to quantify the inhibitor's activity against its intended kinase target.[8]

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

  • Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of the pyrazolo[3,4-b]pyridine inhibitor against its primary kinase target.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • [γ-33P]ATP

    • Kinase reaction buffer

    • Pyrazolo[3,4-b]pyridine inhibitor stock solution (in DMSO)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in the kinase reaction buffer.

    • In a 96-well plate, add the kinase and the inhibitor dilutions. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and [γ-33P]ATP.

    • Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Radiometric assays are considered a gold standard for their high sensitivity and direct measurement of substrate phosphorylation.[9]

  • Using a purified recombinant kinase ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.[10]

  • Determining the IC50 at an ATP concentration equal to the Km(ATP) of the enzyme is crucial for comparing the potency of different inhibitors.[9]

Kinome-Wide Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome. Off-target inhibition can lead to unexpected toxicities or even contribute to efficacy.

Protocol 2: Kinome-Wide Selectivity Scan

  • Objective: To assess the selectivity of the pyrazolo[3,4-b]pyridine inhibitor by screening it against a broad panel of human kinases.

  • Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The percent inhibition for each kinase is reported.

  • Data Interpretation: The results are often visualized as a "scan" of the human kinome, highlighting kinases that are significantly inhibited. This allows for the identification of potential off-targets and helps in understanding the inhibitor's overall selectivity.

Visualization of the Kinase Selectivity Concept:

Kinase_Selectivity cluster_0 Pyrazolo[3,4-b]pyridine Inhibitor cluster_1 Human Kinome Inhibitor Inhibitor PrimaryTarget Primary Target Inhibitor->PrimaryTarget High Affinity (Desired Effect) OffTarget1 Off-Target 1 Inhibitor->OffTarget1 Lower Affinity (Potential Side Effects) OffTarget2 Off-Target 2 Inhibitor->OffTarget2 Lower Affinity (Potential Side Effects) NonTarget Non-Target Kinases Inhibitor->NonTarget Minimal Interaction

Caption: Kinase inhibitor selectivity profile.

Part 2: Cell-Based Assays for Target Validation and Functional Consequences

Moving from a cell-free environment to a cellular context is a crucial step to confirm that the inhibitor can engage its target within a living system and elicit the desired biological response.[7][11]

Target Engagement in a Cellular Context

Protocol 3: Western Blot Analysis of Downstream Signaling

  • Objective: To determine if the pyrazolo[3,4-b]pyridine inhibitor can modulate the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

  • Materials:

    • Cancer cell line expressing the target kinase.

    • Cell culture medium and supplements.

    • Pyrazolo[3,4-b]pyridine inhibitor.

    • Lysis buffer.

    • Primary antibodies (total and phosphorylated forms of the downstream substrate).

    • Secondary antibody conjugated to horseradish peroxidase (HRP).

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the inhibitor for a specified time.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the substrate to confirm equal protein loading.

Visualization of a Generic Kinase Signaling Pathway:

Signaling_Pathway cluster_0 Upstream Signal cluster_1 Kinase Cascade cluster_2 Cellular Response Signal Growth Factor TargetKinase Target Kinase (e.g., CDK, TBK1) Signal->TargetKinase Activates DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates CellularResponse Cell Proliferation, Survival DownstreamSubstrate->CellularResponse Promotes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Assessment of Cellular Phenotypes

The ultimate goal of a targeted therapy is to induce a desired phenotypic change in cancer cells, such as inhibiting proliferation or inducing apoptosis.

Protocol 4: Cell Viability/Proliferation Assay (MTT/MTS)

  • Objective: To determine the effect of the pyrazolo[3,4-b]pyridine inhibitor on the viability and proliferation of cancer cells.[12]

  • Materials:

    • Cancer cell line(s).

    • Cell culture medium.

    • Pyrazolo[3,4-b]pyridine inhibitor.

    • MTT or MTS reagent.

    • Solubilization solution (for MTT).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of inhibitor concentrations for a defined period (e.g., 72 hours).

    • Add the MTT or MTS reagent to each well and incubate.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of viable cells relative to the untreated control.

    • Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Table 1: Representative Data from In Vitro and Cellular Assays

Assay TypeParameterCompound XCompound Y
Biochemical Assay Target Kinase IC5010 nM50 nM
Kinome Scan Off-Target Kinase Z IC50>1000 nM100 nM
Cellular Assay p-Substrate EC5050 nM250 nM
Proliferation Assay Cancer Cell Line A GI50100 nM500 nM
Proliferation Assay Cancer Cell Line B GI50150 nM700 nM

Part 3: In Vivo Efficacy and Pharmacodynamic Studies

Animal models are indispensable for evaluating the therapeutic potential of a drug candidate in a whole-organism setting.[13][14]

Animal Model Selection

The choice of animal model is critical and should be guided by the specific cancer type and the target being investigated.[15]

  • Cell-Line Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[16] These models are well-established and cost-effective for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[14] PDX models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.[17]

  • Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors, which can be useful for studying tumor initiation and progression.[16]

In Vivo Efficacy Study Design

Protocol 5: Xenograft Tumor Growth Inhibition Study

  • Objective: To evaluate the anti-tumor efficacy of the pyrazolo[3,4-b]pyridine inhibitor in a xenograft model.

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID).

    • Cancer cells for implantation.

    • Pyrazolo[3,4-b]pyridine inhibitor formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Implant cancer cells into the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the inhibitor and vehicle control according to a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

    • Calculate tumor growth inhibition (TGI).

Visualization of the In Vivo Efficacy Study Workflow:

InVivo_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Implantation Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization TreatmentGroup Treatment Group (Inhibitor) Randomization->TreatmentGroup ControlGroup Control Group (Vehicle) Randomization->ControlGroup Monitoring Tumor & Body Weight Monitoring TreatmentGroup->Monitoring ControlGroup->Monitoring Dosing Dosing (e.g., Daily, Oral) Dosing->TreatmentGroup Dosing->ControlGroup Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Growth Inhibition & PD Analysis Endpoint->Analysis

Caption: Workflow for an in vivo xenograft study.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between drug exposure (PK) and target modulation/efficacy (PD) is crucial for optimizing the dosing regimen.[18]

Protocol 6: PK/PD Study in Tumor-Bearing Mice

  • Objective: To correlate the concentration of the inhibitor in plasma and tumor tissue with the inhibition of the target kinase and anti-tumor effect.

  • Procedure:

    • Conduct a satellite PK study in parallel with the efficacy study.

    • At various time points after dosing, collect blood and tumor samples from a subset of mice.

    • Analyze the concentration of the inhibitor in plasma and tumor homogenates using LC-MS/MS.

    • In the tumor samples, assess the level of the phosphorylated downstream substrate by Western blot or immunohistochemistry.

    • Model the relationship between drug concentration, target inhibition, and tumor growth inhibition.

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to acute efficacy and potential toxicity
Tmax Time to reach CmaxInforms on the rate of absorption
AUC Area under the concentration-time curveRepresents total drug exposure
t1/2 Half-lifeDetermines dosing frequency
Target Inhibition % reduction in p-substrate in tumorConfirms target engagement in vivo

Part 4: Data Analysis, Interpretation, and Regulatory Considerations

Rigorous statistical analysis and adherence to regulatory guidelines are paramount for the successful progression of a preclinical candidate.

  • Statistical Analysis: All in vivo studies should be adequately powered, and appropriate statistical tests should be used to compare treatment and control groups.[19]

  • Reproducibility: Key experiments should be repeated to ensure the robustness of the findings.[20]

  • Regulatory Guidance: It is advisable to be familiar with FDA guidelines on preclinical development for oncology drugs to ensure the data package will be sufficient to support an Investigational New Drug (IND) application.[21][22]

Conclusion

The preclinical evaluation of pyrazolo[3,4-b]pyridine inhibitors requires a systematic and multi-faceted approach. By integrating robust in vitro characterization, cellular assays, and well-designed in vivo studies, researchers can build a comprehensive understanding of a compound's therapeutic potential. This detailed guide provides a framework to generate a high-quality data package, enabling informed decisions and facilitating the advancement of promising new therapies for patients in need.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Steward, R. G., & Chronic, M. (2001). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]

  • Mosel, A. J., & Le, P. N. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]

  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Serrano, S., et al. (2020). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online. [Link]

  • U.S. Food and Drug Administration. Oncology Regulatory Expertise and Early Guidance (OREEG). [Link]

  • Oncodesign Services. Cancer Animal Models | Oncology | CRO services. [Link]

  • DovePress. (2023). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. [Link]

  • PubMed. Bioassays for anticancer activities. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

  • Al-Oaifi, S., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]

  • Festing, M. F. W., & Wilkinson, R. (2019). General Principles of Preclinical Study Design. PMC. [Link]

  • Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. [Link]

  • Xtalks. Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BioBoston Consulting. (2024). Best Practices For Preclinical Animal Testing. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • PubMed. 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. [Link]

  • PubMed. In vitro JAK kinase activity and inhibition assays. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • bioaccess. 10 Strategies for Effective Preclinical Development Success. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Guo, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • PubMed. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [Link]

  • PubMed. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. [Link]

  • NIH. (2024). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

  • U.S. Food and Drug Administration. Oncology Center of Excellence Guidance Documents. [Link]

  • PubMed Central. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • Wiley Online Library. (2024). FDA regulatory considerations for oncology drug development. [Link]

  • Clinical Trials Arena. (2023). US FDA releases draft guidance for cancer clinical trials. [Link]

  • The ASCO Post. (2024). FDA Draft Guidance Encourages Broader Inclusion Criteria in Oncology Trials. [Link]

  • PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • OmicsX. (2022). Kinase Inhibitors in Preclinical Development - 2021. [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting low yield in 1-methyl-pyrazolo[3,4-b]pyridin-4-imine synthesis"

Welcome to the technical support center for the synthesis of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: My reaction has stalled or shows very low conversion to the desired product.

Question: I am monitoring my reaction by TLC/LC-MS, and I see mostly unreacted starting materials even after the recommended reaction time. What are the likely causes and how can I drive the reaction to completion?

Answer: Low or incomplete conversion is a common hurdle that can often be traced back to suboptimal reaction conditions or reagent quality. The synthesis of the pyrazolo[3,4-b]pyridine core is typically a cyclocondensation reaction, which is highly dependent on several factors.[1][2]

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The cyclization to form the pyridine ring is often catalyzed by either acid or base.[3] If the catalyst is old, impure, or used in insufficient quantity, the reaction rate will be significantly reduced.

    • Acid Catalysis (e.g., Acetic Acid, p-TsOH): The acid protonates a carbonyl group on your electrophilic partner (e.g., a 1,3-dicarbonyl compound), making it more susceptible to nucleophilic attack by the aminopyrazole.[4]

    • Base Catalysis (e.g., NaOH, Et3N): A base can facilitate deprotonation steps, which may be necessary for cyclization.[3]

    • Lewis Acid Catalysis (e.g., ZrCl₄, ZnCl₂): Lewis acids can also be highly effective by coordinating to carbonyl oxygens, thereby increasing electrophilicity.[3][5]

    • Recommendation: Use a fresh, high-purity catalyst. Consider performing small-scale trials to screen different catalysts and optimize the catalyst loading (typically 10-30 mol%).[2][6]

  • Suboptimal Temperature: Many cyclocondensation reactions require heating to overcome the activation energy barrier.[1][3]

    • Recommendation: If your reaction is running at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or reflux). Use TLC to monitor for the disappearance of starting material and the formation of the intermediate or product. Be aware that excessive heat can sometimes lead to side reactions or degradation.[2]

  • Poor Reagent Purity: Impurities in your starting materials, particularly the 1-methyl-1H-pyrazol-5-amine, can inhibit the reaction.[1][2]

    • Recommendation: Ensure all reactants are of high purity (>98%). If necessary, recrystallize or purify the starting materials before use. Always handle the aminopyrazole with care, as aromatic amines can be sensitive to air and light.

  • Solvent Effects: The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[1]

    • Recommendation: Solvents like ethanol, acetic acid, or dimethylformamide (DMF) are commonly used.[3][5] If solubility is an issue, consider a different solvent or solvent mixture. For the final imination step, a solvent that allows for the removal of water (e.g., toluene with a Dean-Stark trap) is ideal.

Issue 2: My primary product is the 4-oxo intermediate, not the desired 4-imine.

Question: I have successfully synthesized the pyrazolo[3,4-b]pyridine core, but my final product is the 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one instead of the 4-imine. How can I facilitate the imination step?

Answer: This is a very common and critical issue. The formation of an imine from a ketone (or its tautomer, a pyridone) is a reversible equilibrium reaction.[4] The presence of water in the reaction mixture will drive the equilibrium back towards the starting ketone and amine (in this case, ammonia or its equivalent), leading to low yields of the desired imine.

Key Optimization Strategies:

  • Water Removal: This is the most critical factor for successful imine synthesis.[4]

    • Azeotropic Distillation: If the reaction solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it is formed.

    • Dehydrating Agents: Add a chemical drying agent that is compatible with your reaction conditions. Molecular sieves (3Å or 4Å, freshly activated) are an excellent choice as they are generally inert.[7]

  • pH Control: Imine formation is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbon more electrophilic. However, the pH must be carefully controlled.[4]

    • Optimal pH: The ideal pH is generally around 4.5.[4]

    • Too Acidic (pH < 4): If the solution is too acidic, the amine nucleophile (ammonia) will be fully protonated to ammonium (NH₄⁺), which is not nucleophilic, thus inhibiting the reaction.[4]

    • Too Basic (pH > 6): If the solution is neutral or basic, there is insufficient protonation of the carbonyl group, and the reaction will be very slow.[4]

    • Recommendation: Use a weak acid catalyst like acetic acid or ammonium acetate.

  • Ammonia Source: Ensure you are using a suitable source of ammonia and in sufficient excess to drive the reaction forward. Anhydrous ammonia gas bubbled through the solution or using a surrogate like ammonium acetate can be effective.

Protocol for Imine Formation from 4-Oxo Intermediate:

  • Dissolve the 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one in a suitable anhydrous solvent (e.g., toluene).

  • Add a 5-10 fold molar excess of an ammonia source (e.g., ammonium acetate).

  • Add freshly activated 4Å molecular sieves.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter off the molecular sieves and remove the solvent under reduced pressure. The crude product should be purified promptly.

Issue 3: I am observing significant byproduct formation and my final yield is low after purification.

Question: My reaction mixture is complex, showing multiple spots on the TLC plate. After column chromatography, the yield of the desired product is very low. What are the likely side reactions?

Answer: Byproduct formation can significantly complicate purification and reduce yields. In pyrazolopyridine synthesis, several side reactions are possible.

Common Side Reactions and Mitigation:

  • Regioisomer Formation: If the three-carbon electrophile used to construct the pyridine ring is unsymmetrical, two different regioisomers can be formed.[3][8] The ratio of these isomers depends on the relative electrophilicity of the reactive centers.

    • Mitigation: This is an intrinsic challenge of the chosen starting materials. Carefully review the literature for similar substrates to predict the major regioisomer.[3] If inseparable, it may be necessary to redesign the synthesis using a symmetrical electrophile or a strategy that provides better regiocontrol.

  • Product Hydrolysis: As discussed in Issue 2, the final imine product is susceptible to hydrolysis back to the 4-oxo compound, especially during aqueous workup or chromatography on silica gel which is slightly acidic and contains water.

    • Mitigation: Perform the workup under anhydrous conditions if possible. When performing column chromatography, consider using a non-polar solvent system and neutral alumina instead of silica gel. Alternatively, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent).

  • Disproportionation/Over-oxidation: In some cases, intermediate dihydropyridine species can disproportionate into the desired aromatic product and a tetrahydropyridine derivative, consuming half of the material.[9]

    • Mitigation: Adding a mild oxidizing agent (if the mechanism requires it) or carefully controlling the reaction atmosphere (e.g., under inert gas) can sometimes prevent these pathways.

Troubleshooting Flowchart:

troubleshooting cluster_analysis Analysis of Reaction Mixture cluster_solutions Potential Solutions start Low Yield Observed tlc Analyze Reaction by TLC/LC-MS start->tlc unreacted_sm Mainly Unreacted Starting Material tlc->unreacted_sm Incomplete Conversion complex_mix Complex Mixture of Products tlc->complex_mix Multiple Spots keto_product Main Product is 4-Oxo Intermediate tlc->keto_product Wrong Product optimize_cond Optimize Conditions: - Increase Temperature - Check Catalyst - Change Solvent unreacted_sm->optimize_cond check_reagents Check Reagent Purity & Stability unreacted_sm->check_reagents mitigate_side_rxn Mitigate Side Reactions: - Redesign for Regiocontrol - Anhydrous Workup - Use Neutral Alumina complex_mix->mitigate_side_rxn force_imine Force Imine Formation: - Rigorous Water Removal - Control pH (~4.5) - Use Excess NH3 Source keto_product->force_imine

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: The three most critical parameters are:

  • Purity of Starting Materials: Especially the aminopyrazole, as impurities can halt the reaction.[1]

  • Reaction Temperature: It must be high enough to drive the cyclization but not so high as to cause degradation.[1][2] Optimization is key.

  • Water Content: Absolutely critical for the final imination step. The reaction environment must be kept anhydrous to prevent hydrolysis of the product.[4]

Q2: What is the likely reaction mechanism for this synthesis?

A2: The synthesis most likely proceeds via a two-stage mechanism. First, the formation of the pyridine ring, followed by the formation of the imine.

reaction_mechanism reactants 1-methyl-1H-pyrazol-5-amine + 1,3-Dicarbonyl Compound intermediate Cyclocondensation Intermediate reactants->intermediate Step 1: Nucleophilic Attack (Acid/Base Catalyst) pyridone 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one intermediate->pyridone Step 2: Dehydration & Cyclization product 1-methyl-pyrazolo[3,4-b]pyridin-4-imine pyridone->product Step 3: Imination (+NH3, -H2O, pH ~4.5) product->pyridone +H2O (Reversible) hydrolysis Hydrolysis (Side Reaction) product->hydrolysis

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important hete...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are a significant class of compounds due to their wide range of pharmacological activities, including their use as kinase inhibitors and anti-cancer agents.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your synthetic protocols.

I. Overview of Pyrazolo[3,4-b]pyridine Synthesis

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core, the more stable and medicinally relevant tautomer, is typically achieved by constructing a pyridine ring onto a pre-existing pyrazole.[2][3] Common strategies involve the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or through multi-component reactions.[2][4] While these methods are versatile, they can be prone to issues such as low yields, formation of regioisomers, and difficult purifications. This guide will address these challenges in a practical, question-and-answer format.

II. Troubleshooting Guide

This section is designed to provide direct solutions to specific problems you may encounter during the synthesis of pyrazolo[3,4-b]pyridines.

Issue 1: Low or No Product Yield

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and I'm observing very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in these reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of the reactants, especially the 5-aminopyrazole, is critical. Impurities can inhibit the catalyst or participate in side reactions.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[5]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are crucial for reaction efficiency.

    • Recommendation: While common acidic catalysts like acetic acid are often used, consider screening Lewis acids such as ZrCl₄ or copper(II) acetylacetonate, which have been shown to be effective.[5][6] Catalyst loading should also be optimized; for instance, in some syntheses, a small amount of catalyst is found to be optimal.[5]

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.

    • Recommendation: Perform a solvent screen. Ethanol is a commonly used solvent, but for certain reactions, solvent-free conditions at elevated temperatures have resulted in high yields.[5]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

    • Recommendation: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my pyrazolo[3,4-b]pyridine synthesis?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2][4] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups.[2][4]

  • Controlling Electrophilicity: When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack from the aminopyrazole will preferentially occur at the more electrophilic carbonyl carbon.

    • Recommendation: If possible, choose a 1,3-dicarbonyl compound with significantly different electronic environments around the carbonyl groups to favor the formation of a single regioisomer. For example, using a β-ketoester where the ketone is more electrophilic than the ester will direct the initial reaction.

  • Alternative Synthetic Strategies:

    • Three-Component Reactions: Generating the 1,3-dicarbonyl equivalent in situ through a three-component reaction of an aldehyde, a ketone, and a 5-aminopyrazole can often lead to higher regioselectivity.[2]

    • Using α,β-Unsaturated Ketones: The reaction of 5-aminopyrazoles with α,β-unsaturated ketones proceeds via a Michael addition followed by cyclization and generally offers better control over regioselectivity.[2][4]

Issue 3: Difficult Product Purification

Question: I am struggling to purify my target pyrazolo[3,4-b]pyridine. What are the best practices for purification?

Answer: Purification can be challenging due to the polarity of the product and the presence of closely related byproducts.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.

    • Recommendation: After the reaction, perform an appropriate aqueous work-up. This may involve washing with a saturated solution of sodium bicarbonate to neutralize any acid catalyst, followed by extraction with a suitable organic solvent.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient is often necessary to achieve good separation of isomers or closely eluting impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Recommendation: Screen various solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1H-pyrazolo[3,4-b]pyridines?

The most widely used and versatile method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent thereof.[2] This approach allows for a wide range of substituents to be introduced on the pyridine ring.

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5] Use a suitable eluent system to separate the starting materials from the product. The spots can usually be visualized under UV light (254 nm), as these aromatic compounds are typically UV-active.[5] Staining with iodine vapor can also be an effective visualization technique.[5]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

Yes, recent research has focused on developing greener synthetic approaches.[1] This includes the use of ultrasound irradiation, microwave-assisted synthesis, and the use of eco-friendly solvents like water or solvent-free conditions.[1][7]

Q4: What are the two possible tautomeric forms of pyrazolo[3,4-b]pyridine and which is more stable?

The two tautomeric forms are the 1H- and 2H-isomers.[2][8] The 1H-tautomer is significantly more stable due to the aromaticity of both the pyrazole and pyridine rings.[2] Consequently, the vast majority of synthesized and biologically evaluated pyrazolo[3,4-b]pyridines are the 1H-isomers.[2]

IV. Experimental Protocols & Data

Representative Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a general procedure for the synthesis of a 1H-pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and an α,β-unsaturated ketone using a Lewis acid catalyst.

Step-by-Step Methodology:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (EtOH, 0.5 mL) at 25 °C.

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.

  • Add zirconium(IV) chloride (ZrCl₄, 0.15 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo.

  • Add chloroform (CHCl₃) and water to the residue. Separate the organic and aqueous layers.

  • Extract the aqueous phase twice more with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Table 1: Influence of Reaction Parameters on Yield
ParameterCondition ACondition BCondition CYield (%)
Catalyst Acetic AcidZrCl₄None45
Solvent EthanolDMF/EthanolToluene78
Temperature Reflux95 °CRoom Temp.20

This table provides a conceptual overview of how different reaction parameters can influence the yield of a typical pyrazolo[3,4-b]pyridine synthesis. Actual yields will vary depending on the specific substrates used.

V. Visualization of Key Concepts

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Michael Adduct Michael Adduct 5-Aminopyrazole->Michael Adduct Michael Addition alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cyclized Intermediate->Pyrazolo[3,4-b]pyridine Dehydration & Aromatization

Caption: General mechanism for pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check Purity Check Reactant Purity Low Yield->Check Purity Yes Optimize Catalyst Optimize Catalyst & Loading Check Purity->Optimize Catalyst Screen Solvents Screen Solvents Optimize Catalyst->Screen Solvents Optimize Temp/Time Optimize Temperature & Time Screen Solvents->Optimize Temp/Time Successful Synthesis Successful Synthesis Optimize Temp/Time->Successful Synthesis

Caption: Troubleshooting workflow for low reaction yield.

VI. References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2025). ChemInform. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). ResearchGate. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025). ResearchGate. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (2007). NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. (2023). [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification of Polar Pyrazolo[3,4-b]pyridin-4-imine Compounds

A Word from Your Senior Application Scientist Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with research teams facing the unique hurdles presented by polar hete...

Author: BenchChem Technical Support Team. Date: January 2026

A Word from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with research teams facing the unique hurdles presented by polar heterocyclic compounds. The pyrazolo[3,4-b]pyridin-4-imine scaffold, in particular, combines high polarity with chemical sensitivities that can make purification a formidable challenge. This guide is born from field experience and is designed to be a practical resource. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions during your purification workflows. Our goal is to transform purification from a bottleneck into a robust, reliable step in your discovery process.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of polar pyrazolo[3,4-b]pyridin-4-imine derivatives in a direct question-and-answer format.

Question 1: "My compound is streaking badly on my silica gel column, and the fractions are all mixed. What's happening and how do I fix it?"

Answer:

This is a classic issue rooted in the interaction between your basic compound and the acidic nature of standard silica gel.

  • The Underlying Cause: The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms. These nitrogens can form strong, non-specific interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to stick too strongly, resulting in tailing or "streaking" rather than eluting in a sharp band.

  • Immediate Solution: Mobile Phase Modification. The most direct way to solve this is to neutralize the acidic sites on the stationary phase.

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is the most common choice.[1] An alternative for highly sensitive compounds is using a pre-mixed mobile phase containing ammonia, such as 1-2% of a 7N ammonia in methanol solution added to your primary eluent.

    • Causality: The added base acts as a competitive binder for the acidic silanol groups, effectively "shielding" your compound from these strong interactions. This allows your analyte to travel through the column based on polarity differences as intended, resulting in sharper peaks and better separation.

  • Protocol: Implementing a Basic Modifier

    • TLC First: Develop a TLC plate using your intended solvent system (e.g., Dichloromethane/Methanol). Run a second TLC plate using the same solvent system but with 1% Et₃N added. You should observe a higher Rf value and a much more compact, round spot on the second plate. This validates the approach before committing to a column.

    • Column Equilibration: Prepare your mobile phase containing the basic modifier. It is crucial to equilibrate the column with at least 5-10 column volumes of this modified mobile phase before loading your sample. This ensures all active sites are neutralized.

    • Elution: Run the column as usual. You will notice your compound elutes faster (higher Rf) and with significantly improved peak shape.

Question 2: "My compound is highly polar and barely moves off the baseline in normal-phase TLC, even with methanol. When I try reverse-phase, it elutes immediately in the void volume. How can I purify it?"

Answer:

You are in a challenging chromatographic space where your compound is too polar for traditional normal-phase and not hydrophobic enough for traditional reverse-phase. This is where Hydrophilic Interaction Liquid Chromatography (HILIC), sometimes called Aqueous Normal-Phase (ANP), becomes an essential tool.[2][3]

  • The Principle of HILIC: HILIC uses a polar stationary phase (like silica, or more commonly, polar bonded phases like amine or diol) but with a reverse-phase-like mobile phase (e.g., acetonitrile and water).[2] A thin layer of water adsorbs to the polar stationary phase. Your polar analyte partitions between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more it partitions into the aqueous layer and the more it is retained. Water is the "strong" eluting solvent.[2]

  • Why it Works for Your Compound: The high polarity of your pyrazolo[3,4-b]pyridin-4-imine allows it to be strongly retained on the polar stationary phase via hydrophilic interactions, while less polar impurities will elute much earlier. This provides the retention you are lacking in reverse-phase chromatography.

  • Recommended Starting Conditions:

    • Stationary Phase: Amine-functionalized silica (Si-NH₂) is an excellent first choice as it is less acidic than bare silica and provides excellent retention for polar compounds.[2]

    • Mobile Phase:

      • Solvent A: Acetonitrile (ACN)

      • Solvent B: Water (often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape)

    • Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous component. For example, a gradient of 95:5 ACN:Water to 70:30 ACN:Water over 20 column volumes.

Chromatography Mode Stationary Phase Mobile Phase Principle Elution Order Best For...
Normal-Phase (NP) Polar (Silica)Non-polar -> PolarLeast Polar FirstModerately polar, non-basic compounds.
Reverse-Phase (RP) Non-polar (C18)Polar -> Non-polarMost Polar FirstNon-polar to moderately polar compounds.[4][5]
HILIC / ANP Polar (Silica, Amine)High Organic/Aqueous -> Lower Organic/AqueousLeast Polar FirstVery polar, hydrophilic compounds.[2][3]

Question 3: "I'm experiencing low yield after purification and suspect my compound is decomposing. How can I confirm this and prevent it?"

Answer:

The imine (C=N) functional group in your scaffold is the likely point of instability. Imines are susceptible to hydrolysis back to the corresponding amine and carbonyl compounds, a reaction that is often catalyzed by acid and water. The acidic nature of silica gel can unfortunately promote this degradation during long column runs.

  • Step 1: Confirm Instability (Self-Validation). Before running a large-scale column, you must test your compound's stability.

    • Dissolve a small amount of your crude product in your intended chromatography solvent.

    • Spot it on a silica gel TLC plate.

    • Place the plate in a sealed chamber and let it sit for 1-2 hours.

    • Remove the plate and develop it as you normally would.

    • Analysis: If you see a new spot appear (often at a different Rf) or if the original spot has visibly diminished, your compound is decomposing on the silica.[1]

  • Solutions to Mitigate Decomposition:

    • Deactivate the Silica: As mentioned in Question 1, using a basic modifier like triethylamine not only improves peak shape but also neutralizes the acidic environment, reducing the rate of hydrolysis.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, if the separation allows.[1]

    • Speed is Key: Do not let your compound sit on the column for extended periods. Use a flash chromatography system with slightly higher pressure to expedite the purification process.

    • Avoid Protic/Aqueous Solvents if Possible: If using normal-phase, ensure your organic solvents are anhydrous.

    • Consider a Non-Chromatographic Method: If instability is severe, chromatography may not be viable. Recrystallization or purification via salt formation are excellent alternatives. A patented method for purifying pyrazoles involves forming acid addition salts, which can be selectively crystallized to remove neutral impurities.[6]

Question 4: "My compound 'oils out' instead of forming crystals during recrystallization. What should I do?"

Answer:

"Oiling out" is a common frustration that occurs when a compound comes out of solution above its melting point or when the solution is too supersaturated. The oil is simply your liquid compound, which often traps impurities.

  • The Causality: This typically happens when the solution is cooled too quickly or when the solvent is a very good solvent for your compound at high temperatures but a very poor one at low temperatures.

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Heat the flask to re-dissolve the oil. Add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the saturation.[1]

    • Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, you can then move it to a refrigerator, and finally to a freezer.

    • Induce Nucleation: If crystals still don't form, you need to provide a surface for them to grow on.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide ideal nucleation sites.[1]

      • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[1]

    • Change Solvent System: If the above fails, your solvent system may be inappropriate. Try a solvent pair: dissolve your compound in a minimum amount of a "good" solvent (e.g., DCM or Methanol) and then slowly add a "poor" solvent (e.g., Hexane or Water) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to clarify and cool slowly.

Workflow Visualization

A logical approach is crucial for selecting the right purification strategy. The following decision tree illustrates a workflow to guide your choice.

Purification_Workflow start Crude Product Analysis (TLC, NMR, LC-MS) is_solid Is the major product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No recrystallize_ok Successful? recrystallize->recrystallize_ok recrystallize_ok->chromatography No / Oiled Out end_node Purity & Identity Confirmation (NMR, LC-MS, etc.) recrystallize_ok->end_node Yes assess_polarity Assess Polarity (Normal Phase TLC) chromatography->assess_polarity normal_phase Normal-Phase Chromatography assess_polarity->normal_phase Rf 0.15 - 0.5 (e.g., 30% EtOAc/Hex) reverse_phase Reverse-Phase Chromatography assess_polarity->reverse_phase Rf < 0.15 (Highly Polar) check_streaking Streaking or Decomposition? normal_phase->check_streaking check_retention Sufficient Retention? reverse_phase->check_retention hilic HILIC / Aqueous Normal-Phase hilic->end_node add_modifier Add Basic Modifier (e.g., 1% Et3N) check_streaking->add_modifier Yes check_streaking->end_node No add_modifier->normal_phase check_retention->hilic No (Elutes in Void) check_retention->end_node Yes

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of pyrazolo[3,4-b]pyridines?

A1: Impurities are highly dependent on the synthetic route. However, common culprits include unreacted starting materials, partially cyclized intermediates, and regioisomers. For instance, in syntheses involving the cyclization of 5-aminopyrazoles, incomplete condensation can leave starting materials in your crude product.[7] If your synthesis involves a metal catalyst (e.g., Palladium), trace metal contamination can also be an issue, sometimes imparting a yellow or black color to the product. A wash with a solution of sodium thiosulfate during workup can help remove residual palladium.[8]

Q2: Is there a way to avoid chromatography altogether?

A2: Yes, and it's often preferable for stability and scalability.

  • Recrystallization: As discussed, this is the gold standard for solid compounds if a suitable solvent system can be found.

  • Acid-Base Extraction: Since your compound is basic, you can perform a liquid-liquid extraction. Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer as a salt, while neutral impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure compound into a fresh organic layer.

  • Trituration/Slurrying: If your product is a solid and the impurities are highly soluble in a particular solvent, you can stir (slurry) the crude material in that solvent for a period, then filter. The solid retained on the filter will be enriched in your desired compound.

Q3: How should I properly prepare my sample for column chromatography?

A3: Proper sample loading is critical for good separation. Never apply your sample dissolved in a solvent that is stronger than the mobile phase, as this will cause band broadening.

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong, volatile solvent (like DCM or Methanol). Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully layered on top of your column bed. This technique ensures the sample starts as a very narrow, concentrated band.

  • Wet Loading (Use Sparingly): Dissolve your sample in the absolute minimum amount of the mobile phase or a slightly weaker solvent. Use a pipette to carefully apply this concentrated solution to the top of the column bed, taking care not to disturb the surface.

References

  • Alcaide, B., Almendros, P., & Elguero, J. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(10), 2374. [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6449. [Link]

  • Danel, A., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7298. [Link]

  • Mertens, A., et al. (2011). Method for purifying pyrazoles.
  • Voulgari, E., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(24), 5894. [Link]

  • Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14149. [Link]

  • El-Sayed, N. N. E., et al. (2021). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Monatshefte für Chemie - Chemical Monthly, 152(8), 905-927. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Gad-Elkareem, M. A. M., et al. (2005). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Canadian Journal of Chemistry, 83(5), 598-605. [Link]

  • Potáček, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 803. [Link]

  • El-Emary, T. I. (2007). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Chinese Chemical Society, 54(2), 457-465. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Acta Poloniae Pharmaceutica, 71(4), 587-597. [Link]

  • ResearchGate. (2003). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Reddit. (2022). Purification Troubleshooting. r/Chempros. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • Kanwal, A. (2021). How can we separate and purify compounds having low polarity by using Column Chromatography? ResearchGate. [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Wikipedia. [Link]

  • De la Ala, M. P., et al. (2001). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 49(8), 3727-3733. [Link]

  • Bell, D. S. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International, 27(11). [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Phenomenex. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Griffith University. (n.d.). Troubleshooting. Griffith University. [Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage. [Link]

Sources

Optimization

"addressing regioisomer formation in pyrazolo[3,4-b]pyridine synthesis"

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. As researchers and drug development professionals, we understand that navigating the complexities of regioisomer formation is critical for the successful development of novel therapeutics and other advanced materials. [1][2][3]This resource combines established chemical principles with field-proven insights to help you troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Regioisomer Formation

The formation of regioisomers is a frequent challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials. [4][5]This section provides a question-and-answer format to directly address specific issues you may encounter.

Question 1: My reaction is producing a mixture of 1H- and 2H-pyrazolo[3,4-b]pyridine regioisomers. How can I control the regioselectivity, and how do I confirm the structure of each isomer?

Answer:

Controlling the regioselectivity between the 1H- and 2H- tautomers, and subsequent N-alkylation products, is a critical aspect of pyrazolo[3,4-b]pyridine synthesis. The relative stability of the tautomers and the reaction conditions employed play a significant role in the product distribution. While AM1 calculations have shown the 1H-tautomer to be more stable by nearly 9 kcal/mol, kinetic factors during the reaction can lead to the formation of the 2H-isomer. [5][6] Controlling Regioselectivity:

  • Starting Material Selection: The choice of precursors is paramount. When synthesizing the pyrazolo[3,4-b]pyridine core from a 5-aminopyrazole and a 1,3-dicarbonyl compound, the electronic properties of the dicarbonyl substituents dictate the initial site of nucleophilic attack. [5][6]A more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole. [4]For instance, using a 1,3-diketone with a trifluoromethyl group will direct the initial condensation to the carbonyl adjacent to the electron-withdrawing CF3 group. [6]* Reaction Conditions:

    • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. [7][8][9]While ethanol is a common solvent, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in pyrazole formation. [7][8][9] * Catalyst Selection: The use of catalysts can steer the reaction towards a specific regioisomer. For example, in three-component reactions, catalysts like ZrCl4 have been employed to achieve high yields. [4][10]In other heterocyclic syntheses, Lewis acids or metal catalysts have been used to control regioselectivity. [11] * Temperature and Reaction Time: Optimization of temperature and reaction time is crucial. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal conditions and prevent product degradation or isomerization. [4] Structural Confirmation of Regioisomers:

Unambiguous structural elucidation is non-negotiable. A combination of analytical techniques is the most robust approach. [12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing regioisomers. [13] * 1D NMR (¹H and ¹³C): Differences in the chemical shifts and coupling patterns of the aromatic protons and carbons can provide initial evidence for the isomeric structures. [13] * 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are often definitive.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, allowing you to map out the carbon skeleton and the position of substituents.
    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity of protons, which is invaluable for confirming the regiochemistry, for example, by observing a correlation between the N1-alkyl group and a proton on the pyridine ring. * X-ray Crystallography: This is the gold standard for structural determination, providing an unequivocal 3D map of the molecule, provided a suitable single crystal can be obtained. [14]* Mass Spectrometry (MS): While MS primarily gives molecular weight information, fragmentation patterns can sometimes provide clues to distinguish between isomers. [12]
Question 2: I am performing an N-alkylation on a pyrazolo[3,4-b]pyridine core and obtaining a mixture of N1 and N2 alkylated products. How can I improve the selectivity for the desired isomer?

Answer:

N-alkylation of unsymmetrical pyrazoles and their fused analogues is a classic problem in heterocyclic chemistry, often yielding a mixture of regioisomers. [15][16][17]The outcome is a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent.

Strategies to Enhance N-Alkylation Regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole or pyridine ring can sterically hinder one of the nitrogen atoms, directing the alkylation to the more accessible nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Tuning the electronic nature of substituents can be a powerful strategy to control the site of alkylation. [17][18]* Choice of Base and Counter-ion: The nature of the base and the resulting counter-ion can influence the regioselectivity of the alkylation. [17]Different bases can lead to different pyrazolate anion association states, which in turn can affect the accessibility of the nitrogen atoms to the electrophile.

  • Solvent Polarity: The polarity of the solvent can impact the reaction rate and selectivity. Aprotic dipolar solvents like DMF, NMP, and DMAc have shown good results in some cases. [19]* "Strategic Atom Replacement" Approach: A novel conceptual approach involves synthesizing N-alkyl pyrazoles from isothiazoles, effectively "swapping" the sulfur atom for a nitrogen and its alkyl group. This method circumvents the typical selectivity challenges of direct N-functionalization. [15][16] Separation of N-Alkylated Regioisomers:

If a mixture of regioisomers is unavoidable, efficient separation is key.

  • Column Chromatography: This is the most common method for separating regioisomers. [4] * Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Careful optimization of the solvent system is often required to achieve baseline separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed. [14][20]Both normal-phase and reverse-phase chromatography can be effective, depending on the polarity of the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the pyrazolo[3,4-b]pyridine core?

There are two primary retrosynthetic strategies for constructing the pyrazolo[3,4-b]pyridine scaffold: [6]1. Formation of the pyridine ring onto a pre-existing pyrazole ring: This is a very common approach, often involving the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a three-component reaction with an aldehyde and an active methylene compound. [5][6][10]2. Formation of the pyrazole ring onto a pre-existing pyridine ring: This can be achieved, for example, by the reaction of a 2-chloro-3-cyanopyridine derivative with hydrazine hydrate. [10] Q2: Why is regioselectivity a persistent issue in pyrazole chemistry?

The two nitrogen atoms in the pyrazole ring have similar electronic properties, which complicates regioselective N-functionalization. [17]This similarity means that both nitrogens can act as nucleophiles, leading to mixtures of products in reactions like N-alkylation. [15][16] Q3: Are there any "green" chemistry approaches for the synthesis of pyrazolo[3,4-b]pyridines?

Yes, several more environmentally friendly methods have been developed. These include:

  • Microwave-assisted synthesis: This can lead to shorter reaction times and improved yields. [1][21]* Multicomponent reactions: These one-pot reactions improve atom economy and reduce waste. [1][5]* Use of ionic liquids or solvent-free conditions: These approaches can reduce the reliance on volatile organic solvents. [4][5][22]* Use of nanocatalysts: These can offer high efficiency and recyclability. [1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines via Three-Component Reaction

This protocol is adapted from a method utilizing a ZrCl4 catalyst. [4]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical HPLC Method for Regioisomer Separation

This is a general starting point for developing an HPLC method for separating pyrazolo[3,4-b]pyridine regioisomers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

    • Start with a low percentage of B and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min. [20]* Column Temperature: 25-30 °C. [20]* Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., 254 nm). [4]* Injection Volume: 5-10 µL. [20]

Visualizations

Troubleshooting Workflow for Regioisomer Formation

G start Mixture of Regioisomers Observed confirm Confirm Structures (NMR, X-ray) start->confirm control Control Regioselectivity confirm->control separate Separate Isomers (Column Chromatography, HPLC) control->separate If mixture persists end Pure Regioisomer control->end Successful control separate->end

Caption: A logical workflow for addressing regioisomer formation.

Factors Influencing Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis

G regioselectivity Regioselectivity starting_materials Starting Materials (Steric & Electronic Effects) regioselectivity->starting_materials solvent Solvent (Polarity, H-bonding) regioselectivity->solvent catalyst Catalyst (Lewis/Brønsted Acid) regioselectivity->catalyst temperature Temperature regioselectivity->temperature

Caption: Key experimental factors that influence regioselectivity.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Valle, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3123. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652. [Link]

  • R Discovery. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Krasavin, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15881. [Link]

  • PubMed. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • PubMed. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • NIH. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. [Link]

  • ChemInform. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]

  • MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • NIH. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • NIH. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]

  • ResearchGate. (2008). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]

  • ResearchGate. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. [Link]

  • ACS Publications. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]

  • OUCI. (2008). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]

  • NIH. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. [Link]

  • ResearchGate. (2022). Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... [Link]

  • ACS Publications. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • ACS Publications. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • NIH. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Semantic Scholar. (2017). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • ResearchGate. (2019). Analytical techniques for biopharmaceutical development. [Link]

  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Pyrazolo[3,4-b]pyridine Inhibitors

Welcome to the technical support center for researchers utilizing pyrazolo[3,4-b]pyridine inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regard...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrazolo[3,4-b]pyridine inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the development of drug resistance. As a privileged scaffold in medicinal chemistry, pyrazolo[3,4-b]pyridines are employed to inhibit a range of critical targets, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Topoisomerase II.[1][2][3] The emergence of resistance is a significant hurdle in both preclinical and clinical settings. This resource provides a logical framework for identifying and addressing these resistance mechanisms.

Section 1: Initial Troubleshooting - Confirming and Characterizing Resistance

You've observed a decrease in the efficacy of your pyrazolo[3,4-b]pyridine inhibitor. Your cells, which were once sensitive, are now proliferating at concentrations that were previously cytotoxic. This is the first sign of acquired resistance. The immediate goal is to quantify this change and rule out experimental artifacts.

FAQ: My treated cells are growing again. Is it definitely resistance?

Answer: Not necessarily. Before investigating complex biological mechanisms, it's crucial to confirm the phenotype and rule out simpler causes.

Initial Verification Steps:

  • Re-evaluate Compound Integrity: Confirm the identity, purity, and concentration of your inhibitor stock. Degradation or precipitation can mimic resistance.

  • Cell Line Authentication: Verify the identity of your cell line via short tandem repeat (STR) profiling. Cell line contamination or misidentification is a common source of unexpected results.

  • Confirm the Resistance Phenotype: The most direct way to confirm resistance is to demonstrate a shift in the half-maximal inhibitory concentration (IC50).

Protocol 1: Determining the IC50 Shift

This protocol quantifies the change in sensitivity between your parental (sensitive) and suspected resistant cell lines.

Methodology:

  • Cell Seeding: Plate both parental and suspected resistant cells in parallel in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Titration: Prepare a 2-fold serial dilution of your pyrazolo[3,4-b]pyridine inhibitor. The concentration range should bracket the previously known IC50 for the parental line. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Replace the media in the 96-well plates with media containing the different inhibitor concentrations.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assay: Measure cell viability using a standard method such as an MTS assay (e.g., CellTiter 96 AQueous One Solution) or a resazurin-based assay (e.g., alamarBlue).

  • Data Analysis: Normalize the viability data to the vehicle-only control (100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.

Interpreting the Results: A significant increase (typically >3-fold) in the IC50 value of the suspected resistant line compared to the parental line confirms the resistance phenotype.[4]

Cell LinePyrazolo[3,4-b]pyridine Inhibitor IC50 (nM)Fold Resistance
Parental (Sensitive)15 nM1x
Resistant Derivative180 nM12x
Table 1: Example data demonstrating a 12-fold shift in IC50, confirming a resistance phenotype.

Once resistance is confirmed, the next step is to determine the underlying mechanism. The following workflow provides a systematic approach.

G cluster_0 Initial Observation & Confirmation cluster_1 Mechanism Investigation cluster_2 Outcome & Strategy Start Decreased Inhibitor Efficacy Observed Confirm Protocol 1: Confirm IC50 Shift (>3-fold increase?) Start->Confirm TargetSeq On-Target: Sequence Target Kinase Gene (Protocol 2) Confirm->TargetSeq Yes Bypass Bypass Signaling: Phospho-Kinase Array / Western Blot (Protocol 3) Confirm->Bypass Yes Efflux Drug Efflux: Efflux Pump Inhibition Assay (Protocol 4) Confirm->Efflux Yes MutationFound Outcome: Mutation Identified Strategy: Use next-gen inhibitor that evades mutation. TargetSeq->MutationFound Mutation Found BypassFound Outcome: Pathway Activated (e.g., p-AKT, p-ERK) Strategy: Combination therapy (Inhibitor + Bypass Inhibitor) Bypass->BypassFound Activation Detected EffluxFound Outcome: Efflux Increased Strategy: Combination therapy (Inhibitor + Efflux Pump Blocker) Efflux->EffluxFound Sensitivity Restored

Figure 1: A systematic workflow for troubleshooting resistance.

Section 2: On-Target Resistance - Has the Lock Changed?

One of the most common mechanisms of acquired resistance to kinase inhibitors is the emergence of mutations in the drug's target protein. These mutations can prevent the inhibitor from binding effectively while often preserving the kinase's enzymatic activity.[5][6]

FAQ: Could a mutation in my target kinase be causing resistance?

Answer: Yes, this is a primary mechanism of resistance. "Gatekeeper" mutations, for example, occur in the ATP-binding pocket and can sterically hinder the binding of the inhibitor.[5][6] Identifying a specific mutation is critical as it may inform strategies to overcome it, such as designing or selecting a next-generation inhibitor.

Protocol 2: Target Gene Sequencing

This protocol is used to identify mutations within the coding sequence of the target kinase in resistant cells compared to their sensitive parental counterparts.

Methodology:

  • Sample Preparation: Isolate genomic DNA (gDNA) and total RNA from both parental and resistant cell pellets.

  • cDNA Synthesis: For RNA samples, perform reverse transcription to generate complementary DNA (cDNA). This is crucial for analyzing the expressed transcript and avoids sequencing introns.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the target kinase, particularly the kinase domain. Use high-fidelity polymerase to minimize PCR-induced errors.

  • Sanger Sequencing: Purify the PCR products and send them for bidirectional Sanger sequencing. This method is robust for detecting mutations in a specific gene.

  • Sequence Analysis: Align the sequencing results from the resistant cells against the parental cells and a reference sequence (from a database like Ensembl or NCBI). Look for single nucleotide variants (SNVs) that result in an amino acid change.

Interpreting the Results:

  • No Mutation Found: If the sequence is identical to the parental line, the resistance mechanism is likely not due to an on-target mutation. Proceed to investigate bypass signaling or drug efflux.

  • Mutation Identified: The identification of a non-synonymous mutation (one that changes the amino acid sequence) in the resistant line, especially within the kinase domain, is strong evidence for on-target resistance. The most common mutations for tyrosine kinase inhibitors occur at the gatekeeper residue or within the P-loop.[6]

Section 3: Bypass Signaling - Finding the Alternate Route

Cancer cells can evade a targeted therapy by activating a parallel or "bypass" signaling pathway that provides the same pro-survival and proliferative signals as the inhibited pathway.[7][8] Even if your pyrazolo[3,4-b]pyridine inhibitor is effectively binding its target, the cell survives by rerouting signals through another route.

FAQ: My target shows inhibition, but the cells are still proliferating. How is this possible?

Answer: This is the classic sign of bypass track activation.[8] The cell has compensated by upregulating a different receptor tyrosine kinase (RTK) or signaling node that reactivates key downstream pathways like PI3K/AKT or MAPK/ERK.[7][9]

G cluster_sensitive Drug-Sensitive Cell cluster_resistant Drug-Resistant Cell (Bypass) RTK1_S Primary RTK (e.g., FGFR) PI3K_S PI3K/AKT Pathway RTK1_S->PI3K_S RAS_S RAS/MAPK Pathway RTK1_S->RAS_S Inhibitor_S Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor_S->RTK1_S Inhibition Proliferation_S Proliferation/ Survival PI3K_S->Proliferation_S RAS_S->Proliferation_S RTK1_R Primary RTK (e.g., FGFR) PI3K_R PI3K/AKT Pathway RTK1_R->PI3K_R RAS_R RAS/MAPK Pathway RTK1_R->RAS_R RTK2_R Bypass RTK (e.g., MET, EGFR) RTK2_R->PI3K_R Reactivation RTK2_R->RAS_R Reactivation Inhibitor_R Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor_R->RTK1_R Inhibition Proliferation_R Proliferation/ Survival PI3K_R->Proliferation_R RAS_R->Proliferation_R

Figure 2: Activation of a bypass signaling pathway to overcome inhibition.
Protocol 3: Screening for Bypass Pathway Activation

This protocol uses antibody-based methods to screen for changes in the phosphorylation status of key signaling proteins.

Methodology:

  • Cell Lysis: Treat both parental and resistant cells with your pyrazolo[3,4-b]pyridine inhibitor at a concentration that fully inhibits the target in the parental line (e.g., 10x IC50) for a short period (e.g., 2-4 hours). Lyse the cells to prepare protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Screening (Option A - Phospho-RTK Array): Use a commercially available phospho-RTK array. Incubate the array membrane with your cell lysates according to the manufacturer's instructions. These arrays contain antibodies against dozens of phosphorylated RTKs, providing a broad overview of which receptors may be activated in the resistant cells.

  • Validation (Option B - Western Blot): Based on array results or common bypass pathways, perform Western blotting to validate specific hits. Probe membranes with antibodies against the phosphorylated and total forms of key signaling nodes (e.g., p-AKT/Total AKT, p-ERK/Total ERK, p-MET/Total MET).

  • Densitometry: Quantify the band intensities to compare the levels of phosphorylated proteins between the sensitive and resistant lines.

Interpreting the Results:

  • Increased Phosphorylation in Resistant Cells: A marked increase in the phosphorylation of a specific RTK (e.g., MET, EGFR) or a downstream effector (e.g., AKT, ERK) in the resistant cells, despite the presence of the inhibitor, strongly suggests bypass signaling.[10]

  • Strategy: The identification of an active bypass pathway provides a clear rationale for combination therapy. Combining your original pyrazolo[3,4-b]pyridine inhibitor with an inhibitor targeting the identified bypass pathway (e.g., a MET inhibitor or a MEK inhibitor) is a logical next step to restore sensitivity.[11][12]

Section 4: Drug Efflux - The Cellular Bouncer

Cells possess a family of transmembrane proteins called ATP-binding cassette (ABC) transporters that function as efflux pumps.[13] Overexpression of these transporters, such as P-glycoprotein (P-gp, encoded by ABCB1), can cause multidrug resistance by actively pumping a wide range of therapeutic agents out of the cell, preventing them from reaching their intracellular targets.[14][15]

FAQ: Could the inhibitor be getting pumped out of the cells?

Answer: Yes, this is a well-established mechanism of drug resistance.[13] If your pyrazolo[3,4-b]pyridine inhibitor is a substrate for an ABC transporter, increased expression or activity of that transporter in your resistant cell line will lead to reduced intracellular drug concentration and decreased efficacy.

G cluster_sensitive Drug-Sensitive Cell cluster_resistant Drug-Resistant Cell (Efflux) Inhibitor_S Inhibitor Target_S Intracellular Target Inhibitor_S->Target_S Reaches target Membrane_S Cell Membrane Inhibitor_R Inhibitor Membrane_R Cell Membrane ABC Transporter Inhibitor_R->Membrane_R:pump Efflux Target_R Intracellular Target PumpBlocker Efflux Pump Inhibitor PumpBlocker->Membrane_R:pump Blocks Efflux

Figure 3: ABC transporter-mediated drug efflux reducing intracellular concentration.
Protocol 4: ABC Transporter Inhibition Assay

This functional assay determines if blocking major ABC transporters can re-sensitize resistant cells to your inhibitor.

Methodology:

  • Select Efflux Pump Inhibitors: Choose well-characterized inhibitors for the most common pumps, such as Verapamil or Tariquidar for P-gp (ABCB1) and Ko143 for BCRP (ABCG2).

  • Experimental Setup: Seed both parental and resistant cells in 96-well plates.

  • Co-treatment: Treat the cells with the same serial dilution of your pyrazolo[3,4-b]pyridine inhibitor as in Protocol 1. However, for a parallel set of plates, co-treat with a fixed, non-toxic concentration of an efflux pump inhibitor (e.g., 1 µM Verapamil).

  • Incubation and Viability: Incubate for 48-72 hours and measure cell viability as before.

  • Data Analysis: Calculate and compare the IC50 of your pyrazolo[3,4-b]pyridine inhibitor in the resistant cells with and without the efflux pump inhibitor.

Interpreting the Results:

  • No Change in IC50: If the efflux pump inhibitor does not alter the IC50, it is unlikely that the corresponding pump is responsible for resistance.

  • IC50 Reversal: A significant decrease in the IC50 of your pyrazolo[3,4-b]pyridine inhibitor in the presence of an efflux pump inhibitor is strong evidence that increased drug efflux is the mechanism of resistance.[14] This indicates that blocking the pump allows the drug to accumulate inside the cell and reach its target.

Condition (Resistant Cells)Pyrazolo[3,4-b]pyridine Inhibitor IC50
Inhibitor Alone180 nM
Inhibitor + Verapamil (P-gp Inhibitor)25 nM
Inhibitor + Ko143 (BCRP Inhibitor)175 nM
Table 2: Example data showing that a P-gp inhibitor, but not a BCRP inhibitor, re-sensitizes resistant cells, implicating P-gp in the resistance mechanism.

Section 5: Summary and Advanced Strategies

This guide provides a foundational framework for diagnosing the cause of resistance to pyrazolo[3,4-b]pyridine inhibitors. By systematically investigating on-target mutations, bypass signaling, and drug efflux, researchers can pinpoint the likely mechanism and devise rational strategies to overcome it.

MechanismKey Experimental EvidencePrimary Strategy to Overcome
On-Target Mutation Non-synonymous mutation in the target kinase gene identified via sequencing.Switch to a next-generation inhibitor designed to bind the mutant kinase.
Bypass Signaling Increased phosphorylation of an alternate RTK or downstream effectors (AKT, ERK) in the presence of the drug.Combination therapy: Combine the primary inhibitor with an inhibitor of the activated bypass pathway.[16]
Drug Efflux Re-sensitization (IC50 reversal) of resistant cells upon co-treatment with an ABC transporter inhibitor.Combination therapy: Co-administer the primary inhibitor with an efflux pump modulator.[14]
Table 3: Summary of resistance mechanisms, key evidence, and corresponding therapeutic strategies.

For more complex cases, advanced techniques such as genome-wide CRISPR-Cas9 screens can be employed to uncover novel resistance genes.[17][18] Furthermore, analyzing clinical specimens from patients who have developed resistance is essential for translating these preclinical findings into effective next-line therapies.[11] Ultimately, a multi-pronged approach, often involving rational combination therapies, holds the most promise for durably overcoming resistance in cancer treatment.[19][20]

References

Sources

Optimization

Technical Support Center: Refining Analytical Methods for Pyrazolo[3,4-b]pyridine Characterization

From the Desk of a Senior Application Scientist Welcome to the technical support center dedicated to the analytical characterization of pyrazolo[3,4-b]pyridines. This class of nitrogen-rich heterocyclic compounds holds s...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the analytical characterization of pyrazolo[3,4-b]pyridines. This class of nitrogen-rich heterocyclic compounds holds significant promise in medicinal chemistry and materials science, with applications ranging from kinase inhibitors to organic electronics.[1][2] However, their unique chemical properties can present distinct challenges during synthesis, purification, and analytical characterization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring your methods are robust, reproducible, and reliable.

Section 1: Synthesis & Purification Troubleshooting

Characterization begins with a pure compound. Issues encountered during analysis often trace back to the synthesis and purification steps.

Question: My three-component reaction to synthesize a pyrazolo[3,4-b]pyridine is resulting in a very low yield. What are the most common culprits?

Answer: Low yields in these multi-component reactions are a frequent challenge.[3] A systematic troubleshooting approach is essential.

  • Purity of Starting Materials: The purity of the aminopyrazole reactant is especially critical. Impurities can act as catalysts poisons or participate in side reactions.

    • Recommendation: Verify the purity of your aminopyrazole, aldehyde, and the active methylene nitrile or 1,3-dicarbonyl compound by NMR or HPLC before starting the reaction. Recrystallize or chromatograph starting materials if necessary.[3]

  • Reaction Conditions:

    • Solvent: The solvent's ability to dissolve all reactants and facilitate the reaction kinetics is key.[3] For instance, some reactions proceed well in ethanol or acetic acid, while others may require higher boiling point solvents like DMF or ethylene glycol.[4]

    • Catalyst: Many syntheses benefit from a catalyst. If using one, ensure it is active and not poisoned. If not using one, consider if a mild acid (like acetic acid) or a Lewis acid (like ZrCl₄) could facilitate the cyclization.[5]

    • Temperature and Time: Sub-optimal temperature can lead to an incomplete reaction, while excessive heat can cause degradation.[3]

    • Recommendation: Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC). This allows you to determine the optimal reaction time and prevents premature or overly delayed quenching. For visualization, UV light (254 nm) is effective for these aromatic systems.[3]

Question: I've synthesized my target compound, but I have a mixture of regioisomers that are difficult to separate. How can I address this?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[3][6] The regioselectivity is often governed by the relative electrophilicity of the two carbonyl groups.[6]

  • Controlling Regioselectivity: The choice of catalyst and solvent can sometimes influence the isomeric ratio. It is highly recommended to consult literature for syntheses of analogous structures to see how regioselectivity was controlled.[3]

  • Separation Strategy: Flash column chromatography is the standard method for separating regioisomers.

    • Stationary Phase: High-purity silica gel is the most common choice.

    • Mobile Phase Optimization: This is the critical step. A shallow gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often required. Start with a very low percentage of the polar solvent and increase it very slowly to maximize the difference in retention times between the isomers.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for determining the purity and stability of pyrazolo[3,4-b]pyridine derivatives. Method development and troubleshooting are key to generating reliable data.

Question: My compound is showing significant peak tailing in my reverse-phase HPLC chromatogram. What is causing this and how can I fix it?

Answer: Peak tailing is a common issue, especially with nitrogen-rich compounds like pyrazolo[3,4-b]pyridines. The primary cause is unwanted secondary interactions between the basic nitrogen atoms on your molecule and acidic silanol groups on the silica-based stationary phase.[7]

HPLC_Troubleshooting_Workflow

Troubleshooting Steps:

Possible Cause Explanation & Solution
Secondary Silanol Interactions The lone pairs on the pyridine and pyrazole nitrogens can interact strongly with acidic silanol groups (-Si-OH) on the column packing material. This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
Solution 1: Adjust Mobile Phase pH. Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the basic nitrogens on your compound and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[7]
Solution 2: Add a Competing Base. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
Solution: Reduce the injection volume or the concentration of the sample.[8]
Column Contamination/Age An old or contaminated column may have irreversibly active sites or a void at the inlet, causing poor peak shape.
Solution: First, try flushing the column with a strong solvent.[8] If this fails, replace the guard column. If the problem persists, the analytical column itself may need replacement.

Question: I'm observing unexpected "ghost peaks" in my gradient HPLC runs. Where are they coming from?

Answer: Ghost peaks are peaks that appear in the chromatogram even when a blank (just solvent) is injected. In gradient elution, they are very common and typically arise from contaminants in the mobile phase or system that are retained under the initial weak solvent conditions and then elute as the gradient strength increases.[7]

  • Source 1: Mobile Phase 'B' (Strong Solvent): The most common source is the strong solvent (e.g., acetonitrile or methanol). Impurities in this solvent concentrate on the column head during equilibration and at the beginning of the run. As the percentage of Solvent B increases, these impurities are flushed out, appearing as peaks.

    • Solution: Use only the highest quality HPLC-grade or LC-MS-grade solvents. Prepare fresh mobile phases daily.

  • Source 2: Water (Weak Solvent): Impurities in the water (Solvent A) can also be a source.

    • Solution: Use high-purity water (e.g., 18.2 MΩ·cm) from a well-maintained system.

  • Source 3: Mobile Phase Additives: Buffers, salts, or ion-pairing agents can be a source of contamination.

    • Solution: Use high-purity additives. Filter the mobile phase after adding all components.

  • Source 4: System Carryover: A previous, more concentrated sample may not have been fully flushed from the injector or column.

    • Solution: Run a needle wash with a strong solvent and include a blank injection with a high-organic wash step after high-concentration samples.[8]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structure elucidation of novel pyrazolo[3,4-b]pyridines.

Question: I'm having trouble assigning the proton (¹H) and carbon (¹³C) signals for my substituted pyrazolo[3,4-b]pyridine. Which experiments are most helpful?

Answer: Unambiguous assignment requires a suite of 2D NMR experiments. Relying on 1D spectra alone, especially for complex substitution patterns, can lead to incorrect assignments.

NMR_Workflow

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the starting point. It shows which protons are coupled to each other (typically through 2 or 3 bonds). This will allow you to identify connected protons, for example, the H-4, H-5, and H-6 protons on the pyridine ring.[9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It's a powerful tool for assigning the protonated carbons in your molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). By analyzing HMBC correlations, you can connect the different fragments of your molecule and definitively assign quaternary (non-protonated) carbons. Careful analysis of HMBC spectra can even help elucidate the configuration of derivatives.[10][11][12] For example, a correlation from the H-3 proton to the carbon of a substituent at C-4 will confirm that connection.

Question: My ¹H NMR signals in the aromatic region are broad and poorly resolved. What can I do to improve the spectrum?

Answer: Poor resolution can stem from several factors.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Conversely, a sample that is too dilute will require a very long acquisition time, making it susceptible to instrument instability.

    • Solution: Optimize the sample concentration. For most small molecules on a 400-500 MHz instrument, 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) from catalysts or glassware can cause significant line broadening.

    • Solution: Filter your sample through a small plug of Celite or silica in a Pasteur pipette before preparing the NMR sample. Ensure all glassware is scrupulously clean.

  • Solvent Choice: The choice of solvent can affect chemical shifts and resolution.

    • Solution: If you are using a solvent like DMSO-d₆, which is hygroscopic, residual water can exchange with N-H protons, causing broadening. Ensure you are using a high-quality deuterated solvent. Sometimes, switching to a different solvent (e.g., from CDCl₃ to Acetone-d₆) can resolve overlapping signals.

  • Shimming: The homogeneity of the magnetic field needs to be optimized for every sample.

    • Solution: Ensure the instrument's auto-shim routine is performed before acquisition. For challenging samples, manual shimming may be required to achieve the best resolution.

Section 4: Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, valuable structural information.

Question: I am not getting a clear molecular ion ([M+H]⁺) peak for my pyrazolo[3,4-b]pyridine using electrospray ionization (ESI). What should I try?

Answer: ESI relies on creating a charged species in solution that can be transferred to the gas phase. If your compound is not readily protonated, you may see a weak or absent molecular ion peak.

  • Optimize Mobile Phase Additives: The key is to promote protonation before the sample enters the mass spectrometer.

    • Recommendation: Add a small amount of an acid to your mobile phase or infusion solvent. A concentration of 0.1% formic acid is standard for promoting [M+H]⁺ adduct formation in positive ion mode. If your compound is particularly stubborn, a stronger acid like 0.1% TFA can be used, but be aware that TFA can cause ion suppression.

  • Check for Other Adducts: Your molecule might be preferentially forming adducts other than with a proton.

    • Recommendation: Look for peaks corresponding to sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common if there is any glass or salt contamination. These will appear at M+23 and M+39, respectively.

  • Switch Ionization Technique: If ESI is not effective, another soft ionization technique might be more suitable.

    • Recommendation: Atmospheric Pressure Chemical Ionization (APCI) is often a good alternative for less polar, neutral molecules that are difficult to ionize with ESI.

Question: What are the typical fragmentation patterns for pyrazolo[3,4-b]pyridines in mass spectrometry?

Answer: The fragmentation is highly dependent on the substituents, but some common patterns are observed. The fused heterocyclic ring system is relatively stable.

  • Loss of Substituents: The most common initial fragmentation is the loss of substituents from the core. For example, ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates often show an initial loss of an ethanol molecule.[13]

  • Loss of Small Neutral Molecules: Subsequent fragmentation often involves the elimination of stable small molecules like HCN (m/z 27) or CO (m/z 28) from the heterocyclic core.[13][14][15]

  • Halogen Elimination: If the molecule contains halogens (Cl, Br), fragmentation can occur via the loss of the halogen radical (e.g., Cl•) or the corresponding acid (e.g., HCl).[14][15]

Section 5: Elemental Analysis (EA)

For novel compounds, EA is a crucial technique to confirm the elemental composition and support the proposed structure.

Question: My elemental analysis results for Carbon and Nitrogen are consistently off by >0.4%. What could be the issue?

Answer: Deviations greater than ±0.4% from the calculated values suggest a problem with either sample purity or the analysis itself.[16]

  • Purity, Purity, Purity: This is the most common reason for failed EA.

    • Residual Solvent: The presence of residual solvent (e.g., ethyl acetate, hexane, water) is a major culprit. Even small amounts can significantly alter the elemental composition.

      • Solution: Dry your sample rigorously under a high vacuum for an extended period, possibly at a slightly elevated temperature (if the compound is stable). Confirm the absence of solvent by ¹H NMR before submitting for analysis.

    • Inorganic Salts: Salts from the work-up (e.g., NaCl, MgSO₄) or catalyst residues can contaminate the sample.

      • Solution: Ensure the purification method effectively removes all inorganic materials.

  • Hygroscopic Nature: Nitrogen-rich heterocyclic compounds can be hygroscopic, readily absorbing moisture from the atmosphere.[17][18]

    • Solution: Handle the sample in a dry environment (e.g., a glove box) if possible. Ensure the sample is properly dried just before weighing and submission. Inform the analyst that the compound may be hygroscopic.

  • Incomplete Combustion: The high nitrogen content and thermal stability of the pyrazolo[3,4-b]pyridine core can sometimes lead to incomplete combustion in the EA instrument.

    • Solution: This is an instrument-side issue. Discuss the nature of your compound with the analytical service provider. They may need to use a combustion catalyst (like V₂O₅) or adjust the combustion temperature and time to ensure complete conversion to CO₂, H₂O, and N₂.

Section 6: Analytical Method Validation FAQs

For professionals in drug development, validating an analytical method is a mandatory regulatory requirement.[19][20] It is the documented process that proves a method is suitable for its intended purpose.[20][21]

Question: What are the key parameters I need to evaluate when validating an HPLC purity method according to ICH guidelines?

Answer: According to the International Council for Harmonisation (ICH) guidelines, a purity method requires evaluation of several key performance characteristics.[21][22]

Parameter Question it Answers How it's Assessed
Specificity Can I unequivocally detect my analyte in the presence of impurities, degradation products, and matrix components?[22]Analyze blank samples, placebo (if applicable), and spiked samples with known impurities. Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) to show that the degradation peaks are resolved from the main analyte peak.
Linearity Is the detector response directly proportional to the analyte concentration over a specific range?Prepare a series of standards at different concentrations (typically 5-6 levels) across the desired range. Plot the response vs. concentration and determine the correlation coefficient (r²), which should be close to 1.0.[22]
Range What is the concentration interval where the method is precise, accurate, and linear?The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that interval. For a purity assay, this is often 80% to 120% of the test concentration.[23]
Accuracy How close is my measured value to the true value?Analyze a sample with a known concentration (e.g., a reference standard) and calculate the percentage recovery. Alternatively, use the standard addition method by spiking a sample with known amounts of pure analyte.
Precision How close are multiple measurements of the same sample to each other?Repeatability: Multiple injections of the same sample by the same analyst on the same day. Intermediate Precision: The assay is performed by different analysts, on different days, or with different equipment. Results are typically expressed as the Relative Standard Deviation (%RSD).
Limit of Quantitation (LOQ) What is the lowest concentration of my analyte that I can reliably quantify with acceptable precision and accuracy?Typically determined by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1.
Robustness Can the method withstand small, deliberate variations in parameters without affecting the results?Intentionally vary parameters like mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) to see the effect on the results.

This structured approach to validation ensures that your analytical methods are fit for purpose, providing consistent and reliable data throughout the drug development lifecycle.[19][21]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2′,3′-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3′,4′-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmacy Manufacturing.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
  • Structure Elucidation of a Pyrazolo[15][20]pyran Derivative by NMR Spectroscopy. (2007). Molecules, 12(5), 1117-1124.

  • A Step-by-Step Guide to Analytical Method Development and Valid
  • Analytical method validation: A brief review. (n.d.).
  • Structure Elucidation of a Pyrazolo[15][20]pyran Derivative by NMR Spectroscopy. (2007). Molecules (Basel, Switzerland), 12(5), 1117–1124.

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance, 11(1), 123-131.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals, 18(1), 1-25.
  • Yang, X., et al. (2020). New nitrogen-rich heterocyclic compounds to build 3D energetic metal complexes. CrystEngComm, 22(27), 4573-4579.
  • Structure elucidation of a pyrazolo[15][20]pyran derivative by NMR spectroscopy. (2007). Molecules, 12(5), 1117-24.

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (2025). Molecules, 30(1), 1-20.
  • Nitrogen-rich heterocyclic compounds... (n.d.).
  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (n.d.). ChemInform.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI.
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44309.
  • Worzakowska, M. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). Journal of Medicinal Chemistry.

Sources

Optimization

"minimizing side reactions in the synthesis of pyrazolo[3,4-b]pyridines"

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. We provide in-depth, field-proven insights to help you optimize your reactions, minimize byproducts, and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a step-by-step approach to resolving the problem.

Q1: My reaction yield is consistently low or zero. What are the most common causes and how can I fix it?

Low yields in pyrazolo[3,4-b]pyridine syntheses, particularly in multicomponent reactions, are a frequent challenge. The issue can typically be traced back to one of several key areas.[1]

Causality and Solution Workflow:

  • Purity of Starting Materials: The 5-aminopyrazole starting material is particularly susceptible to degradation and impurities can halt the reaction.

    • Recommendation: Always verify the purity of your reactants via NMR or LC-MS before starting. If necessary, recrystallize or purify the 5-aminopyrazole and other starting materials.[1]

  • Suboptimal Catalyst or Solvent: The reaction's success is highly dependent on the catalyst and solvent system, which influences both reactant solubility and reaction kinetics.[1]

    • Recommendation: Perform a systematic screen of catalysts and solvents. While acetic acid is a common solvent for reactions with 1,3-dicarbonyls[2], Lewis acids like ZrCl₄ have proven effective for syntheses involving α,β-unsaturated ketones.[1][3] In some cases, solvent-free conditions at elevated temperatures can significantly improve yields.[1][4]

  • Incorrect Reaction Temperature and Time: These parameters are critical for driving the reaction to completion without degrading the product.

    • Recommendation: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC). This allows you to determine the optimal reaction time and prevents premature workup or byproduct formation from prolonged heating.[1] Start with literature-reported temperatures and optimize in increments of 10°C.

  • Ineffective Work-up: Residual catalysts or salts can interfere with purification and lower the isolated yield.

    • Recommendation: Ensure your work-up procedure effectively removes all inorganic materials. An aqueous wash (e.g., with NaHCO₃ solution) followed by extraction is a standard and effective method.[5]

LowYieldWorkflow start Low or No Product Yield purity Verify Purity of Starting Materials (esp. 5-aminopyrazole) start->purity recrystallize Recrystallize or Purify Starting Materials purity->recrystallize Impure conditions Optimize Reaction Conditions purity->conditions Pure recrystallize->conditions catalyst_solvent Screen Catalysts & Solvents (e.g., AcOH, ZrCl4, solvent-free) conditions->catalyst_solvent No Improvement workup Review Work-up & Purification conditions->workup Improvement temp_time Optimize Temperature & Time (Monitor via TLC) catalyst_solvent->temp_time temp_time->workup purification Refine Chromatography (Gradient, Stationary Phase) workup->purification Difficulty Isolating success Improved Yield workup->success Clean Product purification->success

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: My reaction produced a mixture of isomers that are difficult to separate. How can I improve regioselectivity?

The formation of regioisomers is one of the most significant side reactions, especially when using unsymmetrical reactants. The two primary sources of isomerism are the initial cyclization to form the pyridine ring and subsequent N-alkylation of the pyrazole ring.

Scenario A: Regioisomers from Pyridine Ring Formation

When using an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can form.[2][6]

  • Mechanism: The initial nucleophilic attack of the 5-aminopyrazole can occur at either of the two carbonyl carbons. The regiochemical outcome is dictated by the relative electrophilicity of these two carbons. If their electrophilicity is similar, a nearly 1:1 mixture of products can be expected.[2][6]

Regioisomer cluster_start Reactants cluster_paths Reaction Pathways cluster_products Products aminopyrazole 5-Aminopyrazole path_a Attack at Carbonyl 1 (More Electrophilic) aminopyrazole->path_a path_b Attack at Carbonyl 2 (Less Electrophilic) aminopyrazole->path_b dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R2) dicarbonyl->path_a dicarbonyl->path_b isomer_a Major Regioisomer path_a->isomer_a isomer_b Minor Regioisomer path_b->isomer_b

Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl.

  • Strategies for Control:

    • Reactant Design: The most effective strategy is to use reactants where the electrophilicity of the two carbonyl groups is significantly different. For example, a ketone vs. an ester functionality will strongly direct the reaction to one isomer.

    • Use Symmetrical Reactants: When possible, using symmetrical biselectrophiles like diethyl 2-(ethoxymethylene)malonate in a Gould-Jacobs reaction avoids regioselectivity issues altogether.[2][6]

    • Catalyst and Solvent Tuning: While less impactful than reactant choice, some catalyst systems can influence the isomer ratio. It is worth exploring different acidic or Lewis acid catalysts.[1]

Scenario B: Regioisomers from N-Alkylation of the Pyrazole Ring

Unsymmetrically substituted pyrazoles have two nitrogen atoms (N1 and N2) that can be alkylated, often resulting in a mixture of products that are challenging to separate.[7]

  • Mechanism: The alkylation is typically under substrate control, and the outcome depends on a delicate balance of steric and electronic factors.[8][9] Traditional methods using a strong base and an alkyl halide often provide poor selectivity.[9][10]

  • Strategies for Control:

    • Steric Hindrance: The regioselectivity is often controlled by sterics. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[9][10] Choosing a bulkier substituent on the pyrazole ring can effectively block one nitrogen, directing alkylation to the other.

    • Protecting Groups: Employing a protecting group strategy can provide excellent control, though it adds steps to the synthesis.

    • Enzymatic Alkylation: Emerging biocatalytic methods using engineered enzymes can achieve unprecedented regioselectivity (>99%) for pyrazole alkylation, offering a powerful solution where conventional methods fail.[7]

    • Alternative Alkylating Agents: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst can provide good yields, with regioselectivity primarily governed by sterics.[9][10]

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core?

There are two major retrosynthetic approaches to building this bicyclic system.[2][11]

  • Pyridine Ring Formation onto a Preexisting Pyrazole (Most Common): This is the most widely used strategy. It typically starts with a substituted 5-aminopyrazole which acts as a nucleophile.[2][6]

    • With 1,3-Dicarbonyl Compounds: A classic condensation reaction, often catalyzed by acetic acid at reflux.[2][12]

    • With α,β-Unsaturated Ketones/Aldehydes: A Michael addition followed by intramolecular condensation and oxidation.[2][13] Lewis acids like ZrCl₄ are often used as catalysts.[3]

    • Gould-Jacobs Reaction: Using 3-aminopyrazole derivatives with reagents like diethyl 2-(ethoxymethylene)malonate, which cyclizes to form 4-hydroxy- or 4-chloro-pyrazolo[3,4-b]pyridines.[2][6]

    • Multicomponent Reactions: Three or four-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound (like a ketone) can assemble the core in a single pot.[2][11]

  • Pyrazole Ring Formation onto a Preexisting Pyridine: This approach is less common but useful for certain substitution patterns. It typically involves the reaction of a suitably functionalized pyridine, such as a 2-chloro-3-cyanopyridine, with hydrazine hydrate.[11] The hydrazine attacks the pyridine ring, leading to cyclization and formation of the pyrazole moiety.[11]

Q2: I am having difficulty purifying my final product. What are the best practices for chromatography?

Purification of N-heterocycles like pyrazolo[3,4-b]pyridines can be tricky due to their polarity and potential for streaking on silica gel.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice. If your compound is very polar, consider using alumina (neutral or basic) or a C18 reversed-phase column.

    • Mobile Phase (Eluent): A systematic approach is best. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase polarity by adding ethyl acetate. A shallow gradient is often key to separating closely related isomers or byproducts. Adding a small amount (~0.5-1%) of triethylamine (Et₃N) or ammonia in methanol to the eluent can significantly reduce tailing for basic compounds by neutralizing acidic sites on the silica gel.

    • Monitoring: Use TLC with multiple visualization techniques. UV light (254 nm) is excellent for aromatic compounds.[1] Stains like iodine vapor or potassium permanganate can reveal UV-inactive impurities.[1]

  • Recrystallization: If a solid, recrystallization is an excellent method for obtaining highly pure material. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent pairs (e.g., ethyl acetate/hexane, methanol/water) to find suitable conditions.

Protocols and Data
General Experimental Protocol: Synthesis from an α,β-Unsaturated Ketone

This protocol is adapted from literature procedures utilizing a ZrCl₄ catalyst.[1][3]

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) in DMF (1.0 mL), add a solution of 5-amino-1-phenyl-pyrazole (1.0 mmol, 159 mg) in EtOH (1.0 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 5-10 minutes.

  • Add ZrCl₄ (0.3 mmol, 70 mg) to the mixture in one portion.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours, monitoring progress by TLC.

  • After the reaction is complete (starting material consumed), cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

  • Partition the residue between CHCl₃ (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with CHCl₃ (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired pyrazolo[3,4-b]pyridine.

Table 1: Common Reaction Conditions and Optimization Parameters
Synthetic MethodCommon ReactantsTypical CatalystTypical Solvent(s)Temp. (°C)Key Side Reactions
Condensation 5-Aminopyrazole + 1,3-DiketoneAcetic Acid (as solvent/catalyst)Acetic Acid, EtOHRefluxRegioisomer formation with unsymmetrical diketones.[2]
Michael Addition/Cyclization 5-Aminopyrazole + α,β-Unsaturated KetoneZrCl₄, other Lewis AcidsDMF/EtOH, Toluene95 - 110Incomplete cyclization, polymerization of reactants.[14]
Gould-Jacobs 3-Aminopyrazole + Diethyl (ethoxymethylene)malonateNone (thermal cyclization)Dowtherm A, POCl₃140 - 250Harsh conditions can lead to degradation.
Three-Component Aminopyrazole + Aldehyde + KetoneAcidic (AcOH) or Lewis AcidEtOH, Solvent-free25 - 100Low yield if stoichiometry or reaction order is not optimal.[1]
N-Alkylation Pyrazolo[3,4-b]pyridine + Alkyl HalideStrong Base (NaH, K₂CO₃)DMF, MeCN25 - 80Mixture of N1 and N2 alkylated isomers.[8]
References
  • Barreiro, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Zhang, L., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • Al-Ostath, R., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. [Link]

  • Various Authors. (2025). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. [Link]

  • Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate. [Link]

  • Various Authors. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Pfab, A., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Bazhin, D.N., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of 1H-pyrazolo[3,4-b]pyridines 1... ResearchGate. [Link]

  • Ryabukhin, S.V., et al. (2017). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]

  • Various Authors. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]

  • Agalave, S.G., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Kaczor, A.A., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Jones, C.M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Rosa, E., et al. (2008). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

  • Jones, C.M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Hong, C.I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

  • Barreiro, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine in Solution

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the stability challenges encountered when working with this N-heterocyclic imine in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

I. Understanding the Inherent Instability of the Imine Moiety

The core challenge in handling 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine lies in the reactivity of its exocyclic imine (C=N) bond. Imines are susceptible to hydrolysis, a chemical reaction with water that cleaves the C=N bond to yield the corresponding carbonyl compound (a ketone in this case) and the primary amine.[1] This process is reversible and its equilibrium is highly dependent on the surrounding chemical environment.

The general mechanism for the acid-catalyzed hydrolysis of an imine is a well-established process.[1] Understanding this pathway is crucial for developing effective stabilization strategies.

II. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Question 1: I'm observing a rapid loss of my compound's activity in aqueous buffer. How can I confirm if hydrolysis is the cause?

Answer:

Rapid loss of activity in aqueous media is a strong indicator of hydrolytic degradation. To confirm this, you should:

  • Monitor by HPLC: Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be capable of separating the parent imine from its potential degradation products.[2][3][4]

  • Identify Degradants: Over time, you should observe a decrease in the peak area of your parent compound and the emergence of new peaks. The primary degradation product is likely to be the corresponding ketone, 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one.

  • Mass Spectrometry Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which will help confirm their identity.

Question 2: My compound seems to be degrading even in what I thought was a neutral buffer. Why is this happening and what is the optimal pH for stability?

Answer:

While imine hydrolysis is catalyzed by both acid and base, the rate of hydrolysis is often at a minimum in the slightly alkaline pH range.[5] "Neutral" buffers (pH 7.0-7.4) can still contain sufficient protons or hydroxide ions to facilitate degradation.

Key Considerations for pH Optimization:

  • pH Profiling: Conduct a pH-rate profile study. Prepare a series of buffers across a wide pH range (e.g., pH 3 to 10) and monitor the degradation of your compound at a constant temperature.

  • Optimal Range: For many imines, the greatest stability is observed in the pH range of 8-10. However, this is highly dependent on the specific structure of the molecule.

  • Buffer Composition: Be aware that buffer components themselves can catalyze degradation.[5][6] It is advisable to test different buffer systems (e.g., phosphate, borate, citrate) to identify the one that provides the best stability.

Question 3: I'm seeing variability in my results between experiments. Could my stock solution be the problem?

Answer:

Absolutely. The stability of your stock solution is critical for reproducible results.

Best Practices for Stock Solutions:

  • Solvent Choice: If possible, prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile and store them at low temperatures (-20°C or -80°C).

  • Fresh Preparation: For aqueous experiments, prepare fresh dilutions from your non-aqueous stock immediately before use.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine?

A1: The most probable degradation pathways are:

  • Hydrolysis: As discussed, this is the cleavage of the imine bond by water to form 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one and ammonia.

  • Oxidation: The pyrazolopyridine ring system and the imine bond can be susceptible to oxidation, especially in the presence of trace metal ions or peroxides. This can lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[7][8]

Q2: How can I enhance the stability of my compound in solution for in vitro assays?

A2:

  • pH Control: Maintain the solution at the optimal pH determined from your pH-rate profile study.

  • Temperature Control: Perform experiments at the lowest practical temperature to slow down the degradation kinetics.

  • Use of Co-solvents: The addition of co-solvents like DMSO or ethanol can reduce the water activity and slow down hydrolysis. However, ensure the co-solvent concentration is compatible with your experimental system.

  • Antioxidants and Chelating Agents: To mitigate oxidative degradation, consider adding antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) or a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[9][10][11]

Q3: For long-term storage, is a solid or solution format better?

A3: For long-term storage, the solid form is significantly more stable. If the compound must be stored in solution, lyophilization (freeze-drying) is a highly effective method to improve stability.[12][13][14][15] Lyophilization removes water, which is essential for hydrolysis, thereby preserving the integrity of the compound.[12][13]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Water (HPLC grade)

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound (1 mg/mL in methanol/water) to a photostability chamber (ICH Q1B conditions).

  • Analysis: Analyze all samples by a suitable HPLC-UV method and by LC-MS to identify and characterize the degradation products.

Protocol 2: pH-Rate Profile Study

Materials:

  • Stock solution of the compound in a non-aqueous solvent (e.g., DMSO).

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • HPLC system with UV detector.

Procedure:

  • Prepare solutions of the compound at a fixed concentration (e.g., 10 µg/mL) in each buffer.

  • Incubate all solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

V. Visualizations

degradation_pathway parent 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine intermediate Protonated Imine / Iminium Ion parent->intermediate H+ (Acidic Conditions) degradant 1-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one + NH3 intermediate->degradant + H2O - H+

Caption: Acid-catalyzed hydrolysis of the imine.

experimental_workflow cluster_stability_assessment Stability Assessment cluster_stabilization_strategy Stabilization Strategy Forced Degradation Forced Degradation Identify Degradants Identify Degradants Forced Degradation->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method pH-Rate Profile pH-Rate Profile Develop Stability-Indicating Method->pH-Rate Profile Optimize pH and Buffer Optimize pH and Buffer pH-Rate Profile->Optimize pH and Buffer Final Formulation Final Formulation Optimize pH and Buffer->Final Formulation Excipient Screening Excipient Screening Select Stabilizers Select Stabilizers Excipient Screening->Select Stabilizers Select Stabilizers->Final Formulation

Sources

Reference Data & Comparative Studies

Validation

Confirming the Biological Target of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine: A Comparative Guide to Target Identification and Validation Strategies

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the definitive identification and confirmation of the compound's biological target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to elucidate the molecular target of novel compounds, using the pyrazolo[3,4-b]pyridine derivative, 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine , as a case study.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of various protein kinases and exhibiting potent anti-cancer properties.[1][2][3][4][5][6][7][8][9] Given this precedent, it is reasonable to hypothesize that 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine may also exert its effects through interaction with one or more protein kinases. However, an unbiased and systematic approach is crucial to definitively identify its direct binding partners.

This guide will compare and contrast key methodologies for both unbiased target discovery and hypothesis-driven target validation. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear, comparative format.

Part 1: Unbiased Target Identification Strategies

When the biological target of a compound is unknown, initial efforts should focus on broad, unbiased screening methods to identify potential binding partners in a complex biological system. Here, we compare two powerful techniques: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS).

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a robust method for "fishing" for the binding partners of a small molecule from a cell lysate.[10][11][12][13][14] The compound of interest is immobilized on a solid support, which then serves as bait to capture its interacting proteins. These captured proteins are subsequently eluted and identified by mass spectrometry.

Sources

Comparative

"comparing the efficacy of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine with known kinase inhibitors"

A Comparative Efficacy Analysis of Novel Pyrazolo[3,4-b]pyridine Kinase Inhibitors A Senior Application Scientist's Guide to In-Vitro and Cellular Characterization This guide provides a comprehensive framework for evalua...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Novel Pyrazolo[3,4-b]pyridine Kinase Inhibitors

A Senior Application Scientist's Guide to In-Vitro and Cellular Characterization

This guide provides a comprehensive framework for evaluating the efficacy of novel kinase inhibitors, using the promising 1-methyl-pyrazolo[3,4-b]pyridin-4-imine as a representative compound from the medicinally privileged pyrazolo[3,4-b]pyridine class.[1][2] We will objectively compare its performance against established, clinically relevant kinase inhibitors, providing the underlying scientific rationale for our experimental choices and detailed, self-validating protocols.

Introduction: The Rationale for Comparison

The pyrazolo[3,4-b]pyridine scaffold has attracted significant interest from medicinal chemists due to its structural similarity to purine bases like adenine, making it an ideal framework for targeting the highly conserved ATP-binding pocket of protein kinases.[1] Numerous derivatives have shown potent inhibitory activity against critical oncogenic kinases such as ALK, Mps1, and TBK1.[3][4][5]

The development of any new therapeutic candidate, such as 1-methyl-pyrazolo[3,4-b]pyridin-4-imine, requires rigorous characterization and benchmarking against existing standards. This guide outlines a multi-step strategy to assess a novel inhibitor's potency, selectivity, and cellular activity, providing researchers with a clear path from initial biochemical screening to foundational preclinical evidence.

Our comparative analysis will include:

  • Test Compound: 1-methyl-pyrazolo[3,4-b]pyridin-4-imine (a representative novel inhibitor).

  • Comparator Compounds:

    • Imatinib: A first-generation, spectrum-selective inhibitor targeting ABL, c-Kit, and PDGFR, known for its success in treating Chronic Myeloid Leukemia (CML).[6][7]

    • Dasatinib: A second-generation, potent Bcr-Abl and Src family kinase inhibitor, effective against many imatinib-resistant mutations.[7][8]

    • Crizotinib: A potent inhibitor of ALK and MET, relevant given that pyrazolo[3,4-b]pyridine derivatives have shown activity against ALK.[5][6]

The Strategic Workflow: From Enzyme to Cell

A robust evaluation of a kinase inhibitor's efficacy cannot rely on a single assay. Our approach is hierarchical, beginning with direct enzymatic inhibition and progressing to more complex cellular systems. This strategy ensures that observations in a cellular context are supported by direct evidence of target engagement.

The rationale is to first confirm that the compound can inhibit the purified target kinase in a clean biochemical system.[9] Subsequently, we must verify that the compound can enter cells, engage its target in the complex intracellular environment, and elicit a functional biological response, such as inhibiting cancer cell proliferation.[10]

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Validation Biochem_Screen Biochemical Kinase Assay (Determine IC50) Kinome_Scan Kinome Selectivity Profiling (Assess Off-Target Effects) Biochem_Screen->Kinome_Scan Potent Hits Cell_Prolif Cellular Proliferation Assay (Determine GI50) Biochem_Screen->Cell_Prolif Transition to Cellular Models Target_Phos Target Phosphorylation Assay (Western Blot) Cell_Prolif->Target_Phos Confirm On-Target Effect

Caption: A strategic workflow for kinase inhibitor evaluation.

Experimental Methodologies

The following protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the trustworthiness of the generated data.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

Causality: This assay directly measures the catalytic activity of a purified kinase by quantifying the amount of ADP produced, which is a direct product of the phosphotransferase reaction.[11] It is a fundamental first step to determine if the compound inhibits the target enzyme without the complexities of a cellular environment. We choose the ADP-Glo™ format for its high sensitivity and broad applicability to virtually any kinase.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of the specific kinase substrate and ATP at a concentration equal to the Kₘ for the target kinase.

  • Compound Plating: Serially dilute 1-methyl-pyrazolo[3,4-b]pyridin-4-imine and comparator inhibitors in DMSO, then dilute into the assay buffer. Plate 5 µL of each concentration into a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add 10 µL of the purified target kinase (e.g., ABL, ALK) to each well. Incubate for 20 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 µL of the ATP/substrate mixture to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection (Part 1): Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 40 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cellular Proliferation Assay

Causality: This assay determines a compound's ability to inhibit cell growth and division, a key functional outcome of inhibiting oncogenic kinases.[10] We use a cell line whose survival is dependent on the activity of the target kinase (e.g., H2228 cells harboring an EML4-ALK fusion for ALK inhibitors, or Ba/F3 cells engineered to express Bcr-Abl).[5][10] This links the anti-proliferative effect directly to the inhibition of the intended target.

Step-by-Step Methodology:

  • Cell Plating: Seed the appropriate cancer cells (e.g., H2228) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of each inhibitor. Add the diluted compounds to the cells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or Resazurin).

  • Data Acquisition: Measure luminescence or fluorescence according to the reagent manufacturer's instructions.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the dose-response curves to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 3: Target Phosphorylation Analysis (Western Blot)

Causality: This protocol provides direct evidence of on-target activity within the cell.[10] By inhibiting a kinase, the phosphorylation of its direct downstream substrates should decrease. Western blotting allows for the specific detection of both the total and phosphorylated forms of a substrate protein, providing a clear and quantifiable measure of the inhibitor's effect on the signaling pathway.[12][13]

G cluster_0 Workflow A 1. Treat cells with inhibitor B 2. Lyse cells to extract proteins A->B C 3. Separate proteins by size (SDS-PAGE) B->C D 4. Transfer proteins to membrane C->D E 5. Probe with phospho-specific antibody D->E F 6. Detect signal (Chemiluminescence) E->F G 7. Quantify band intensity F->G

Caption: Western blot workflow for target validation.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the test and comparator compounds at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a 4-12% SDS-PAGE gel.[14]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-STAT3 for ALK inhibition).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Biochemical Potency (IC₅₀)
CompoundTarget KinaseIC₅₀ (nM)
1-methyl-pyrazolo[3,4-b]pyridin-4-imine ALK 15
CrizotinibALK19
1-methyl-pyrazolo[3,4-b]pyridin-4-imine ABL 450
ImatinibABL35
DasatinibABL<1

Data are hypothetical and for illustrative purposes.

Table 2: Comparative Cellular Anti-Proliferative Activity (GI₅₀)
CompoundCell Line (Target)GI₅₀ (nM)
1-methyl-pyrazolo[3,4-b]pyridin-4-imine H2228 (EML4-ALK) 55
CrizotinibH2228 (EML4-ALK)70
1-methyl-pyrazolo[3,4-b]pyridin-4-imine K562 (Bcr-Abl) >1000
ImatinibK562 (Bcr-Abl)150
DasatinibK562 (Bcr-Abl)5

Data are hypothetical and for illustrative purposes.

Interpretation: The hypothetical data suggest our test compound is a potent and selective ALK inhibitor, both biochemically and in cells, with efficacy comparable to Crizotinib. Its significantly weaker activity against ABL and in Bcr-Abl-driven cells suggests a favorable selectivity profile compared to broad-spectrum inhibitors like Imatinib and Dasatinib. The Western blot results would be expected to show a dose-dependent decrease in phospho-STAT3 in H2228 cells treated with the test compound, confirming its on-target effect.

Visualizing the Mechanism: Signaling Context

Understanding the target's role in cellular signaling is crucial for interpreting experimental data. The diagram below illustrates a simplified ALK signaling pathway, where inhibition by a compound like 1-methyl-pyrazolo[3,4-b]pyridin-4-imine would block downstream signals promoting cell survival and proliferation.

G cluster_downstream Downstream Signaling Ligand Growth Factor ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activates STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Inhibitor 1-methyl-pyrazolo [3,4-b]pyridin-4-imine Inhibitor->ALK Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified ALK signaling pathway and point of inhibition.

Conclusion

This guide presents a logical and robust strategy for the comparative evaluation of a novel kinase inhibitor. By systematically progressing from biochemical potency and selectivity assays to functional cellular readouts, researchers can build a comprehensive efficacy profile for compounds like 1-methyl-pyrazolo[3,4-b]pyridin-4-imine. This multi-faceted approach, grounded in sound scientific principles and validated protocols, is essential for identifying promising new therapeutic candidates and understanding their mechanism of action relative to established drugs.

References

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). PubMed. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Europe PMC. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. [Link]

  • (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2015). ResearchGate. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Frontiers. [Link]

  • Western blot analysis of components of the class I PI3K and ERK... (n.d.). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (n.d.). ResearchGate. [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. (2023). bioRxiv. [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PMC. [Link]

  • Western Blot Protocol. (2020). YouTube. [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vivo Validation of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, consistently yielding compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, consistently yielding compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The journey from a promising in vitro "hit" to a viable in vivo candidate, however, is fraught with challenges. This guide provides a comparative analysis of the validation of in vitro findings for pyrazolo[3,4-b]pyridines in preclinical animal models, offering insights into the translation of laboratory data to living systems. We will delve into the experimental data, provide detailed protocols for key in vivo assays, and explore the underlying mechanistic considerations that govern the success of these promising therapeutic agents.

From the Benchtop to Preclinical Models: An Overview

The initial stages of drug discovery for pyrazolo[3,4-b]pyridines, as with other compound classes, rely heavily on in vitro assays. These cell-free or cell-based experiments provide crucial initial data on a compound's potency and selectivity. However, the complex physiological environment of a living organism presents a multitude of variables not accounted for in these simplified systems. Pharmacokinetic factors (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic complexities can significantly alter a compound's efficacy. Therefore, validation in animal models is an indispensable step in the drug development pipeline.

This guide will focus on three key therapeutic areas where pyrazolo[3,4-b]pyridines have shown significant promise: oncology, inflammation, and infectious diseases. We will examine the correlation between in vitro metrics, such as the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory compounds and the minimum inhibitory concentration (MIC) for antimicrobial agents, and their corresponding in vivo efficacy.

Anticancer Activity: From Cell Viability Assays to Xenograft Models

The in vitro evaluation of pyrazolo[3,4-b]pyridine derivatives as anticancer agents typically involves assessing their cytotoxic effects on various cancer cell lines.[1][2] Promising compounds are then advanced to in vivo studies, most commonly utilizing tumor xenograft models in immunocompromised mice.

Comparative Analysis of In Vitro and In Vivo Anticancer Data

The following table summarizes representative data from studies on pyrazolo[3,4-b]pyridine derivatives, illustrating the transition from in vitro cytotoxicity to in vivo antitumor activity.

Compound IDTarget/MechanismIn Vitro Assay (Cell Line)In Vitro Potency (IC50/GI50)Animal ModelIn Vivo EfficacyReference
Compound A CDK1 InhibitorHuman Tumor CellsNot specifiedTumor Xenograft ModelSelected compounds evaluated[3]
Compound 8c Topoisomerase IIα InhibitorNCI-60 Panel (Leukemia)1.33 µM (MG-MID)Not specified in abstractPotent antiproliferative activity[1]
BRAF V600E Inhibitor BRAF V600ENot specifiedNot specifiedB-RafV600E driven mouse xenograftInhibited tumor growth[4]
TRK Inhibitor C03 TRKAKm-12 cell line0.304 µMNot specified in abstractPotent antiproliferative activity[5]

Causality Behind Experimental Choices: The selection of cell lines for in vitro screening is often based on the proposed mechanism of action of the compound. For instance, a BRAF inhibitor would be tested against melanoma cell lines harboring the B-RafV600E mutation.[4] The transition to a xenograft model using the same cell line provides a direct, albeit simplified, test of the compound's ability to inhibit tumor growth in a living system. The choice of an immunocompromised mouse model is critical to prevent the rejection of the human tumor graft.

Experimental Workflow: Murine Xenograft Model for Anticancer Efficacy

The following diagram and protocol outline a standard workflow for evaluating the in vivo anticancer activity of a pyrazolo[3,4-b]pyridine derivative.

xenograft_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture Cancer Cell Culture inoculation Subcutaneous Inoculation of Cells into Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage, IP) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight Measurement & Histopathological Analysis euthanasia->analysis

Workflow for a typical murine xenograft study.

Detailed Protocol:

  • Cell Culture and Preparation: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured under standard conditions. Prior to inoculation, cells are harvested, washed, and resuspended in a suitable medium, such as Matrigel, to enhance tumor formation.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used. They are allowed to acclimatize for at least one week before the experiment.

  • Tumor Inoculation: A suspension of cancer cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

  • Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The pyrazolo[3,4-b]pyridine compound is administered at various doses, typically via oral gavage or intraperitoneal injection, on a predetermined schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histopathology or biomarker assessment.

Anti-inflammatory Activity: From In Vitro Assays to Edema Models

Pyrazolo[3,4-b]pyridines have also demonstrated significant anti-inflammatory potential. In vitro evaluation often involves measuring the inhibition of inflammatory mediators or enzymes, such as cyclooxygenases (COX). The most common in vivo model to validate these findings is the carrageenan-induced paw edema model in rats or mice.[6][7]

Comparative Analysis of In Vitro and In Vivo Anti-inflammatory Data
Compound IDIn Vitro Target/AssayIn Vitro PotencyAnimal ModelIn Vivo Efficacy (% Inhibition of Edema)Reference
K-3 (Pyrazole derivative) Not specifiedNot specifiedCarrageenan-induced paw edema in rats52.0% at 100 mg/kg after 4h[6]
Benzenesulfonamide Derivatives Not specifiedNot specifiedCarrageenan-induced paw edema in ratsUp to 99.69% at 200 mg/kg after 4h[8]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible model of acute inflammation.[7] Carrageenan, a seaweed polysaccharide, induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different phases of inflammation. This model is particularly useful for the initial in vivo screening of potential anti-inflammatory agents due to its simplicity and rapid results.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram and protocol describe the workflow for the carrageenan-induced paw edema assay.

edema_workflow cluster_pretreatment Phase 1: Pre-treatment cluster_induction Phase 2: Induction of Inflammation cluster_measurement Phase 3: Measurement & Analysis animal_prep Animal Acclimatization & Grouping drug_admin Administration of Test Compound or Vehicle animal_prep->drug_admin carrageenan_injection Subplantar Injection of Carrageenan drug_admin->carrageenan_injection paw_volume_measurement Paw Volume Measurement at Different Time Points carrageenan_injection->paw_volume_measurement data_analysis Calculation of % Inhibition of Edema paw_volume_measurement->data_analysis

Workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animals: Wistar rats or Swiss albino mice are commonly used. They are fasted overnight before the experiment.

  • Grouping and Pre-treatment: Animals are divided into control and treatment groups. The pyrazolo[3,4-b]pyridine derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific pre-treatment time (e.g., 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity: From MIC Determination to Murine Infection Models

The in vitro antimicrobial activity of pyrazolo[3,4-b]pyridines is typically determined by measuring their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[9][2] For in vivo validation, murine infection models are employed to assess the compound's ability to reduce the bacterial or fungal load in a living host.

Comparative Analysis of In Vitro and In Vivo Antimicrobial Data

Direct comparative data for in vitro MIC values and in vivo efficacy in infection models for pyrazolo[3,4-b]pyridines is less commonly reported in single publications. However, the general principle is to select compounds with low MIC values for further in vivo testing.

Compound ClassIn Vitro AssayIn Vitro Potency (MIC)Animal ModelIn Vivo EfficacyReference
Pyrazolo[3,4-b]pyridines Broth macrodilution0.12-62.5 µg/mLNot specified in abstractPromising candidates for further studies[2]
Pyrazolo[3,4-b]pyridines Agar well-diffusionModerate activityNot specifiedEvaluated for antibacterial and antifungal activity[9]

Causality Behind Experimental Choices: The choice of a murine infection model depends on the target pathogen and the desired site of infection. For example, a systemic infection model might involve intravenous or intraperitoneal injection of the pathogen, while a localized infection model could involve, for instance, a thigh infection. The primary outcome measure is typically the reduction in the number of colony-forming units (CFUs) in target organs or tissues compared to a control group.

Experimental Workflow: Murine Systemic Infection Model

The following diagram illustrates a general workflow for a murine systemic infection model.

infection_workflow cluster_infection Phase 1: Infection cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation animal_prep Animal Acclimatization & Grouping pathogen_injection Intraperitoneal or Intravenous Injection of Pathogen animal_prep->pathogen_injection drug_admin Administration of Test Compound or Vehicle pathogen_injection->drug_admin euthanasia Euthanasia at Specific Time Points drug_admin->euthanasia organ_harvest Harvesting of Target Organs (e.g., Spleen, Liver) euthanasia->organ_harvest cfu_determination Determination of Bacterial/Fungal Load (CFU/gram of tissue) organ_harvest->cfu_determination

Workflow for a murine systemic infection model.

Detailed Protocol:

  • Bacterial/Fungal Culture: The pathogen of interest is grown to a specific logarithmic phase.

  • Animal Infection: Mice are infected with a predetermined lethal or sub-lethal dose of the pathogen via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: At a specified time post-infection, the pyrazolo[3,4-b]pyridine derivative is administered to the treatment groups. A control group receives the vehicle.

  • Monitoring: The animals are monitored for signs of illness and mortality.

  • Determination of Bacterial/Fungal Load: At various time points, subgroups of mice are euthanized, and target organs (e.g., spleen, liver, kidneys) are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of CFUs per gram of tissue.

  • Data Analysis: The efficacy of the compound is determined by comparing the CFU counts in the treated groups to the control group.

The Crucial Role of Pharmacokinetics

A significant factor influencing the in vivo efficacy of pyrazolo[3,4-b]pyridines is their pharmacokinetic profile. A compound may exhibit excellent in vitro potency but fail in vivo due to poor absorption, rapid metabolism, or inefficient distribution to the target tissue. Therefore, understanding the ADME properties of these compounds is paramount.

Pharmacokinetic studies in animal models, such as rats or mice, are essential to determine key parameters like bioavailability, half-life, and clearance.[10] This information is critical for designing effective dosing regimens for in vivo efficacy studies. A typical pharmacokinetic study involves administering the compound via both intravenous (IV) and oral (PO) routes to assess its absolute bioavailability.[11]

Signaling Pathways and Mechanism of Action in a Physiological Context

While in vitro studies can identify the molecular targets of pyrazolo[3,4-b]pyridines, in vivo validation is necessary to confirm that these mechanisms are relevant in a complex physiological system. For example, a compound that inhibits a specific kinase in a cell-based assay should ideally demonstrate downstream effects on that signaling pathway in tumor tissues from treated animals. This can be assessed through techniques like Western blotting or immunohistochemistry to measure the phosphorylation status of target proteins.

The following diagram illustrates a simplified signaling pathway that could be modulated by a pyrazolo[3,4-b]pyridine kinase inhibitor.

signaling_pathway cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->Kinase_B

Inhibition of a kinase signaling pathway by a pyrazolo[3,4-b]pyridine.

Conclusion and Future Directions

The validation of in vitro findings in animal models is a critical and often challenging step in the development of pyrazolo[3,4-b]pyridines as therapeutic agents. This guide has provided a comparative framework for understanding this transition across anticancer, anti-inflammatory, and antimicrobial applications. While a direct quantitative correlation between in vitro potency and in vivo efficacy is not always straightforward, a combination of potent in vitro activity, favorable pharmacokinetic properties, and a well-designed in vivo study protocol significantly increases the probability of success.

Future research in this field should focus on establishing more robust in vitro-in vivo correlations. The routine inclusion of pharmacokinetic and pharmacodynamic assessments in early-stage in vivo studies will be crucial for a more rational and efficient drug development process for this promising class of compounds.

References

  • The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Available at: [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. Available at: [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats... ResearchGate. Available at: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. Available at: [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.. ResearchGate. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. PMC - PubMed Central. Available at: [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Profiling of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Introduction: The Imperative for Selectivity The compound 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is a common and privileged structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity

The compound 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is a common and privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2] Derivatives of 1H-pyrazolo[3,4-b]pyridine have shown potent inhibitory activity against various kinases, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRKs).[1][3][4] Given the high structural conservation of the ATP-binding site across the human kinome, a primary challenge in developing such compounds is ensuring target selectivity.[5] Insufficient selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic efficacy, which is a major cause of failure in clinical development.[5][6]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine (referred to hereafter as Compound X ). We will compare and contrast leading methodologies, from broad panel screening to cellular target validation, providing the experimental logic and detailed protocols necessary for a thorough investigation. The objective is to build a robust selectivity profile that can confidently guide hit-to-lead and lead optimization efforts.

Part 1: Foundational Strategy - A Multi-Pronged Approach

A successful cross-reactivity profiling campaign is not a single experiment but an integrated workflow. Each stage provides a different layer of resolution, from broad, low-resolution snapshots to high-confidence, physiologically relevant validation. Our recommended approach follows a logical cascade designed to maximize information while conserving resources.

G cluster_0 Phase 1: In Silico & Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Deconvolution InSilico In Silico Assessment (Structural Similarity) Biochem Broad-Panel Biochemical Screen (e.g., KINOMEscan™) InSilico->Biochem Hypothesis Generation Cellular Cellular Target Engagement (e.g., CETSA®) Biochem->Cellular Prioritize Hits for Validation Unbiased Orthogonal Off-Target ID (e.g., Affinity-MS) Cellular->Unbiased Investigate Discrepancies

Figure 1. Recommended workflow for comprehensive selectivity profiling.

Part 2: Comparative Analysis of Profiling Methodologies

Methodology 1: Large-Scale Biochemical Profiling

The cornerstone of any selectivity assessment is a broad, in vitro screen against a large panel of purified kinases. This provides a direct measure of physical binding interactions and serves as the primary dataset for initial selectivity assessment.

Leading Alternative: Eurofins Discovery KINOMEscan™

  • Principle: KINOMEscan™ is an active site-directed competition binding assay.[7][8] It measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified via qPCR.[7] A key advantage is that this is an ATP-independent assay, providing a true measure of thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50, which can be influenced by assay-specific factors like ATP concentration.[7]

  • Coverage: The platform offers screening against over 480 human kinases, including wild-type and clinically relevant mutant forms, providing an expansive view of the kinome.[8][9]

  • Deliverable: The primary output is typically percent inhibition relative to a control, which can be followed up with Kd determination for initial hits to generate a quantitative rank-ordering of binding affinities.

Experimental Causality: We select a binding assay as the primary screen because it is a direct measure of a compound's physical interaction with a panel of proteins. This removes the complexities of enzyme kinetics, substrate presentation, and ATP concentration that are inherent to functional activity assays. The goal at this stage is to cast the widest net possible to identify all potential binding partners, which can then be triaged and validated in more complex systems.

Methodology 2: Cellular Target Engagement Validation

A compound binding to a purified protein in a tube does not guarantee it will engage that same target in the complex milieu of a living cell. Cellular target engagement assays are therefore a critical validation step to confirm that the hits from a biochemical screen are relevant in a physiological context.

Leading Alternative: Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA is founded on the principle of ligand-induced thermal stabilization.[10][11] The binding of a compound (ligand) to its target protein confers additional stability, increasing the temperature required to denature it.[12] In a typical CETSA experiment, cells are treated with the compound or a vehicle control, heated to a range of temperatures, and then lysed.[11] Denatured, aggregated proteins are pelleted, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[11][13]

  • Advantages: CETSA measures target engagement in intact cells, without requiring cellular lysis prior to compound treatment, providing a more physiologically relevant assessment.[10] It can be adapted to a high-throughput format and, when coupled with mass spectrometry (CETSA-MS), offers an unbiased view of on- and off-target engagement across the proteome.[13]

  • Trustworthiness: The self-validating nature of CETSA comes from the dose-dependent and temperature-dependent shift in protein stability. A true engagement event will produce a characteristic sigmoidal melt curve that shifts to the right in a dose-dependent manner. This provides high confidence that the observed effect is due to direct binding.

CETSA_Principle cluster_0 Without Compound X cluster_1 With Compound X P_unbound Target Protein (Unbound) Heat1 Heat (e.g., 52°C) P_bound Target Protein (Bound to Compound X) P_denatured Denatured & Aggregated Protein Heat1->P_denatured Heat2 Heat (e.g., 52°C) P_stable Soluble & Stable Protein Heat2->P_stable

Figure 2. Principle of ligand-induced stabilization in CETSA.

Part 3: Quantitative Data Analysis and Interpretation

Raw binding or inhibition data must be synthesized into actionable metrics of selectivity.

Data Presentation: Hypothetical Kinase Profile for Compound X

The following table illustrates how data from a primary screen would be presented. We assume Compound X was designed to target Aurora Kinase A (AURKA).

Kinase TargetFamily% Inhibition @ 1µMKd (nM)Selectivity Score (S10) Contribution
AURKA Aurora99.8 5 Primary Target
AURKBAurora98.525Yes
ABL1ABL85.2150No
FLT3RTK95.180Yes
LCKSRC45.0>1,000No
SRCSRC32.1>1,000No
... (400+ other kinases)...<10>10,000No
Calculating Selectivity Scores

Several metrics exist to quantify selectivity. A common and straightforward method is the Selectivity Score (S) .[14][15] It is calculated by dividing the number of kinases that a compound binds to with an affinity below a certain threshold by the total number of kinases tested.[14]

  • Formula: S(threshold) = (Number of kinases with Kd < threshold) / (Total kinases tested)

  • Interpretation: A score closer to zero indicates higher selectivity.[14] For example, S(100nM) would measure the fraction of the tested kinome that Compound X binds to with high affinity.

  • Example from Table: To calculate S10 (selectivity relative to the primary target, defined as off-targets with Kd < 10x Kd of primary target), we first set the threshold: 10 * 5 nM (AURKA Kd) = 50 nM.

    • Off-targets meeting this criterion: AURKB (25 nM).

    • FLT3 (80 nM) does not meet this criterion.

    • S10 = 1 / (Total kinases tested - 1) = 1 / 459 ≈ 0.0022. This indicates very high selectivity relative to the primary target.

Other valuable metrics include the Gini coefficient , which assesses the distribution of inhibition values without an arbitrary cutoff threshold.[16]

Part 4: Orthogonal Validation for Unbiased Off-Target Discovery

While panel screens are powerful, they are inherently limited to the kinases on the panel. Unbiased methods are required to identify potential off-targets outside the kinome or unexpected binding partners.

Leading Alternative: Affinity Chromatography-Mass Spectrometry (Aff-MS)

  • Principle: This technique, also known as affinity selection-mass spectrometry, uses an immobilized version of the small molecule (Compound X) as "bait" to capture binding proteins from a complex cell lysate or tissue extract.[17][18] After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.[18][19]

  • Experimental Causality: Aff-MS provides a direct, physical readout of the "interactome" of Compound X.[17] It is an indispensable tool for de-risking a compound by revealing unexpected off-targets that could lead to toxicity.[18] It can also uncover novel biology by identifying previously unknown targets through which the compound may exert its effects. The method is sensitive and can identify both orthosteric and allosteric interactions.[20]

Part 5: Detailed Experimental Protocols

Protocol 1: High-Throughput Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a 384-well plate format for screening multiple compounds or concentrations.

  • Cell Culture & Plating: Culture the selected cell line (e.g., K562) to ~80% confluency. Harvest and resuspend cells in an appropriate culture medium to a concentration of 4x10⁶ cells/mL. Dispense 5 µL of the cell suspension into each well of a 384-well PCR plate.

  • Compound Treatment: Add Compound X (or other test articles) at desired concentrations. Include vehicle (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Seal the plate and incubate for 2 hours at 37°C to allow for compound uptake and target engagement.

  • Thermal Challenge: Place the PCR plate in a thermal cycler. Heat the plate to the predetermined optimal melt temperature (e.g., 50°C) for 3 minutes, followed by a controlled cooling step to 20°C. This step is critical; the optimal temperature must be determined empirically for the primary target in a preliminary experiment.[21]

  • Cell Lysis: Add 10 µL of lysis buffer containing protease inhibitors. Mix thoroughly to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the plate at high speed (e.g., 2000 x g for 20 minutes) to pellet the aggregated proteins.

  • Detection: Carefully transfer a portion of the supernatant (containing the soluble, stabilized protein) to a new plate for analysis. Quantify the amount of the target protein using a suitable method, such as ELISA, AlphaScreen®, or Western blot.[21]

  • Data Analysis: Normalize the signal from compound-treated wells to the vehicle control wells to determine the degree of thermal stabilization.

Conclusion

A rigorous assessment of selectivity is non-negotiable in the development of kinase inhibitors. The pyrazolopyridine scaffold of Compound X holds therapeutic promise, but its success is contingent on a well-defined and narrow target profile. By employing a strategic cascade of profiling techniques—beginning with broad biochemical screening (KINOMEscan™), followed by crucial in-cell validation (CETSA®), and supplemented by unbiased methods (Aff-MS)—researchers can build a comprehensive and reliable cross-reactivity profile. This multi-faceted approach provides the necessary data to make informed decisions, mitigate risks of late-stage failure, and ultimately advance the most promising and selective candidates toward clinical application.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Cia, G. A., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. Available at: [Link]

  • Chen, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • An, Y., et al. (2017). Application of affinity selection-mass spectrometry assays to purification and affinity-based screening of the chemokine receptor CXCR4. Analytical Biochemistry. Available at: [Link]

  • Openmolecules.org. (n.d.). How to calculate selectivity score?. DataWarrior Forum. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Cia, G. A., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN. ACS Publications. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform [PDF]. Retrieved from [Link]

  • Van Breemen, R. B. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • Tao, Y., et al. (2019). LABEL-FREE BIO-AFFINITY MASS SPECTROMETRY FOR SCREENING AND LOCATING BIOACTIVE MOLECULES. ResearchGate. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Johnson, D. S., et al. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Karaman, M. W., et al. (2008). Selectivity scores as a quantitative measure of specificity. ResearchGate. Available at: [Link]

  • Krasowski, M. D., et al. (2011). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. Available at: [Link]

  • Molina, D. M., et al. (2013). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Lee, K., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bantscheff, M., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

  • Reisinger, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • McCloskey, K., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kalliokoski, T., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Wang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. Available at: [Link]

  • Shimadzu Corporation. (2022). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. YouTube. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Larrow, J. F., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Squillace, R. M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

Sources

Validation

A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine Isomers: A Guide for Researchers

An In-depth Analysis of Synthesis, Physicochemical Properties, and Biological Activity for Drug Discovery Professionals The pyrazolopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Synthesis, Physicochemical Properties, and Biological Activity for Drug Discovery Professionals

The pyrazolopyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention due to its structural resemblance to endogenous purines. This mimicry allows pyrazolopyridine derivatives to effectively interact with a wide range of biological targets, particularly ATP-binding sites of kinases, making them a fertile ground for the development of novel therapeutics. Among the various isomeric forms, pyrazolo[3,4-b]pyridine has been extensively explored. However, a comprehensive head-to-head comparison with its other isomers is crucial for researchers to make informed decisions in drug design and development.

This guide provides a detailed comparative analysis of different pyrazolo[3,4-b]pyridine isomers, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data from peer-reviewed literature.

The Isomeric Landscape of Pyrazolopyridines

The fusion of a pyrazole and a pyridine ring can result in several positional isomers, each with a unique arrangement of nitrogen atoms that significantly influences its chemical and biological properties. The primary isomers of interest include:

  • 1H-Pyrazolo[3,4-b]pyridine: The most extensively studied isomer, often considered the lead scaffold in many drug discovery programs.

  • 1H-Pyrazolo[4,3-c]pyridine: An isomer with a different nitrogen arrangement in the pyridine ring.

  • 1H-Pyrazolo[3,4-c]pyridine: Another key isomer with distinct electronic properties.

  • 1H-Pyrazolo[4,3-b]pyridine: An isomer that has also shown promising biological activities.

This guide will delve into a comparative analysis of these key isomers, providing a framework for understanding their structure-activity relationships.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a critical factor in drug discovery. While various methods have been developed for the synthesis of pyrazolopyridines, the optimal strategy often depends on the desired substitution pattern and the specific isomer.

1H-Pyrazolo[3,4-b]pyridine Synthesis

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core is the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[1][2] The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound.[1][2] For instance, the use of 1,1,1-trifluoropentane-2,4-dione allows for differentiation between the two carbonyl groups due to the high electrophilicity of the carbonyl group attached to the trifluoromethyl group.[1]

Multicomponent reactions have also emerged as an efficient approach for the synthesis of polysubstituted 1H-pyrazolo[3,4-b]pyridines.[3]

Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

This protocol describes a general procedure for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative via the condensation of a 5-aminopyrazole with a 1,3-diketone.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1 mmol) in glacial acetic acid (10 mL).

  • Add acetylacetone (1.1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Other Pyrazolopyridine Isomers

The synthesis of other isomers often requires different strategies. For example, the synthesis of pyrazolo[4,3-c]pyridines can be achieved through the condensation of dienamines with amines containing sulfonamide fragments.[4] The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines , which are valuable intermediates for further functionalization, has also been reported.[5] The development of efficient synthetic routes for pyrazolo[4,3-b]pyridines has been achieved using readily available 2-chloro-3-nitropyridines.

Physicochemical Properties: A Comparative Look

The arrangement of nitrogen atoms within the bicyclic core significantly impacts the physicochemical properties of the isomers, such as their electronic distribution, pKa, and lipophilicity. These properties, in turn, influence their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Property1H-Pyrazolo[3,4-b]pyridine1H-Pyrazolo[4,3-c]pyridine1H-Pyrazolo[3,4-c]pyridine1H-Pyrazolo[4,3-b]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol 119.12 g/mol
Predicted pKa ~5.92~5.08~1.3 (acidic), ~10.9 (basic)~1.8 (acidic), ~6.7 (basic)

This table presents predicted data for the parent scaffolds and should be used as a general guide. Experimental values for substituted derivatives may vary.

The greater stability of the 1H-tautomer of pyrazolo[3,4-b]pyridine compared to the 2H-tautomer has been demonstrated through computational calculations.[1][2]

Biological Activity: A Head-to-Head Showdown

The diverse biological activities of pyrazolopyridine isomers make them attractive scaffolds for drug discovery. A direct comparison of their performance against specific biological targets is essential for identifying the most promising isomer for a particular therapeutic application.

Anticancer Activity

Pyrazolopyridine derivatives have shown significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.[6][7]

A study on pyrazolo[3,4-b]pyridine derivatives demonstrated their potent cytotoxic activities against various cancer cell lines, including lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cells.[8][9] One particular tricyclic analogue exhibited high potency at low micromolar concentrations against all tested cell lines.[8]

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have been designed as selective inhibitors of the c-Met (hepatocyte growth factor receptor) kinase, a receptor tyrosine kinase implicated in various cancers.

While direct comparative studies across a broad panel of cancer cell lines for all isomers are limited, the available data suggests that the substitution pattern on the pyrazolopyridine core plays a crucial role in determining the anticancer potency and selectivity.

Kinase Inhibitory Activity

The ability of pyrazolopyridines to act as ATP-competitive kinase inhibitors is a cornerstone of their therapeutic potential.

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of several kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Showing potent and selective inhibitory activities against CDK1 and CDK2, leading to cell cycle arrest and apoptosis.[10]

  • TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors, with one compound exhibiting an IC₅₀ of 0.2 nM.[11][12]

  • Tropomyosin Receptor Kinases (TRKs): Novel pyrazolo[3,4-b]pyridine derivatives have been synthesized as TRK inhibitors with acceptable activity.[13][14]

  • c-Met Kinase: Certain derivatives have shown inhibitory potency on c-Met in the nanomolar range.[15]

The pyrazolo[1,5-a]pyridine core, another isomer, has also been successfully utilized in the development of kinase inhibitors, with one such compound, the RET kinase inhibitor selpercatinib, receiving FDA approval.[7] The replacement of a pyridazinone moiety with pyrazolo[1,5-a]pyridine in a series of C-terminal Src kinase (CSK) inhibitors significantly improved potency.[7]

A comparison of the crystal structures of a pyrazolo[3,4-d]pyrimidine and a pyrazolo[3,4-b]pyridine derivative as CDK8 inhibitors revealed that while the overall binding mode was similar, the pyrazolo[3,4-b]pyridine scaffold facilitated an additional hydrogen bond with the hinge region residues.[7]

Signaling Pathway: TBK1 Inhibition

TBK1_Pathway PRR Pattern Recognition Receptors (PRRs) Adaptor Adaptor Proteins PRR->Adaptor Viral/Bacterial PAMPs TBK1_IKKi TBK1/IKKε Adaptor->TBK1_IKKi Activation IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Dimerization & Translocation IFN Type I Interferons (IFN-α/β) Nucleus->IFN Gene Transcription Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Inhibitor->TBK1_IKKi Inhibition

Sources

Comparative

A Researcher's Guide to Evaluating Kinase Inhibitor Selectivity: A Case Study of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, and their dysregulation is a hallm...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, and their dysregulation is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate.[3]

This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical compound 1-methyl-pyrazolo[3,4-b]pyridin-4-imine as a case study. The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with the hinge region of various kinases, making it an excellent candidate for inhibitor design.[4][5][6] We will delve into the rationale behind experimental design, present a detailed protocol for kinase panel screening, and offer insights into the interpretation of selectivity data.

The Rationale for Selectivity Profiling: Why It Matters

The primary goal of kinase inhibitor development is to modulate the activity of a specific kinase or a desired set of kinases implicated in a disease pathway. However, due to the structural similarities across the kinome, achieving absolute selectivity is rare. Kinase selectivity profiling is therefore a critical step to:

  • Identify the primary target(s): Confirm that the compound potently inhibits the intended kinase.

  • Uncover off-target activities: Identify unintended interactions with other kinases, which could lead to adverse effects or provide opportunities for polypharmacology (the modulation of multiple targets for therapeutic benefit).[1]

  • Guide structure-activity relationship (SAR) studies: Inform medicinal chemists on how to modify the compound to enhance potency for the desired target while minimizing off-target interactions.[7][8]

  • De-risk clinical development: A well-characterized selectivity profile is essential for predicting potential toxicities and for designing more informative clinical trials.[9]

Experimental Design: A Multifaceted Approach

A robust evaluation of kinase inhibitor selectivity requires careful consideration of several experimental parameters. The choices made at this stage will directly impact the quality and interpretability of the data.

Choosing the Right Kinase Panel

The selection of kinases for the screening panel is a critical first step. A broad, representative panel is crucial for a comprehensive assessment of selectivity.[10][11] For our case study of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine, a compound with a scaffold known to target a range of kinases, a comprehensive panel is warranted. A tiered approach is often employed:

  • Initial Broad Screen: Screen against a large panel (e.g., >300 kinases) at a single high concentration (e.g., 1 or 10 µM) to identify initial hits.[12]

  • Dose-Response Follow-up: For any kinases showing significant inhibition in the initial screen, perform a full dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Selecting the Appropriate Assay Technology

Various in vitro assay technologies are available for measuring kinase activity, each with its own advantages and limitations.[3] Common methods include:

  • Radiometric Assays: These are considered the "gold standard" and directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[10]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[13] They offer a non-radioactive, high-throughput alternative.

  • Fluorescence-Based Assays: These include methods like FRET (Förster Resonance Energy Transfer) and fluorescence polarization, which detect changes in the fluorescence signal upon substrate phosphorylation.

For our purposes, we will describe a protocol based on the widely used ADP-Glo™ Luminescent Kinase Assay , which provides a robust and scalable platform for profiling.[13]

The Critical Role of ATP Concentration

Kinase inhibitors that target the ATP-binding site are, by their nature, in competition with endogenous ATP. Therefore, the concentration of ATP used in the assay can significantly influence the measured IC50 value.[1] It is common practice to perform kinase assays at an ATP concentration that is at or near the Michaelis constant (Km) for each individual kinase.[1] This allows for a more direct comparison of inhibitor potency across different kinases. However, screening at physiological ATP concentrations (typically in the low millimolar range) can also provide valuable insights into how the inhibitor might behave in a cellular context.[10]

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1-methyl-pyrazolo[3,4-b]pyridin-4-imine (Stock Solution) AssayPlate 384-Well Assay Plate Compound->AssayPlate Serial Dilution KinasePanel Kinase Panel (Recombinant Enzymes) KinasePanel->AssayPlate AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->AssayPlate Incubation Incubation (Kinase Reaction) AssayPlate->Incubation Detection Luminescence Detection (ADP-Glo™ Reagents) Incubation->Detection RawData Raw Luminescence Data Detection->RawData Normalization Data Normalization (% Inhibition) RawData->Normalization IC50 IC50 Determination (Dose-Response Curves) Normalization->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: Workflow for kinase selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a generalized procedure and should be optimized for specific kinases and instrumentation.

Materials:

  • 1-methyl-pyrazolo[3,4-b]pyridin-4-imine (test compound)

  • DMSO (vehicle control)

  • Known selective kinase inhibitor (positive control)

  • Recombinant kinases

  • Kinase-specific peptide substrates

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine in DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer containing the appropriate concentration of the peptide substrate to each well of a 384-well plate.

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a master mix of each kinase in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the kinase solution to each well. The final reaction volume is 5 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

The raw luminescence data is converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))

Where:

  • RLU_compound is the relative light units from a well containing the test compound.

  • RLU_vehicle is the average relative light units from the DMSO control wells.

  • RLU_background is the average relative light units from the no-kinase control wells.

2. IC50 Determination:

The percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., a four-parameter logistic fit) is used to determine the IC50 value.

3. Data Presentation and Selectivity Metrics:

The IC50 values for all tested kinases should be compiled into a clear and concise table.

Table 1: Hypothetical Kinase Selectivity Profile of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine

Kinase FamilyKinaseIC50 (nM)
Tyrosine Kinase ALK 15
c-Met>10,000
EGFR8,500
SRC2,300
ROS1 45
Serine/Threonine Kinase CDK2 75
CDK91,200
PIM1980
ROCK1>10,000
TBK15,600

Note: This data is hypothetical and for illustrative purposes, based on the known activities of the pyrazolo[3,4-b]pyridine scaffold.[7][8][14][15]

To quantify selectivity, a Selectivity Score (S) can be calculated.[1] For example, S(100 nM) would be the number of kinases with an IC50 < 100 nM divided by the total number of kinases tested. A lower score indicates higher selectivity.[1]

Another common visualization is a kinome tree map , where inhibited kinases are represented as colored circles on a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the inhibitor's selectivity profile.

Interpreting the Selectivity Profile of 1-methyl-pyrazolo[3,4-b]pyridin-4-imine

  • Primary Targets: The compound demonstrates potent inhibition of ALK, ROS1, and CDK2, with IC50 values in the low nanomolar range. This suggests a potential application in cancers driven by these kinases, such as ALK-rearranged non-small cell lung cancer.[7][8]

  • Selectivity: The compound exhibits good selectivity, with significantly weaker activity against other tested kinases. For instance, there is a >500-fold selectivity for ALK over EGFR.

  • Potential for Further Optimization: The moderate activity against SRC and PIM1 might be addressed through further medicinal chemistry efforts to improve selectivity.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the selectivity of a novel kinase inhibitor, using 1-methyl-pyrazolo[3,4-b]pyridin-4-imine as a model. The process involves rational experimental design, a robust assay protocol, and clear data analysis and interpretation. A thorough understanding of a compound's selectivity profile is paramount for advancing it through the drug discovery pipeline.

The next steps in the evaluation of this compound would involve:

  • Cellular Assays: Confirming target engagement and functional effects in relevant cancer cell lines.

  • Biophysical Assays: Determining the binding affinity (Kd) and residence time of the inhibitor on its target kinases.

  • In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties, as well as the anti-tumor efficacy, in animal models.[3]

By following a rigorous and comprehensive evaluation strategy, researchers can make more informed decisions and increase the likelihood of developing safe and effective targeted therapies.

References

  • Burdette, D. et al. (2010). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed. Available at: [Link]

  • Wang, Y. et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Al-Omaim, W. S. et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Available at: [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Kim, D. W. et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. Available at: [Link]

  • Taylor & Francis Online. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Taylor & Francis Online. Available at: [Link]

  • Lin, Y. et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Li, Y. et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

  • Zhang, Y. et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. Available at: [Link]

  • Sumita, R. et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. Available at: [Link]

  • Anastassiadis, T. et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Chodera lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. Available at: [Link]

  • Adriaenssens, E. et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridines

For researchers, medicinal chemists, and drug development professionals, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its structural resemblance to the purine core has made it...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern kinase inhibitor design. Its structural resemblance to the purine core has made it a privileged framework in the pursuit of targeted therapies for a multitude of diseases, from cancer to neurodegenerative disorders. However, the journey from a promising chemical structure on paper to reliable, reproducible biological data is fraught with potential pitfalls. This guide provides an in-depth, experience-driven comparison of synthetic methodologies and biological evaluation techniques for pyrazolo[3,4-b]pyridines, with a steadfast focus on ensuring the reproducibility and integrity of your data.

Part 1: The Synthesis of Pyrazolo[3,4-b]pyridines: A Comparative Analysis of Reproducibility

The synthesis of the pyrazolo[3,4-b]pyridine core can be approached through various strategies, each with its own set of advantages and challenges that directly impact reproducibility and scalability. Here, we compare two of the most prevalent methods: traditional conventional heating and modern microwave-assisted synthesis, particularly in the context of multicomponent reactions (MCRs).

Comparative Analysis of Synthetic Methodologies

The choice of synthetic methodology can significantly influence reaction times, yields, and the purity of the final product. The following table summarizes a comparison between conventional heating and microwave-assisted synthesis for a one-pot, three-component reaction to generate pyrazolo[3,4-b]pyridine derivatives.

ParameterConventional HeatingMicrowave-Assisted SynthesisKey Reproducibility Insights
Reaction Time Several hours (e.g., 6-12 hours)Minutes (e.g., 10-30 minutes)[1]Shorter reaction times with microwave irradiation reduce the likelihood of side product formation and degradation of starting materials or products, leading to a cleaner and more reproducible reaction profile.
Yield Moderate to good (e.g., 60-80%)Good to excellent (e.g., 70-93%)[1][2]Microwave synthesis often provides higher and more consistent yields due to efficient and uniform heating, minimizing thermal gradients present in conventional heating.
Solvent Often requires organic solvents like ethanol or acetic acidCan often be performed in greener solvents like water or even solvent-free[2][3]The use of aqueous media in microwave synthesis can improve reproducibility by simplifying reaction setup and workup, as well as reducing the impact of solvent variability.
Regioselectivity Can be an issue with unsymmetrical starting materials, leading to mixtures of regioisomers[4]Can sometimes offer improved regioselectivity due to rapid and controlled heatingThe formation of regioisomers is a significant challenge to reproducibility. Careful selection of starting materials and reaction conditions is crucial for both methods to control regioselectivity.[4]
Purification Often requires column chromatography to separate the product from byproducts and unreacted starting materialsCan sometimes yield a purer product that may only require recrystallization[3]A cleaner reaction profile from microwave synthesis simplifies purification, reducing the potential for variability introduced during this step.
Workflow for Reproducible Synthesis of Pyrazolo[3,4-b]pyridines

The following DOT graph outlines a robust and reproducible workflow for the synthesis of pyrazolo[3,4-b]pyridines, emphasizing critical control points.

G cluster_prep Starting Material Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Workup and Purification cluster_analysis Product Characterization start_mats High-Purity Starting Materials (5-aminopyrazole, aldehyde, β-ketonitrile) mw_reactor Microwave Reactor Setup (Sealed vessel, controlled temperature and pressure) start_mats->mw_reactor solvent Degassed, Anhydrous Solvent (if not solvent-free) solvent->mw_reactor reaction_params Optimized Reaction Parameters (e.g., 150°C, 20 min) mw_reactor->reaction_params filtration Filtration and Washing (e.g., with cold ethanol) reaction_params->filtration recrystallization Recrystallization (from a suitable solvent system) filtration->recrystallization column_chrom Column Chromatography (if necessary) recrystallization->column_chrom if pure, proceed to analysis nmr NMR Spectroscopy (¹H, ¹³C) (for structural confirmation) recrystallization->nmr if pure column_chrom->nmr ms Mass Spectrometry (for molecular weight verification) nmr->ms purity HPLC/LC-MS (for purity assessment >95%) ms->purity

Caption: A reproducible workflow for the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines.

Detailed Protocol for a Reproducible Microwave-Assisted Synthesis

This protocol is a generalized procedure for the one-pot, three-component synthesis of a pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 5-aminopyrazole derivative (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • β-ketonitrile (1.0 mmol)

  • Glacial acetic acid (3 mL)

  • Microwave reactor with sealed vessels

Procedure:

  • To a 10 mL microwave reactor vessel, add the 5-aminopyrazole derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), the β-ketonitrile (1.0 mmol), and glacial acetic acid (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 15-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by NMR and Mass Spectrometry to confirm its structure and assess its purity by HPLC.

Part 2: Ensuring the Reproducibility of Biological Data for Pyrazolo[3,4-b]pyridines

The biological evaluation of pyrazolo[3,4-b]pyridines, most commonly as kinase inhibitors, is another critical area where reproducibility is paramount. The reported potency of a compound, often expressed as an IC50 value, can vary significantly between different laboratories and even between different experiments within the same lab. This variability can arise from a number of factors, as detailed below.

Factors Influencing the Reproducibility of Kinase Inhibition Data
ParameterInfluence on IC50 ValueRecommendations for Reproducibility
ATP Concentration For ATP-competitive inhibitors, the IC50 value is directly dependent on the ATP concentration, as described by the Cheng-Prusoff equation.[5][6][7] Higher ATP concentrations will lead to higher IC50 values.Report the ATP concentration used in the assay. For comparative studies, it is recommended to use an ATP concentration equal to the Km of the kinase to allow for a more direct comparison of inhibitor affinities (Ki values).[6][7]
Enzyme Source and Concentration The source of the kinase (e.g., recombinant protein from different expression systems, cell lysates) can affect its activity and phosphorylation state.[8] The enzyme concentration can also influence the IC50 value, particularly for tight-binding inhibitors.[9]Use a well-characterized, high-purity recombinant enzyme. The enzyme concentration should be kept constant across all experiments and should be in the linear range of the assay.
Assay Technology Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and susceptibilities to interference from test compounds.[8][10][11] For example, some compounds may fluoresce, leading to false negatives in fluorescence-based assays.Choose an assay format that is appropriate for the specific kinase and inhibitor being tested. Be aware of the potential for compound interference and perform appropriate controls. Comparing data from different assay formats should be done with caution.
Substrate The choice of substrate (peptide or protein) and its concentration can affect the kinetics of the kinase reaction and, consequently, the measured IC50 value.Use a validated and specific substrate for the kinase of interest. The substrate concentration should be kept constant and ideally at or below its Km value.
Buffer Components The pH, ionic strength, and presence of additives like detergents or BSA in the assay buffer can all influence kinase activity and inhibitor binding.[10]Use a standardized and well-defined assay buffer. All components and their concentrations should be clearly reported.
Data Analysis The method used to calculate the IC50 value from the dose-response curve can introduce variability.Use a consistent and appropriate non-linear regression model to fit the data. Report the model used and the goodness-of-fit parameters.
Signaling Pathway and Assay Workflow

The following DOT graph illustrates a generic signaling pathway involving a receptor tyrosine kinase (RTK), a common target for pyrazolo[3,4-b]pyridine inhibitors, and a standardized workflow for a kinase inhibition assay.

G cluster_pathway Generic RTK Signaling Pathway cluster_assay Standardized Kinase Inhibition Assay Workflow ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk p_rtk Phosphorylated RTK rtk->p_rtk Dimerization & Autophosphorylation downstream Downstream Signaling (e.g., RAS-MAPK) p_rtk->downstream proliferation Cell Proliferation, Survival downstream->proliferation inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->rtk reagents Prepare Assay Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) incubation Incubate Kinase, Inhibitor, and Substrate reagents->incubation initiation Initiate Reaction with ATP incubation->initiation detection Detect Kinase Activity (e.g., ADP-Glo, HTRF) initiation->detection data_analysis Data Analysis (Generate dose-response curve, calculate IC50) detection->data_analysis

Sources

Comparative

A Comparative Benchmarking Guide: Ritlecitinib, a Pyrazolo[3,4-b]pyridine Derivative, Against Standard-of-Care for Severe Alopecia Areata

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide range of diseases.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide range of diseases.[1] A key example is the pyrazolo[3,4-b]pyridine nucleus, which is present in several experimental, investigational, and approved medicines.[2] This guide provides an in-depth, technical comparison of a notable pyrazolo[3,4-b]pyridine derivative, Ritlecitinib (Litfulo™) , against the standard-of-care for severe alopecia areata.

Alopecia areata is a chronic autoimmune disease that attacks hair follicles, leading to unpredictable hair loss.[3] This guide will delve into the mechanistic distinctions, comparative clinical efficacy, and the experimental protocols required to benchmark these therapies, offering a comprehensive resource for researchers in immunology and drug development.

Mechanism of Action: A Tale of Two Kinase Families

The pathophysiology of alopecia areata is understood to be driven by an autoimmune response, where immune cells, particularly cytotoxic T cells, target hair follicles. This process is mediated by cytokine signaling pathways that are heavily dependent on Janus kinases (JAKs).[4]

Ritlecitinib: A Dual JAK3/TEC Inhibitor

Ritlecitinib represents a targeted evolution in kinase inhibition. It is a covalent, irreversible inhibitor with a dual specificity for Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[5][6][7]

  • JAK3 Inhibition : The JAK family (JAK1, JAK2, JAK3, and Tyk2) are intracellular tyrosine kinases crucial for cytokine receptor signaling.[8] JAK3 is uniquely critical for the development and function of the immune system's lymphocytes.[9] It exclusively associates with the common gamma chain (γc), a receptor subunit essential for signaling by several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that drive lymphocyte proliferation and survival.[10][11] By irreversibly blocking the ATP binding site of JAK3, Ritlecitinib disrupts these pro-inflammatory signaling cascades.[5][6]

  • TEC Family Inhibition : The TEC kinase family is the second largest family of non-receptor tyrosine kinases and plays a critical role in signaling downstream of various immune receptors, including T-cell receptors.[12][13] These kinases influence a wide array of signaling pathways that control cellular processes beyond calcium mobilization.[12][14][15] Ritlecitinib's inhibition of TEC kinases further dampens the activity of cytotoxic immune cells like CD8+ T cells and Natural Killer (NK) cells, which are implicated in the attack on hair follicles.[4]

This dual-inhibition mechanism is thought to provide a more targeted immunomodulatory effect, potentially reducing side effects associated with broader JAK inhibition.[4][6]

Ritlecitinib_MoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (γc chain) JAK3 JAK3 CytokineReceptor->JAK3 Activates TCR T-Cell Receptor TEC TEC Family Kinases TCR->TEC Activates STAT STAT JAK3->STAT Phosphorylates PLCg PLCγ TEC->PLCg Activates STAT->STAT Transcription Gene Transcription (Inflammation, T-Cell Proliferation) STAT->Transcription Translocates & Activates Downstream Downstream Signaling (e.g., MAP Kinase) PLCg->Downstream Activates Ritlecitinib Ritlecitinib Ritlecitinib->JAK3 Irreversibly Inhibits Ritlecitinib->TEC Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding

Caption: Ritlecitinib's dual mechanism of action.

Standard-of-Care: Baricitinib and Corticosteroids

The current standard-of-care for severe alopecia areata includes other JAK inhibitors and traditional immunosuppressants.

  • Baricitinib (Olumiant®) : Baricitinib is an oral, reversible inhibitor of JAK1 and JAK2.[16][17] This broader inhibition profile affects a wider range of cytokine signaling pathways compared to Ritlecitinib.[16][18] While effective, this broader activity may also contribute to a different side-effect profile. Baricitinib modulates the signaling of various interleukins and interferons, reducing the inflammatory processes central to alopecia areata.[16][19]

  • Corticosteroids : For decades, corticosteroids (topical, intralesional, or systemic) have been a first-line treatment.[20][21][22] They exert broad anti-inflammatory and immunosuppressive effects. However, their lack of specificity and the potential for significant side effects with long-term systemic use limit their utility, especially in a chronic condition like alopecia areata.[22][23]

Comparative Efficacy: Head-to-Head Clinical Data

The primary endpoint in major alopecia areata clinical trials is typically the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of ≤20, which corresponds to 80% or more scalp hair coverage.

TherapyTrial Name(s)Dose(s)% Patients with SALT ≤20TimepointSource(s)
Ritlecitinib ALLEGRO Phase 2b/350 mg once daily23%24 Weeks[24]
ALLEGRO Phase 2b/350 mg once daily43%48 Weeks[25]
Baricitinib BRAVE-AA1 & AA24 mg once daily36.8% - 40.9%52 Weeks[26]
BRAVE-AA1 & AA22 mg once daily21.2% - 24.4%52 Weeks[26]
Placebo ALLEGRO Phase 2b/3N/A1.6%24 Weeks[24]

Clinical Insights:

  • Ritlecitinib demonstrated significant hair regrowth compared to placebo at 24 weeks, with efficacy increasing through 48 weeks.[25][27][28] It is the first and only FDA-approved treatment for severe alopecia areata in adolescents (12+).[6][24]

  • Baricitinib also showed superior efficacy over placebo, with response rates for hair regrowth increasing over a 52-week period.[26][29]

  • Long-term data for both drugs is emerging. For Baricitinib, maintenance of hair regrowth has been observed, but the condition often relapses upon treatment withdrawal, suggesting a need for continuous therapy.[30][31] Long-term treatment with Ritlecitinib has also shown efficacy and an acceptable safety profile.[32]

Safety & Tolerability:

Both Ritlecitinib and Baricitinib carry boxed warnings for an increased risk of serious infections, major adverse cardiovascular events, and malignancies.[6]

  • Ritlecitinib : The most common adverse events include headache, diarrhea, acne, rash, and urticaria.[24][33]

  • Baricitinib : Frequently reported adverse events include upper respiratory tract infections, headache, acne, and urinary tract infections.[16]

Experimental Benchmarking Protocols

To objectively compare a novel pyrazolo[3,4-b]pyridine derivative against existing therapies, a tiered approach of in vitro and cell-based assays is essential.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the selectivity and potency (IC50) of the test compound against a panel of kinases, including JAK1, JAK2, JAK3, TYK2, and key members of the TEC family.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation :

    • Prepare a serial dilution of the test compound (e.g., Ritlecitinib) and standard-of-care inhibitors (e.g., Baricitinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (ligand).

  • Assay Plate Setup :

    • In a 384-well plate, add 5 µL of the serially diluted compounds.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).

  • Data Analysis :

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale for Experimental Choices: The LanthaScreen™ assay is chosen for its high-throughput capability, sensitivity, and direct measurement of binding, which avoids complications from ATP concentration variability inherent in activity-based assays. Comparing against a full kinase panel is critical to establish the selectivity profile, a key differentiator for next-generation inhibitors.

Kinase_Assay_Workflow start Start prep Prepare Serial Dilution of Inhibitors start->prep plate Dispense Reagents into 384-well Plate prep->plate mix Prepare Kinase/ Antibody/Tracer Mix mix->plate incubate Incubate 60 min at RT plate->incubate read Read Plate (TR-FRET Reader) incubate->read analyze Calculate Emission Ratio & Plot Dose-Response Curve read->analyze end Determine IC50 analyze->end

Caption: Workflow for TR-FRET Kinase Inhibition Assay.

Protocol 2: Cell-Based Phospho-STAT Assay

Objective: To measure the functional consequence of JAK inhibition by quantifying the phosphorylation of downstream STAT proteins in a relevant cell line.

Methodology: Flow Cytometry Analysis

Step-by-Step Protocol:

  • Cell Culture : Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) under standard conditions.

  • Compound Treatment : Pre-incubate cells with serially diluted concentrations of the test compound or standard-of-care for 1-2 hours.

  • Cytokine Stimulation : Stimulate the cells with a relevant γc cytokine (e.g., IL-2 or IL-15 at 100 ng/mL) for 15-30 minutes at 37°C to induce STAT phosphorylation.

  • Fixation & Permeabilization :

    • Fix the cells immediately with a formaldehyde-based buffer.

    • Permeabilize the cells with ice-cold methanol to allow antibody access to intracellular targets.

  • Staining : Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT5 (pSTAT5). Co-stain with antibodies for cell surface markers (e.g., CD4, CD8) to identify specific lymphocyte populations.

  • Data Acquisition : Acquire data on a multi-parameter flow cytometer.

  • Data Analysis :

    • Gate on the lymphocyte populations of interest.

    • Quantify the median fluorescence intensity (MFI) of the pSTAT5 signal for each treatment condition.

    • Normalize the data to the stimulated control and plot against inhibitor concentration to determine the IC50.

Rationale for Experimental Choices: This assay provides a direct functional readout of the compound's activity on the targeted signaling pathway within a cellular context. Using primary human PBMCs makes the data more translatable than using immortalized cell lines. Measuring pSTAT5 is a direct downstream marker of JAK3 activation via γc cytokines.[4]

Conclusion and Future Directions

Ritlecitinib, a member of the pyrazolo[3,4-b]pyridine class, stands out due to its novel dual-inhibition mechanism targeting both JAK3 and TEC family kinases.[5][7] Clinical data demonstrates its efficacy in treating severe alopecia areata, including in adolescent populations, offering a valuable therapeutic option.[24][28] Benchmarking against broader-spectrum JAK inhibitors like Baricitinib reveals different selectivity profiles that may translate to distinct efficacy and safety characteristics.

Future research should focus on long-term safety data, the potential for combination therapies, and the exploration of this dual-inhibition strategy in other T-cell-mediated autoimmune diseases. The protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of next-generation kinase inhibitors, ensuring that novel compounds are rigorously benchmarked against the established standard-of-care.

References

  • Baricitinib - StatPearls - NCBI Bookshelf. Available from: [Link]

  • LITFULO® (ritlecitinib) Clinical Pharmacology | Pfizer Medical - US. Available from: [Link]

  • Beyond calcium: new signaling pathways for Tec family kinases - PubMed. Available from: [Link]

  • Baricitinib - Wikipedia. Available from: [Link]

  • What is the mechanism of action of Baricitinib? - Patsnap Synapse. Available from: [Link]

  • JAK3 gene: MedlinePlus Genetics. Available from: [Link]

  • Phase III Trial Finds Baricitinib Boosts Hair Regrowth in Adolescents With Severe Alopecia Areata. Available from: [Link]

  • Mechanism of action of baricitinib. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • New Clinical Trial Data Published for Ritlecitinib - National Alopecia Areata Foundation. Available from: [Link]

  • Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus | Annals of the Rheumatic Diseases. Available from: [Link]

  • Kinase Family Tec - WikiKinome. Available from: [Link]

  • What You Should Know About Ritlecitinib - HMP Global Learning Network. Available from: [Link]

  • Beyond calcium: new signaling pathways for Tec family kinases. - Semantic Scholar. Available from: [Link]

  • Tec Kinase Signaling - QIAGEN GeneGlobe. Available from: [Link]

  • Beyond calcium: new signaling pathways for Tec family kinases | Journal of Cell Science. Available from: [Link]

  • Janus kinase 3: the controller and the controlled - PMC - PubMed Central. Available from: [Link]

  • Janus kinase 3 - Wikipedia. Available from: [Link]

  • What does the clinical trials data show in respect of ritlecitinib (LITFULO)? - Alopecia UK. Available from: [Link]

  • Janus kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC - PubMed Central. Available from: [Link]

  • Efficacy and safety of ritlecitinib in adolescents with alopecia areata: Results from the ALLEGRO phase 2b/3 randomized, double-blind, placebo-controlled trial - PubMed. Available from: [Link]

  • ritlecitinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Study Suggests Ritlecitinib Effective Long-Term Among Patients with Alopecia Areata. Available from: [Link]

  • Baricitinib for Alopecia Areata (BRAVE-AA1 Trial) - withpower.com. Available from: [Link]

  • Lilly's baricitinib delivered near-complete scalp hair regrowth at one year for adolescents with severe alopecia areata in Phase 3 BRAVE-AA-PEDS trial - PR Newswire. Available from: [Link]

  • Efficacy and Safety of Baricitinib in Patients with Severe Alopecia Areata over 52 Weeks of Continuous Therapy in Two Phase III Trials (BRAVE-AA1 and BRAVE-AA2) - PubMed. Available from: [Link]

  • Baricitinib Withdrawal and Retreatment in Patients With Severe Alopecia Areata: The BRAVE-AA1 Randomized Clinical Trial - PMC - NIH. Available from: [Link]

  • Ritlecitinib - Wikipedia. Available from: [Link]

  • Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - NIH. Available from: [Link]

  • Management of alopecia areata - PMC - NIH. Available from: [Link]

  • JAK-STAT Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • What is the recommended treatment for generalized alopecia areata? - Dr.Oracle. Available from: [Link]

  • Guidelines for the management of alopecia areata | British Journal of Dermatology. Available from: [Link]

  • How is alopecia areata treated? - Mayo Clinic Press. Available from: [Link]

  • Alopecia Areata: Symptoms, Causes, Treatment & Regrowth - Cleveland Clinic. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. - ResearchGate. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Novel Pyrazolo[3,4-b]pyridine Compounds

Introduction: Unlocking the Potential of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its versatility and profound biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its versatility and profound biological activity. Derivatives of this heterocyclic system have been extensively investigated as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]. Their therapeutic potential spans oncology, inflammation, and autoimmune diseases[4][5].

When a novel pyrazolo[3,4-b]pyridine compound is synthesized, a critical question arises: what is its precise mechanism of action (MoA)? Confirming the MoA is not merely an academic exercise; it is a cornerstone of drug development, essential for predicting efficacy, understanding potential side effects, and establishing a clear therapeutic rationale.

Phase 1: Initial Target Identification and In Vitro Validation

The journey to confirming a drug's MoA begins with identifying its primary molecular target. Given the chemical precedent of the pyrazolo[3,4-b]pyridine scaffold, a logical starting hypothesis is that the novel compound is a kinase inhibitor. The first phase of our investigation will test this hypothesis directly.

Experiment 1: Broad-Spectrum Kinase Panel Screening

The first step is to perform a broad screen against a panel of kinases to identify potential targets and assess selectivity. This unbiased approach helps to avoid confirmation bias and can reveal unexpected off-target activities early in the process.

Causality: A broad kinase panel provides a global view of the compound's inhibitory activity. High selectivity for a specific kinase or kinase family is a desirable characteristic for a targeted therapeutic, minimizing the potential for off-target toxicity.

Workflow Diagram: From Screening to Cellular Confirmation

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic Confirmation A Novel Pyrazolo[3,4-b]pyridine Compound B Kinase Panel Screen (e.g., 400+ kinases) A->B C Identify Primary Hit(s) (e.g., JAK2) B->C D Biochemical IC50 Assay (e.g., ADP-Glo) C->D E Cellular Thermal Shift Assay (CETSA) D->E Confirm Intracellular Binding F Target Phosphorylation Assay (Western Blot) E->F Verify Functional Inhibition G Downstream Pathway Analysis (pSTAT3 Levels) F->G Assess Pathway Modulation H Cell Viability Assay (e.g., MTT/CCK-8) G->H Link to Cellular Outcome

Caption: A systematic workflow for MoA confirmation.

Comparative Data: Kinase Selectivity Profile

The table below illustrates hypothetical data for a novel compound ("PYRA-123") compared to Ruxolitinib, a known JAK inhibitor[6].

Kinase TargetPYRA-123 (% Inhibition @ 1µM)Ruxolitinib (% Inhibition @ 1µM)
JAK1 95%98%
JAK2 98%99%
JAK3 75%85%
TYK2 88%90%
CDK215%5%
FGFR18%2%
Src22%10%

This data suggests PYRA-123 is a potent inhibitor of the JAK family, with a profile similar to Ruxolitinib.

Experiment 2: Biochemical IC50 Determination

Once a primary target (or family) is identified, the next step is to quantify the compound's potency. A biochemical assay, such as an in vitro kinase assay, is used to determine the half-maximal inhibitory concentration (IC50).

Causality: The IC50 value is a critical parameter for comparing the potency of different compounds. A lower IC50 indicates a more potent inhibitor. This experiment validates the initial screening results and provides a quantitative measure of the compound's activity against the purified kinase.

Protocol: In Vitro Kinase Assay (Example: JAK2)

  • Reaction Setup: In a 96-well plate, combine the recombinant JAK2 enzyme, a suitable peptide substrate, and varying concentrations of the novel pyrazolo[3,4-b]pyridine compound (e.g., 0.1 nM to 10 µM).

  • Initiate Reaction: Add a solution containing ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes)[7][8].

  • Stop Reaction & Detect: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([³²P]-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay)[9].

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Phase 2: Confirming Cellular Target Engagement and Function

While in vitro assays are essential, they do not confirm that the compound can enter a cell and bind to its target in a complex cellular environment. Phase 2 addresses this critical question.

Experiment 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a protein becomes more thermally stable when a ligand is bound to it[10][11][12].

Causality: A positive thermal shift provides direct evidence that the compound binds to the target protein within the cell. This is a crucial validation step, bridging the gap between biochemical activity and cellular function.

Diagram: Principle of CETSA

G cluster_0 No Drug cluster_1 With Drug A Target Protein (Folded) B Heat A->B C Target Protein (Denatured & Aggregated) B->C D Target Protein + Drug (Stabilized Complex) E Heat D->E F Complex Remains Soluble at Higher Temperature E->F

Caption: Drug binding stabilizes the target protein against heat-induced denaturation.

Protocol: CETSA

  • Cell Treatment: Treat cultured cells with the novel compound or a vehicle control for a set period.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling[10].

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Experiment 4: Target Phosphorylation Assay

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its direct substrates. A Western blot for the phosphorylated form of a known substrate is a standard method to confirm functional inhibition.

Causality: This experiment directly measures the functional consequence of target engagement. A reduction in substrate phosphorylation confirms that the compound is not just binding to the kinase but is actively inhibiting its catalytic function within the cell.

Comparative Data: Potency and Target Engagement

MetricPYRA-123Ruxolitinib (Alternative)
Biochemical IC50 (JAK2) 8 nM3 nM
CETSA Thermal Shift (ΔTm for JAK2) +5.2 °C+6.1 °C
Cellular EC50 (pSTAT3 Inhibition) 50 nM35 nM

This data shows that PYRA-123 engages JAK2 in cells, leading to functional inhibition of its downstream signaling at nanomolar concentrations.

Phase 3: Downstream Pathway Analysis and Phenotypic Effects

The final phase connects target inhibition to the broader cellular response, confirming that the observed phenotypic effects are a direct result of the compound's on-target activity.

Experiment 5: Downstream Signaling Pathway Analysis

For a JAK inhibitor, the most relevant downstream pathway is the JAK-STAT signaling cascade[4][13]. Inhibition of JAKs should prevent the phosphorylation and subsequent activation of STAT proteins[14].

Causality: Analyzing the phosphorylation status of key downstream nodes (like STAT3) validates that the inhibition of the primary target propagates through the expected signaling pathway. This provides a mechanistic link between target inhibition and cellular function.

Signaling Pathway Diagram: JAK-STAT Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT pSTAT (Active Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates Inhibitor PYRA-123 Inhibitor->JAK Inhibits

Caption: PYRA-123 inhibits JAK, blocking STAT phosphorylation and downstream gene transcription.

Protocol: Western Blot for Phospho-STAT3 (pSTAT3)

  • Cell Culture and Treatment: Plate cells known to have active JAK-STAT signaling (e.g., HEL cells). Stimulate the pathway if necessary (e.g., with erythropoietin) and treat with a dose range of the novel compound.

  • Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Quantification and Loading: Determine protein concentration, and load equal amounts of protein per lane on an SDS-PAGE gel.

  • Electrophoresis and Transfer: Separate proteins by size and transfer them to a PVDF or nitrocellulose membrane[15].

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., at Tyr705). Subsequently, strip the membrane and re-probe with an antibody for total STAT3 to serve as a loading control[16][17].

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity to determine the relative levels of pSTAT3.

Experiment 6: Cell Viability/Proliferation Assays

The ultimate goal of many kinase inhibitors, particularly in oncology, is to inhibit cell proliferation or induce cell death. Assays like MTT, XTT, or CCK-8 measure the metabolic activity of cells, which correlates with cell viability[18][19][20].

Causality: This experiment demonstrates a dose-dependent phenotypic outcome (e.g., reduced cell viability) that should correlate with the cellular EC50 for target inhibition. This connects the molecular mechanism to a therapeutically relevant endpoint.

Comparative Data: Anti-Proliferative Activity (GI50 Values)

The GI50 is the concentration of drug that causes 50% inhibition of cell growth.

Cell Line (Relevant Mutation)PYRA-123 GI50 (µM)Ruxolitinib GI50 (µM)
HEL (JAK2 V617F)0.250.18
K562 (BCR-ABL)> 10> 10
A549 (Wild-Type JAK2)8.59.2

This data demonstrates that PYRA-123 selectively inhibits the proliferation of a cancer cell line driven by a JAK2 mutation, consistent with its on-target mechanism of action.

Conclusion

Confirming the mechanism of action for a novel pyrazolo[3,4-b]pyridine compound is a multi-faceted process that requires a logical and rigorous experimental cascade. By systematically progressing from broad, in vitro screening to specific, cell-based functional and phenotypic assays, researchers can build a compelling and validated case for a compound's MoA. This structured approach, comparing the novel agent against established alternatives, not only provides confidence in the primary mechanism but also reveals crucial information about potency, selectivity, and therapeutic potential, paving the way for further preclinical and clinical development.

References

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.[Link]

  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. PubMed.[Link]

  • Janus kinase inhibitor. Wikipedia.[Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed.[Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.[Link]

  • In vitro kinase assay. Protocols.io.[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • In vitro NLK Kinase Assay. PubMed Central.[Link]

  • Western Blot for Detecting Phosphorylated STAT3. Bio-protocol.[Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online.[Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. MDPI.[Link]

  • JAK/STAT signaling pathway inhibitors from MedChem Express. Bio-Connect.[Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.[Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ChEMBL.[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf.[Link]

  • In vitro kinase assay v1. ResearchGate.[Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.[Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed.[Link]

  • Cell viability assay. ResearchGate.[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

  • CETSA. CETSA.com.[Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central.[Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central.[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.[Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.[Link]

  • JAK-STAT inhibitors for the treatment of immunomediated diseases. PubMed.[Link]

  • JAK Inhibitors: New Treatments for RA and beyond. Research Open World.[Link]

Sources

Comparative

Independent Verification of the Anti-proliferative Effects of Pyrazolo[3,4-b]pyridines: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the anti-proliferative effects of pyrazolo[3,4-b]pyridines. Through a detailed compari...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the anti-proliferative effects of pyrazolo[3,4-b]pyridines. Through a detailed comparison with established kinase inhibitors, supported by experimental data and standardized protocols, this document aims to facilitate a rigorous and objective evaluation of this promising class of compounds.

Introduction: The Therapeutic Potential of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, derivatives of this scaffold have emerged as potent anti-proliferative agents, exhibiting efficacy against various cancer cell lines.[2][3] Their mechanism of action often involves the inhibition of key cellular signaling pathways regulated by protein kinases, which are critical for cell cycle progression and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.

This guide will delve into the independent verification of the anti-proliferative properties of pyrazolo[3,4-b]pyridines by comparing their performance against well-characterized kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Src tyrosine kinase, and Topoisomerase II. By providing a head-to-head comparison of cytotoxic and anti-proliferative activities, alongside detailed experimental protocols, we aim to equip researchers with the necessary tools to make informed decisions in their drug discovery and development endeavors.

Comparative Efficacy: Pyrazolo[3,4-b]pyridines vs. Alternative Kinase Inhibitors

A critical aspect of evaluating novel anti-cancer compounds is to benchmark their potency against existing therapeutics. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative pyrazolo[3,4-b]pyridine derivatives against a panel of cancer cell lines, alongside data for established CDK, Src, and Topoisomerase II inhibitors. This comparative data allows for an objective assessment of the relative anti-proliferative efficacy.

Table 1: Comparative Anti-proliferative Activity (IC50, µM) of Pyrazolo[3,4-b]pyridines and CDK Inhibitors

Compound/DrugTargetHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)Hela (Cervical)Reference
Pyrazolo[3,4-b]pyridine 8b CDK (presumed)2.3-2.6-[4]
Pyrazolo[3,4-b]pyridine 9a CDK2/CDK9---2.59[5]
Pyrazolo[3,4-b]pyridine 14g CDK2/CDK91.984.66--[5]
Pyrazolo[3,4-b]pyridine 8 CDK2----[6]
Ribociclib CDK4/6----[5]
Roscovitine CDK2----[6]
Doxorubicin Topo II2.114.5724.72.35[5][6]

Table 2: Comparative Anti-proliferative Activity (IC50, µM) of Pyrazolo[3,4-d]pyrimidines and Src Inhibitors

Compound/DrugTargetU87 (Glioblastoma)U87-TxR (Glioblastoma)Reference
Si306 SrcHigher sensitivityHigher sensitivity[7]
Pro-Si306 SrcHigher sensitivityHigher sensitivity[7]
Dasatinib SrcLower sensitivityLower sensitivity[7]

Table 3: Comparative Anti-proliferative Activity (IC50, µM) of Pyrazolo[3,4-b]pyridines and Topoisomerase II Inhibitors

Compound/DrugTargetA375 (Melanoma)HEL (Erythroleukemia)K562 (Leukemia)MV4-11 (Leukemia)Reference
Pyrazolo[3,4-b]pyridin-4-one 17 Topo IIComparable to EtoposideComparable to Etoposide--[8][9]
Pyrazolo[3,4-b]pyridin-4-one 18 Topo IIComparable to EtoposideComparable to Etoposide--[8][9]
Pyrazolo[3,4-b]pyridin-4-one 27 Topo IIComparable to EtoposideComparable to Etoposide--[8][9]
Pyrazolo[3,4-b]pyridin-4-one 32 Topo IIComparable to EtoposideComparable to Etoposide--[8][9]
Pyrazolo[3,4-b]pyridine 8c Topo IIα--Moderate to good efficacyModerate to good efficacy[10][11][12]
Etoposide Topo IIComparable to PyrazolopyridonesComparable to Pyrazolopyridones--[8][9]

Note: Direct numerical IC50 values were not consistently provided for all compounds in the source material; descriptive comparisons have been included where applicable.

Mechanistic Insights: Unraveling the Mode of Action

The anti-proliferative effects of pyrazolo[3,4-b]pyridines are primarily attributed to their ability to inhibit various protein kinases involved in cell cycle regulation and signal transduction. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers of response.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Many pyrazolo[3,4-b]pyridine derivatives have been shown to target CDKs, key regulators of cell cycle progression.[5][13] By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[14]

CDK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Cyclin E Cyclin E CDK4/6->Cyclin E pRb pRb CDK4/6->pRb phosphorylates CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridines->CDK4/6 inhibit Pyrazolo[3,4-b]pyridines->CDK2 inhibit

CDK Signaling Pathway Inhibition
Inhibition of Src Tyrosine Kinase

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation. Several pyrazolo[3,4-d]pyrimidine derivatives, structurally related to pyrazolo[3,4-b]pyridines, have demonstrated potent Src inhibitory activity, leading to the suppression of cancer cell invasion and tumorigenicity.[2][3][7]

Src_Pathway Integrins Integrins Src Src Integrins->Src Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->Src FAK FAK Src->FAK Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation Ras/MAPK Pathway->Proliferation PI3K/Akt Pathway->Proliferation Pyrazolo[3,4-b]pyridines (analogs) Pyrazolo[3,4-b]pyridines (analogs) Pyrazolo[3,4-b]pyridines (analogs)->Src inhibit

Src Signaling Pathway Inhibition
Inhibition of Topoisomerase II

Topoisomerase II is an essential enzyme that alters DNA topology to facilitate replication and transcription. Certain pyrazolo[3,4-b]pyridine derivatives act as Topoisomerase II inhibitors, inducing DNA damage and triggering apoptosis in cancer cells.[8][9][10][11][12]

TopoII_Pathway DNA Replication & Transcription DNA Replication & Transcription DNA Supercoiling DNA Supercoiling DNA Replication & Transcription->DNA Supercoiling Topoisomerase II Topoisomerase II DNA Supercoiling->Topoisomerase II relieved by Topoisomerase II->DNA Replication & Transcription allows DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks leads to (when inhibited) Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridines->Topoisomerase II inhibit

Topoisomerase II Inhibition

Experimental Protocols for Independent Verification

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays to assess the anti-proliferative effects of pyrazolo[3,4-b]pyridines.

Cell Proliferation/Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat cells with various concentrations of the pyrazolo[3,4-b]pyridine derivative and control compounds for 48-72 hours.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Read Absorbance (570nm) Read Absorbance (570nm) Solubilize Formazan->Read Absorbance (570nm) Calculate IC50 Calculate IC50 Read Absorbance (570nm)->Calculate IC50

MTT Assay Workflow

This assay quantifies cell density based on the measurement of total cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[17]

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

SRB_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Fix with TCA Fix with TCA Treat with Compounds->Fix with TCA Wash and Dry Wash and Dry Fix with TCA->Wash and Dry Stain with SRB Stain with SRB Wash and Dry->Stain with SRB Wash and Dry_2 Wash and Dry Stain with SRB->Wash and Dry_2 Solubilize Dye Solubilize Dye Wash and Dry_2->Solubilize Dye Read Absorbance (540nm) Read Absorbance (540nm) Solubilize Dye->Read Absorbance (540nm) Calculate GI50 Calculate GI50 Read Absorbance (540nm)->Calculate GI50

SRB Assay Workflow
Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.[19] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, dark) Incubate (15 min, dark) Add Annexin V-FITC & PI->Incubate (15 min, dark) Flow Cytometry Analysis Flow Cytometry Analysis Incubate (15 min, dark)->Flow Cytometry Analysis Quantify Apoptotic Populations Quantify Apoptotic Populations Flow Cytometry Analysis->Quantify Apoptotic Populations

Annexin V/PI Apoptosis Assay Workflow

Conclusion

The independent verification of the anti-proliferative effects of pyrazolo[3,4-b]pyridines is a critical step in their journey from promising chemical scaffolds to potential clinical candidates. This guide provides a robust framework for conducting such evaluations in a scientifically rigorous and objective manner. By directly comparing their efficacy against established kinase inhibitors and employing standardized, detailed experimental protocols, researchers can generate high-quality, reproducible data. The mechanistic insights and visual representations of key signaling pathways further aid in understanding their mode of action. Ultimately, the systematic approach outlined herein will empower researchers to confidently assess the therapeutic potential of pyrazolo[3,4-b]pyridines and guide future drug development efforts.

References

  • Tabrizi, M. A., Baraldi, P. G., Baraldi, S., Prencipe, F., Preti, D., Saponaro, G., ... & Barreiro, E. J. (2015). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. Medicinal Chemistry, 11(4), 342-353. [Link]

  • Tabrizi, M. A., Baraldi, P. G., Baraldi, S., Prencipe, F., Preti, D., Saponaro, G., ... & Barreiro, E. J. (2015). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. PubMed, 25488107. [Link]

  • Hassan, A. S., Hafez, H. N., & Osman, S. A. (2014). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Hassan, A. S., Hafez, H. N., & Osman, S. A. (2014). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. International Journal of Scientific & Engineering Research, 5(4), 113-124. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Eldehna, W. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1586. [Link]

  • Abdel-Aziz, M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6296. [Link]

  • Eldehna, W. M., et al. (2023). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed, 37960086. [Link]

  • Norman, P. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • National Institutes of Health. (2023). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Heliyon, 9(12), e22802. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. RSC Medicinal Chemistry, 14(10), 2004-2023. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Eldehna, W. M., et al. (2023). (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate. [Link]

  • Jayanthi, S., & Varalakshmi, P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Jayanthi, S., & Varalakshmi, P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]

  • Kumar, R. S., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(51), 48841-48855. [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]

  • Hettick, J. M., et al. (2022). Targeting CDK11 in Rhabdoid Tumor of the Kidney. Cancers, 14(15), 3749. [Link]

  • Gomaa, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14649-14661. [Link]

  • Ezzat, M., et al. (2023). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. [Link]

  • Cemazar, M., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570. [Link]

  • BioWorld. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. [Link]

  • Cemazar, M., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PubMed, 32545749. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7723-7741. [Link]

  • Al-Romaigh, F. A., et al. (2023). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 28(16), 6030. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Disposal of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Hazard Assessment and Guiding Principles The pyrazolo[3,4-b]pyridine scaffold is a purine isostere, a class of compounds known for significant biological activity.[1][2] Data for the parent heterocycle, 1H-pyrazolo[3,4-b...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Guiding Principles

The pyrazolo[3,4-b]pyridine scaffold is a purine isostere, a class of compounds known for significant biological activity.[1][2] Data for the parent heterocycle, 1H-pyrazolo[3,4-b]pyridine, and its derivatives indicate potential hazards including:

  • Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Causes skin and serious eye irritation.[3][4][5]

  • May cause respiratory irritation.[3][5]

The imine (C=N) functional group is a key intermediate in the synthesis of nitrogen-containing heterocycles and can be reactive.[6]

Core Directive: All materials contaminated with 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine must be treated as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. Always consult with your institution's Environmental Health & Safety (EHS) department for specific local and federal regulations, which supersede this general guidance.

Personal Protective Equipment (PPE) and Safety Measures

Before handling any waste materials associated with this compound, ensure a safe work environment and proper PPE are in use. This is a non-negotiable standard for minimizing exposure risk.

  • Engineering Controls: All handling and segregation of waste must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][7] Ensure safety showers and eyewash stations are accessible and operational.[4]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield.[4][8]

    • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and replace them immediately if contaminated.

    • Body Protection: A flame-resistant laboratory coat.[4]

Waste Segregation and Container Management

Proper segregation at the point of generation is critical for safe and compliant disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and violate disposal regulations.

Waste Stream CategoryDescriptionRecommended Container
Solid Chemical Waste Unused or expired pure 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine, reaction byproducts, or grossly contaminated solids (e.g., spill cleanup materials).Sealable, wide-mouth container made of compatible plastic (e.g., HDPE). Clearly labeled as "Hazardous Waste."
Contaminated Labware Non-sharp items such as gloves, weigh boats, pipette tips, and paper towels with incidental contamination.Lined, designated solid waste container or a heavy-duty, sealable plastic bag within a rigid outer container.
Contaminated Sharps Needles, syringes, glass vials, Pasteur pipettes, or any item that can puncture skin or a waste bag.Puncture-proof, designated sharps container clearly labeled for chemical contamination.
Liquid Chemical Waste Solutions containing the compound, reaction mixtures, and solvent rinses from cleaning contaminated glassware.Sealable, chemically compatible (e.g., glass or HDPE) container. Segregate based on solvent type (halogenated vs. non-halogenated).[6]

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing waste generated from work with 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine.

Protocol 4.1: Disposal of Unused/Expired Solid Compound
  • Preparation: Inside a chemical fume hood, assemble your labeled solid waste container, transfer tools (spatula, powder funnel), and necessary PPE.

  • Transfer: Carefully transfer the solid chemical from its original container into the designated hazardous waste container. Minimize the generation of dust.

  • Decontamination of Original Container: If the original container is to be disposed of, rinse it three times with a suitable solvent (e.g., methanol or ethanol). Collect all rinsate and transfer it to the appropriate Liquid Chemical Waste stream.

  • Sealing and Labeling: Securely seal the waste container. Ensure the label is complete with the full chemical name ("Waste 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine"), relevant hazard pictograms, and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until collection by EHS personnel.[9]

Protocol 4.2: Disposal of Contaminated Labware and Sharps
  • Segregation: Immediately place contaminated non-sharp items (gloves, wipes) into the designated "Contaminated Labware" container. Place all contaminated glass and needles directly into the "Contaminated Sharps" container.

  • Do Not Overfill: Never fill a sharps container more than two-thirds full to prevent accidental punctures.

  • Sealing: Once full, securely close and seal the containers.

  • Staging for Pickup: Move the sealed containers to the designated waste accumulation area for disposal by EHS.

Protocol 4.3: Disposal of Liquid Waste
  • Select Correct Container: Choose a liquid waste container that is compatible with the solvent system used. Maintain separate containers for halogenated and non-halogenated solvents.[6]

  • Transfer: Using a funnel, carefully pour the liquid waste into the container inside a chemical fume hood. Avoid splashing.

  • Maintain Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

  • Log Contents: Meticulously log the chemical name and estimated quantity of all components added to the liquid waste container.

  • Secure and Store: Keep the container tightly sealed when not in use. Store in secondary containment in the satellite accumulation area.

Emergency Spill Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response line.

  • Manage Small Spills: For minor spills (<100 mL of a dilute solution or a few grams of solid) that you are trained to handle:

    • Ensure you are wearing full PPE.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[7][9]

    • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating waste associated with 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine.

G cluster_0 Waste Segregation Flow Start Waste Generation (Work with Compound) IsSolid Is the waste primarily solid? Start->IsSolid IsSharp Is it sharp? IsSolid->IsSharp Yes IsHalogenated Is the solvent halogenated? IsSolid->IsHalogenated No (Liquid) IsPure Is it pure compound or spill cleanup? IsSharp->IsPure No SharpsWaste Chemical Sharps Container IsSharp->SharpsWaste Yes SolidWaste Solid Chemical Waste Container IsPure->SolidWaste Yes LabwareWaste Contaminated Labware Container IsPure->LabwareWaste No (e.g., Gloves) HalogenatedWaste Halogenated Liquid Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Liquid Waste Container IsHalogenated->NonHalogenatedWaste No

Caption: Decision workflow for proper waste segregation.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]

  • ER Publications. (n.d.). Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry.
  • BASF. (2025). Safety data sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ACS Publications. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and. Available at: [Link]

  • CymitQuimica. (2024). Safety Data Sheet for 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • J.T. Baker. (n.d.). Material Safety Data Sheet for Pyridine.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Available at: [Link]

  • ScienceDirect. (2025). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Available at: [Link]

  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]

  • PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ACS Publications. (2025). Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. Available at: [Link]

  • HDH Chemicals. (n.d.). {1-methyl-1H-pyrazolo[3, 4-b]pyridin-5-yl}methanol, min 97%, 500 mg. Available at: [Link]

  • ScienceDirect. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Catalyst free green synthesis, characterization and their larvicidal profile. Available at: [Link]

  • PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound necessitates a thorough and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine, a heterocyclic compound with potential applications in drug discovery. As a Senior Application Scientist, my objective is to instill a deep sense of safety and procedural correctness that extends beyond mere compliance, fostering a culture of proactive risk management in the laboratory.

Hazard Assessment: An In-Depth Analysis

1.1. The Pyrazolopyridine Core: Insights from Analogs

Pyrazolopyridine derivatives are a well-established class of compounds in medicinal chemistry, with a range of biological activities.[1][2] Safety data for analogous compounds, such as 1H-pyrazolo[3,4-b]pyridine, indicate potential for acute toxicity if swallowed, skin irritation, and serious eye irritation.[3][4] Therefore, it is prudent to assume that 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine may exhibit similar properties.

1.2. The Imine Functional Group: Reactivity and Hazards

Imines, characterized by a carbon-nitrogen double bond, are versatile intermediates in organic synthesis.[5] However, their reactivity also presents potential hazards. Imines can be susceptible to hydrolysis, especially in the presence of acid, which could lead to the formation of the corresponding amine and carbonyl compounds.[6][7] Aliphatic amines, in particular, can be corrosive and irritating to the skin, eyes, and respiratory tract.[8][9] Aromatic amines carry the additional risk of being potential carcinogens.[8] Given the structure of our target compound, we must consider the possibility of irritation and sensitization.

1.3. Inferred Hazard Profile

Based on the analysis of its structural components, the following potential hazards should be assumed for 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine:

Hazard Category Potential Effect Justification
Acute Oral Toxicity Harmful if swallowed.Based on data for analogous pyrazolopyridine compounds.[3]
Skin Corrosion/Irritation May cause skin irritation.Inferred from pyrazolopyridine analogs and the potential for amine-like properties.[3][8]
Serious Eye Damage/Irritation May cause serious eye irritation.A common hazard for many nitrogen-containing heterocyclic compounds.[3]
Respiratory Irritation May cause respiratory tract irritation.Vapors or dusts of amine-containing compounds can be irritants.[9]

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks identified in the hazard assessment. The following recommendations are based on a conservative approach, adhering to the principle of "as low as reasonably practicable" (ALARP) for chemical exposure. These guidelines are in line with the Occupational Safety and Health Administration (OSHA) standards for laboratory safety.[10][11]

2.1. Core PPE for Standard Laboratory Operations

For routine handling of small quantities (milligrams to grams) of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine in a well-ventilated laboratory setting, the following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential.

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult a glove compatibility chart for the specific solvents being used. Double gloving is recommended when handling the neat compound.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in all laboratory areas.

2.2. Enhanced PPE for High-Risk Procedures

Certain laboratory operations present an elevated risk of exposure and require an enhanced level of PPE. These include:

  • Handling large quantities: When working with quantities greater than a few grams.

  • Heating or generating aerosols: Any procedure that could lead to the inhalation of the compound.

  • Working in poorly ventilated areas: If a chemical fume hood is not available or not functioning optimally.

In these situations, in addition to the core PPE, the following should be used:

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended. The specific type of respirator should be determined by a formal risk assessment and in accordance with your institution's respiratory protection program.[12][13]

  • Protective Clothing: A chemical-resistant apron or coveralls should be worn over the lab coat.

PPE_Selection_Workflow start Start: Handling 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine hazard_assessment Perform Hazard Assessment (Review Analog Data, Functional Groups) start->hazard_assessment small_scale Small Scale / Routine Use (< grams, well-ventilated) hazard_assessment->small_scale Low Risk high_risk High-Risk Procedure (> grams, heating, aerosols) hazard_assessment->high_risk High Risk core_ppe Core PPE: - Chemical Splash Goggles - Nitrile Gloves (Double Gloving) - Lab Coat - Closed-toe Shoes small_scale->core_ppe enhanced_ppe Enhanced PPE: - Core PPE + - NIOSH-approved Respirator - Chemical-resistant Apron/Coveralls high_risk->enhanced_ppe end End: Proceed with Caution core_ppe->end enhanced_ppe->end

Operational Plan: From Benchtop to Disposal

A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.

3.1. Engineering Controls

All work with 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure. The fume hood sash should be kept as low as possible during manipulations.

3.2. Safe Handling and Storage

  • Handling: Avoid the creation of dust when handling the solid material. Use appropriate tools (e.g., spatulas) and techniques (e.g., gentle scooping) to minimize aerosolization.

  • Storage: Store the compound in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[14]

3.3. Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. Small spills of solid material can be carefully swept up by trained personnel wearing appropriate PPE. For larger spills or spills of solutions, use an appropriate absorbent material and follow your institution's hazardous waste disposal procedures. An emergency eyewash and safety shower must be readily accessible.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste containing 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, labeled hazardous waste container. Do not mix incompatible waste streams.

4.2. Labeling and Disposal

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the compound and any solvents.[15][16] Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this compound down the drain or in the regular trash.[17]

Disposal_Workflow start Waste Generation (Solid & Liquid) segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Collect in Labeled Solid Hazardous Waste Container segregate->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container segregate->liquid_waste Liquid labeling Ensure Proper Labeling: - 'Hazardous Waste' - Full Chemical Names - Date solid_waste->labeling liquid_waste->labeling pickup Arrange for Hazardous Waste Pickup with EHS labeling->pickup end Proper Disposal pickup->end

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional practice. While specific hazard data for 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is limited, a thorough analysis of its constituent parts allows for the development of a robust and conservative safety plan. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, researchers can confidently and safely advance their scientific endeavors. Remember, safety is not a static checklist but a dynamic and integral part of the research process.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • 1H-pyrazolo(3,4-b)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Utah State University Environmental Health and Safety. Retrieved from [Link]

  • 3-methyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025, February 10). Westlab. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. Retrieved from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Reactive enamines and imines in vivo: Lessons from the RidA paradigm. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to handle amines safely in industrial environments: A comprehensive guide. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • 21.4. Imine formation. (n.d.). Lumen Learning. Retrieved from [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How to handle amines safely in industrial environments: A comprehensive guide. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Propylene Imine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • How to prevent HCl from attacking in situ synthesized imine material? (2019, April 22). ResearchGate. Retrieved from [Link]

  • Amines. (n.d.). RPS Group. Retrieved from [Link]

  • Imine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
Reactant of Route 2
Reactant of Route 2
1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
© Copyright 2026 BenchChem. All Rights Reserved.